molecular formula C38H47NO13 B022564 3-Formyl rifamycin CAS No. 13292-22-3

3-Formyl rifamycin

Número de catálogo: B022564
Número CAS: 13292-22-3
Peso molecular: 725.8 g/mol
Clave InChI: BBNQHOMJRFAQBN-MLMMFLLNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Formylrifamycin SV (CAS 13292-22-3) is a high-purity (≥98%), semisynthetic derivative of the rifamycin class that serves as a pivotal synthetic intermediate in antibacterial and antituberculosis research. Its core value lies in the reactive formyl group at the C3 position of the chromophore, which provides a versatile handle for strategic chemical modifications to explore structure-activity relationships and develop new rifamycin analogs with potential therapeutic applications. This compound is extensively used in synthetic organic chemistry as a starting material for the preparation of diverse derivatives via reactions such as condensation with primary and secondary amines to form imines and Schiff bases, or through aldol-type condensations with ketones to create α,β-unsaturated ketone derivatives. These synthetic efforts are crucial for generating novel compounds to combat rising microbial resistance. Research involving 3-formylrifamycin SV also provides valuable insights into the mechanisms of action of rifamycin compounds at a molecular level, including their interactions with biological membranes and RNA polymerase. This product is labeled with the identifier C87UV623UL and is intended for Research Use Only. It is not approved for diagnostic, therapeutic, or human use.

Propiedades

Número CAS

13292-22-3

Fórmula molecular

C38H47NO13

Peso molecular

725.8 g/mol

Nombre IUPAC

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1

Clave InChI

BBNQHOMJRFAQBN-MLMMFLLNSA-N

SMILES isomérico

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C

SMILES canónico

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C

Apariencia

Assay:≥95%A crystalline solid

Pictogramas

Corrosive; Environmental Hazard

Sinónimos

1,2-Dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde 21-Acetate;  3-Formylrifampicin SV;  NCI 145-635;  Rifaldehyde; 

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl Rifamycin: Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-formyl rifamycin (B1679328), a key semi-synthetic derivative of the rifamycin class of antibiotics. The document details its chemical structure, physical and spectroscopic properties, and its crucial role as a synthetic intermediate in the development of potent antibacterial agents. Furthermore, this guide outlines its mechanism of action, provides detailed experimental protocols for its synthesis and characterization, and includes visual diagrams to illustrate key pathways and workflows. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

3-Formyl rifamycin, also known as rifaldehyde, is structurally characterized by the presence of a formyl (-CHO) group at the C-3 position of the rifamycin ansa-chain.[1] This aldehyde group is highly reactive and serves as a critical handle for the synthesis of a wide array of rifamycin derivatives, including the widely used anti-tuberculosis drug, rifampicin (B610482).[2] The core structure retains the naphthoquinone chromophore characteristic of the rifamycin family, which is responsible for its color and antibacterial activity.[1]

IdentifierValue
IUPAC Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[3]
CAS Number 13292-22-3[3][4]
Molecular Formula C₃₈H₄₇NO₁₃[3][4]
SMILES CC1C=CC=C(C(=O)NC2=C(C=O)C(O)=C3C(=C2O)C(O)=C(C)C4=C3C(=O)C(O4)(OC=CC(OC)C(C)C(OC(C)=O)C(C)C(O)C(C)C(O)C1C)C)C[1]
InChI Key BBNQHOMJRFAQBN-IPZONSSCSA-N[1]

Physical and Chemical Properties

This compound presents as a reddish to orange crystalline powder.[1] It is a key intermediate in the synthesis of various rifamycin analogs.[2]

PropertyValue
Molecular Weight 725.78 g/mol [4][5]
Appearance Red to very dark red or black-red solid[6][7]
Melting Point >122 °C (decomposition)[1], 182-184 °C[4][6][7]
Boiling Point 855.4 ± 65.0 °C (Predicted)[1][4]
Density 1.370 ± 0.10 g/cm³ (Predicted)[1][6]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[1][4] Good solubility in organic solvents like dimethylformamide.[1]
Purity >98%[8]

Spectroscopic Data

The spectroscopic profile of this compound is defined by its extended naphthoquinone system and the presence of the formyl group.

Spectroscopic DataValue
UV-Vis (λmax) 220, 240, 262, 324, 489 nm[9]
Infrared (IR) Characteristic carbonyl stretching bands are observed around 1730 cm⁻¹ (formyl group) and 1660 cm⁻¹ (quinone moiety).[1]
Proton NMR (¹H NMR) A distinctive aldehydic proton resonance appears in the range of δ 9.5-10.0 ppm.[1]

Mechanism of Action

The antibacterial activity of rifamycins (B7979662), including this compound, is primarily due to the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[2][10] This inhibition prevents the transcription of bacterial genes into messenger RNA (mRNA), thereby halting protein synthesis and leading to bacterial cell death.[1]

The binding site for rifamycins is located on the β-subunit of the bacterial RNAP, within the DNA/RNA channel.[2] The binding of the rifamycin molecule sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[11] This steric occlusion mechanism is the basis of its potent antibacterial effect.[12]

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) mRNA Nascent mRNA RNAP->mRNA Blocks Elongation (Steric Hindrance) DNA Bacterial DNA DNA->RNAP Transcription Initiation Ribosome Ribosome mRNA->Ribosome Translation (Inhibited) Rifamycin This compound Rifamycin->RNAP Binds to β-subunit Protein Bacterial Proteins Ribosome->Protein Synthesis (Inhibited)

Caption: Inhibition of bacterial RNA polymerase by this compound.

Experimental Protocols

Synthesis of this compound SV from Rifampicin

This protocol describes the acid hydrolysis of rifampicin to yield this compound SV.

Materials:

  • Rifampicin

  • Hydrochloric acid (35-37%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

  • Reaction vessel, heating mantle, separatory funnel, rotary evaporator

Procedure: [13][14]

  • To a suitable reaction vessel, add 100 g of rifampicin and 1200 mL of water.

  • Slowly add 50 mL of hydrochloric acid (35-37%) to the suspension.

  • Heat the mixture to 55 °C and maintain this temperature with stirring for 8 hours.

  • Cool the reaction mixture to 10 °C.

  • Transfer the mixture to a separatory funnel and extract with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer again and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain this compound SV as a solid. The expected yield is approximately 95%.[14]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol is for the determination of this compound SV as a related substance in rifampicin samples.

Instrumentation and Conditions: [8]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Luna C8 (150mm × 4.6mm, 5μm).

  • Mobile Phase: A mixture of methanol, acetonitrile, 0.075 mol/L potassium dihydrogen phosphate, and 1.0 mol/L citric acid in a ratio of 29:32:34:4 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: As appropriate for the system and sample concentration.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound SV of known concentration in a suitable solvent (e.g., the mobile phase).

  • Sample Preparation: Prepare a solution of the sample to be analyzed (e.g., rifampicin) in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound SV in the sample chromatogram by comparing its retention time with that of the standard. The quantity can be determined by comparing the peak area with that of the standard.

Role as a Synthetic Intermediate

This compound is a pivotal intermediate in the synthesis of other clinically important rifamycin antibiotics.[9] The reactive aldehyde group at the C-3 position allows for the introduction of various side chains through reactions such as reductive amination and condensation, leading to compounds with modified pharmacokinetic and pharmacodynamic properties.[1] A prime example is the synthesis of rifampicin, where this compound is reacted with 1-amino-4-methylpiperazine.

G Synthetic Workflow of this compound cluster_synthesis Synthesis and Derivatization Rifampicin_start Rifampicin Hydrolysis Acid Hydrolysis (HCl, H₂O, 55°C) Rifampicin_start->Hydrolysis Formyl_Rifamycin This compound (Intermediate) Hydrolysis->Formyl_Rifamycin Condensation Condensation Reaction (+ 1-amino-4-methylpiperazine) Formyl_Rifamycin->Condensation Other_Derivatives Other Rifamycin Derivatives Formyl_Rifamycin->Other_Derivatives Derivatization Rifampicin_end Rifampicin (Final Product) Condensation->Rifampicin_end

Caption: Synthetic pathway from rifampicin to this compound and back.

References

Technical Guide: A Step-by-Step Synthesis of 3-Formyl Rifamycin SV from Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical synthesis of 3-formyl rifamycin (B1679328) SV, a crucial intermediate in the development of various rifamycin derivatives.[1] The process detailed herein involves the acid-catalyzed hydrolysis of rifampicin (B610482). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of the Synthesis Pathway

The conversion of rifampicin to 3-formyl rifamycin SV is primarily achieved through a hydrolysis reaction. This process selectively cleaves the hydrazone side chain at the C-3 position of the rifamycin core, transforming it into a formyl group. The reaction is typically conducted in an acidic aqueous medium, followed by extraction and purification of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound SV from rifampicin, based on established protocols.[2][3]

ParameterValue (Example 1)[2]Value (Example 2)[3]Unit
Reactant
Rifampicin (to be purified)100100g
Reaction Conditions
Hydrochloric Acid (35%-37%)5050mL
Water12001000mL
Reaction Temperature5550°C
Reaction Time812h
Extraction & Purification
Ethyl Acetate (for extraction)10001000mL
Product Yield
This compound SV (Compound II)83.7881.93g
Yield95.092.9%

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, based on a procedure outlined in patent literature.[2][3]

Materials:

  • Rifampicin (to be purified)

  • Hydrochloric acid (HCl, 35%-37%)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add 100 g of the rifampicin to be purified to 1200 mL of water.[2]

  • Acidification: Add 50 mL of hydrochloric acid (35%-37%) to the mixture.[2]

  • Hydrolysis: Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.[2]

  • Cooling: After the reaction is complete, cool the mixture to 10°C.[2]

  • Extraction: Transfer the cooled mixture to a separatory funnel and extract the product with 1000 mL of ethyl acetate.[2]

  • Washing:

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

    • Separate the organic layer again.

  • Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.[2]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the final product, 3-formylrifamycin SV.[2]

  • Product: The process yields 83.78 g (95.0%) of 3-formylrifamycin SV as a solid.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial reactants to the final purified product.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Work-up & Extraction cluster_2 Step 3: Purification cluster_3 Final Product A Rifampicin in Water B Add HCl (35-37%) A->B C Heat to 55°C for 8h B->C D Cool to 10°C C->D Reaction Mixture E Extract with Ethyl Acetate D->E F Separate Organic Layer E->F G Wash with sat. NaHCO₃ soln. F->G Crude Product in Ethyl Acetate H Dry over Anhydrous Na₂SO₄ G->H I Concentrate under Vacuum H->I J This compound SV I->J Purified Product

References

An In-depth Technical Guide to the Molecular Mechanism of 3-Formyl Rifamycin on RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rifamycin (B1679328) class of antibiotics remains a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their efficacy stems from the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription. 3-formyl rifamycin SV is a pivotal semi-synthetic derivative that serves as a key precursor for clinically significant antibiotics like rifampicin (B610482).[][2] The reactive aldehyde group at the C-3 position is a critical chemical handle for introducing diverse side chains that modulate the compound's pharmacokinetic and pharmacodynamic properties.[3] This guide provides a detailed examination of the molecular mechanism by which this compound and its derivatives interact with and inhibit bacterial RNAP. We will explore the binding kinetics, the structural basis of inhibition, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism.

The Molecular Mechanism of Inhibition

Rifamycins (B7979662) exert their bactericidal effects by selectively targeting and inhibiting bacterial DNA-dependent RNA polymerase.[3][4] This selectivity arises from a high affinity for the prokaryotic enzyme and a significantly lower affinity for its mammalian counterparts, ensuring a favorable therapeutic window.[4][5] The mechanism is not one of competitive inhibition at the active site, but rather a unique steric blockade of the nascent RNA transcript.

The Rifamycin Binding Site

Structural studies, including X-ray crystallography, have been instrumental in identifying the rifamycin binding pocket on RNAP.[6][7][8]

  • Location: The binding site is a deep pocket located on the β-subunit of the RNAP, encoded by the rpoB gene.[3][6][7]

  • Proximity to Active Site: This pocket is situated within the DNA/RNA channel, approximately 12 Å away from the catalytic Mg2+ ion at the active site.[7][8]

  • Key Interactions: The binding is stabilized by a series of hydrogen bonds and van der Waals interactions between the antibiotic and specific amino acid residues of the β-subunit.[6][7] The ansa bridge and the naphthoquinone core of the rifamycin molecule are critical for this high-affinity interaction.[6][9] Mutations in the amino acids that form this pocket are the primary cause of clinical resistance to rifamycins.[3][6][10]

The Steric-Occlusion Model

The primary mechanism of action is known as the "steric-occlusion" or "steric-clash" model.[4][10] Rifamycin does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it allows the synthesis of a very short RNA transcript of 2-3 nucleotides.[6][7][8]

  • Binding: The rifamycin molecule binds to its pocket on the RNAP β-subunit. This can occur when the enzyme is free or when it has formed an open or closed complex with promoter DNA.[11][12]

  • Transcription Initiation: RNAP initiates transcription, forming the first one or two phosphodiester bonds.

  • Steric Blockade: As the nascent RNA transcript elongates, it extends from the active site towards the RNA exit channel. The bound rifamycin molecule physically obstructs this path.[5][8]

  • Abortive Initiation: Unable to extend past the rifamycin roadblock, the short 2-3 nucleotide transcript is prematurely released. The enzyme remains bound to the promoter and may re-initiate this abortive cycle.[11][13]

This process effectively prevents the synthesis of functional mRNA, leading to a halt in protein production and subsequent bacterial cell death.[14]

G cluster_initiation Transcription Initiation cluster_inhibition Rifamycin Inhibition Pathway RNAP Free RNAP OpenComplex Open Promoter Complex RNAP->OpenComplex Binds DNA Promoter DNA DNA->OpenComplex BoundComplex RNAP-Rifamycin Complex OpenComplex->BoundComplex Rif This compound Rif->BoundComplex Binds to β-subunit Abortive Abortive Initiation (2-3 nt RNA) BoundComplex->Abortive NTPs added Block Steric Occlusion of RNA Exit Channel Abortive->Block Halt Productive Transcription Blocked Block->Halt

Figure 1: The steric-occlusion mechanism of this compound.

Binding Kinetics

Kinetic studies reveal that the interaction between rifamycins and RNAP is a multi-step process.[12]

  • Rapid Initial Binding: A fast, reversible bimolecular binding event occurs between the drug and the enzyme.

  • Slow Isomerization: This is followed by a slower conformational change (isomerization) of the drug-enzyme complex, which results in a highly stable final complex.[12]

The enzyme is susceptible to inhibition by rifamycin when it is free or in the initial stages of binding to DNA. However, once the enzyme has initiated transcription and the RNA chain has elongated beyond 3 nucleotides, the enzyme becomes resistant to the drug's effects.[7][11]

Quantitative Data on Rifamycin-RNAP Interaction

While this compound itself is primarily a synthetic intermediate, extensive quantitative data exists for its clinically important derivatives, such as rifampicin.[2][13] The modifications at the 3-formyl position are crucial for achieving the high potency observed in these derivatives. The following table summarizes key data for rifampicin's interaction with E. coli RNA polymerase, which serves as a model system.[7]

ParameterValueOrganism/EnzymeNotesReference
EC50 ~20 nME. coli RNAPThe effective concentration required to inhibit 50% of RNAP activity.[13]
Apparent Kd ≤ 3 x 10-9 ME. coli RNAP (core and holoenzyme)The apparent dissociation constant, indicating very high binding affinity. Determined by fluorimetric titrations.[12]
Overall Kbinding 1-2 x 10-9 ME. coli RNAPThe overall binding constant calculated from kinetic parameters, consistent with Kd and Ki values.[12]
Inhibition of Transcription Blocks RNA extension beyond 2-3 ntBacterial RNAPThe steric-occlusion mechanism prevents the formation of longer transcripts.[6][7]
Resistance Mutations rpoB gene (β-subunit)M. tuberculosis, E. coliMutations in the binding pocket dramatically reduce drug affinity.[3][6][15]

Key Experimental Protocols

The molecular mechanism of rifamycin has been elucidated through a combination of structural biology, biochemistry, and genetics. Below are detailed methodologies for key experiments.

X-ray Crystallography of the RNAP-Rifamycin Complex

This technique provides a high-resolution 3D structure of the drug bound to its target, revealing the precise molecular interactions.

Methodology:

  • Protein Expression and Purification: The target bacterial RNA polymerase (e.g., from E. coli or Thermus aquaticus) is overexpressed and purified to homogeneity using chromatography techniques.

  • Crystallization: The purified RNAP is crystallized. For the drug complex, crystals of the apo-enzyme are soaked in a solution containing a high concentration of the rifamycin derivative (e.g., 1-2 mM rifampin).[6]

  • Data Collection: The crystals are flash-frozen in liquid nitrogen and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.

  • Structure Determination and Refinement: The diffraction patterns are processed to calculate an electron density map. The atomic model of the RNAP-drug complex is built into this map and refined to yield the final structure.[6][16] This reveals the binding pocket, conformational changes, and specific hydrogen bonds and van der Waals contacts between the drug and the enzyme.[6]

In Vitro Transcription Assay (Abortive Initiation Assay)

This biochemical assay measures the ability of rifamycin to inhibit RNA synthesis and demonstrates the production of short, abortive transcripts.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified RNAP holoenzyme, a DNA template with a known promoter, and a specific set of nucleoside triphosphates (NTPs). To detect the short transcripts, the mixture typically includes only the first two or three NTPs required by the promoter sequence, one of which is radioactively labeled (e.g., [α-32P]UTP).

  • Inhibitor Addition: The rifamycin derivative is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is run in parallel.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C for a defined period to allow for transcription.

  • Reaction Quenching: The reaction is stopped by adding a quenching buffer (e.g., containing EDTA and formamide).

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film. The radioactive bands corresponding to the short, abortive RNA transcripts (2-3 nt) are visualized. The intensity of these bands demonstrates that initiation occurs but elongation is blocked. In assays with all four NTPs, inhibition is measured by the reduction in full-length transcript signal.[17]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Combine: - Purified RNAP - DNA Template - NTPs ([α-³²P]UTP) B Add Rifamycin (Test Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction (Quench Buffer) C->D E Denaturing PAGE D->E F Autoradiography E->F G Quantify Inhibition F->G

Figure 2: Workflow for an in vitro transcription assay.

Stopped-Flow Fluorimetry

This kinetic method is used to measure the binding affinity (Kd) and the individual rate constants of the rifamycin-RNAP interaction by monitoring the quenching of intrinsic protein fluorescence upon drug binding.

Methodology:

  • Instrumentation: A stopped-flow fluorometer is used, which allows for the rapid mixing of two solutions (enzyme and drug) and the immediate measurement of fluorescence changes.

  • Sample Preparation: A solution of purified RNAP is prepared in a suitable buffer. A separate solution of the rifamycin derivative is prepared.

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the RNAP is excited (typically around 280-295 nm), and the emission is monitored (around 320-350 nm).

  • Kinetic Run: The RNAP and rifamycin solutions are rapidly mixed in the stopped-flow device. The binding of rifamycin quenches the protein's fluorescence. This decrease in fluorescence intensity is recorded over time (milliseconds to seconds).

  • Data Analysis: The resulting kinetic traces (fluorescence vs. time) are fitted to a two-step binding model (a rapid bimolecular association followed by a slower isomerization) to extract the rate constants (k1, k-1, k2, k-2) and the overall binding constant.[12]

Conclusion

The molecular mechanism of this compound and its derivatives against bacterial RNA polymerase is a well-characterized and elegant example of non-competitive inhibition. By binding to a site distinct from the catalytic center, the antibiotic acts as a physical barrier, sterically occluding the path of the elongating RNA transcript.[4][8] This leads to a futile cycle of abortive initiation, effectively shutting down gene expression and resulting in cell death. The 3-formyl group on the rifamycin SV core is a synthetically versatile position, enabling the creation of potent derivatives like rifampicin with optimized antibacterial activity and pharmacological properties.[][3] A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, continues to guide the development of new rifamycin analogs to combat drug-resistant bacterial pathogens.

References

The Pivotal Role of 3-Formyl Rifamycin SV as a Synthetic Precursor in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl rifamycin (B1679328) SV, a key semisynthetic derivative of the rifamycin class of antibiotics, stands as a critical starting material in the quest for novel and more effective therapeutic agents. Its strategic importance lies in the chemically reactive formyl group at the C-3 position of the ansa macrolactam structure. This functional group serves as a versatile handle for a myriad of chemical modifications, enabling the generation of extensive libraries of rifamycin analogs with improved pharmacological profiles. This technical guide delves into the core utility of 3-formyl rifamycin SV as a synthetic precursor, providing a comprehensive overview of its derivatization, the biological activities of the resulting compounds, and detailed experimental protocols for key transformations.

Introduction: The Significance of this compound SV

Rifamycins (B7979662), a class of ansamycin (B12435341) antibiotics, exert their potent antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription. While naturally occurring rifamycins possess antimicrobial activity, chemical modifications have been instrumental in developing clinically vital drugs like rifampicin (B610482), a cornerstone in the treatment of tuberculosis. This compound SV is a pivotal intermediate in the synthesis of rifampicin and a multitude of other derivatives. The aldehyde functionality at the C-3 position allows for the introduction of diverse substituents, which can profoundly influence the molecule's efficacy, spectrum of activity, pharmacokinetic properties, and ability to overcome bacterial resistance.

Synthetic Pathways from this compound SV

The reactivity of the C-3 formyl group is primarily exploited through condensation reactions with various nucleophiles. The principal classes of derivatives synthesized from this compound SV include imines (Schiff bases), hydrazones, oximes, and aminomethyl derivatives. These modifications are crucial for exploring the structure-activity relationships (SAR) of rifamycins.

Synthetic_Pathways cluster_derivatives Derivative Classes This compound SV This compound SV Imines (Schiff Bases) Imines (Schiff Bases) This compound SV->Imines (Schiff Bases) + Primary Amine (R-NH2) Hydrazones Hydrazones This compound SV->Hydrazones + Hydrazine (B178648) (R-NHNH2) Oximes Oximes This compound SV->Oximes + Hydroxylamine (B1172632) (R-ONH2) Aminomethyl Derivatives Aminomethyl Derivatives This compound SV->Aminomethyl Derivatives + Secondary Amine + Formaldehyde (Mannich Reaction)

Caption: General synthetic routes from this compound SV.

Quantitative Biological Activity of this compound SV Derivatives

The structural modifications at the C-3 position have a significant impact on the antibacterial activity of rifamycin derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against different bacterial strains.

Table 1: Antimycobacterial Activity of this compound SV Derivatives

Derivative ClassSubstituentTest OrganismMIC (µg/mL)Reference
Hydrazone4-CinnamylpiperazinylM. tuberculosis (RIF-susceptible)≤ 0.25[1]
Hydrazone4-CinnamylpiperazinylM. tuberculosis (RIF-resistant)Lower than Rifampicin[1]
Hydrazone4-CinnamylpiperazinylM. avium complex≤ 0.125[1]
AminomethylBenzylamineM. tuberculosis HN-8780.02 (as MIC90)[2]
AminomethylTryptamineM. tuberculosis H37Rv (S522L mutant)3 (as MIC90)[2]
Aminomethylpara-Methyl-sulfonylbenzylamineM. tuberculosis H37Rv (S522L mutant)3 (as MIC90)[2]
OximeUnsubstitutedM. tuberculosis H37Rv> 100[3]
OximeO-MethylM. tuberculosis H37Rv1[3]
OximeO-OctylM. tuberculosis H37Rv0.05[3]

Table 2: Antibacterial Activity of this compound SV Derivatives Against Other Bacteria

Derivative ClassSubstituentTest OrganismMIC (µg/mL)Reference
HydrazoneCGP 4832Gram-negative bacteriaUp to 400x lower than Rifampicin[4]
C25-modified5j (benzyl piperidine)M. abscessus2 - 32[5][6]
OximeO-AllylStaphylococcus aureus0.02[3]
OximeO-PropargylStaphylococcus aureus0.02[3]
OximeO-BenzylStreptococcus pyogenes0.005[3]

Detailed Experimental Protocols

Synthesis of this compound SV from Rifampicin

This procedure outlines the hydrolysis of rifampicin to yield this compound SV.[7]

Protocol_1 cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Rifampicin Rifampicin Mix Mix Rifampicin, Water, and HCl Rifampicin->Mix Water Water Water->Mix HCl HCl HCl->Mix Heat Heat to 55°C for 8 hours Mix->Heat Cool Cool to 10°C Heat->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash organic layer with saturated NaHCO3 (aq) Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product This compound SV Concentrate->Product

Caption: Workflow for the synthesis of this compound SV.

Materials:

  • Rifampicin (100 g)

  • Water (1200 mL)

  • Hydrochloric acid (35-37%, 50 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 100 g of rifampicin in 1200 mL of water, add 50 mL of hydrochloric acid.

  • Heat the mixture to 55°C and maintain for 8 hours with stirring.

  • Cool the reaction mixture to 10°C.

  • Extract the mixture with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound SV.

General Procedure for the Synthesis of 3-Hydrazonomethyl-rifamycin SV Derivatives

This protocol describes a general method for the condensation of this compound SV with a hydrazine derivative.[8]

Materials:

  • This compound SV (1 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine, 1.22 mmol)

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve the hydrazine derivative (1.22 mmol) in a suitable solvent such as ethanol (5 mL) and warm the solution to approximately 50°C.

  • Add this compound SV (1 mmol) to the warmed solution with slow stirring.

  • Maintain the reaction mixture at this temperature for about 10 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • Once the reaction is complete, cool the solution.

  • Induce precipitation of the product by the dropwise addition of water (e.g., 4 mL).

  • Collect the precipitated solid by filtration.

  • Wash the product with a mixture of ethanol and water (e.g., 50% ethanol).

  • Dry the final product.

General Procedure for the Synthesis of 3-(O-Alkyloxime)methyl-rifamycin SV Derivatives

This protocol provides a general method for the synthesis of oxime derivatives from this compound SV.[3]

Materials:

  • This compound SV

  • Hydroxylamine hydrochloride or O-alkylhydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve this compound SV in a mixture of ethanol and pyridine.

  • Add a solution of the hydroxylamine hydrochloride derivative in ethanol to the rifamycin solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Pour the reaction mixture into a solution of water and ice containing hydrochloric acid to neutralize the pyridine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography on a silica (B1680970) gel column.

Mechanism of Action and Drug Discovery Implications

The primary mechanism of action of rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). They bind to the β-subunit of the enzyme, physically blocking the elongation of the nascent RNA chain. The modifications at the C-3 position of this compound SV can influence this interaction and also affect the physicochemical properties of the molecule, such as lipophilicity and cell permeability.

Mechanism_of_Action Rifamycin Derivative Rifamycin Derivative Bacterial RNAP Bacterial RNAP Rifamycin Derivative->Bacterial RNAP Binds to β-subunit Transcription Block Transcription Block Bacterial RNAP->Transcription Block Inhibits RNA elongation Bacterial Cell Death Bacterial Cell Death Transcription Block->Bacterial Cell Death

Caption: Simplified mechanism of action of rifamycin derivatives.

The development of derivatives from this compound SV has led to compounds with:

  • Enhanced activity against resistant strains: Some derivatives show efficacy against rifampicin-resistant strains of M. tuberculosis.[2]

  • Improved activity against atypical mycobacteria: Certain analogs exhibit potent activity against Mycobacterium avium complex and Mycobacterium abscessus.[1][5]

  • Broadened spectrum: Some derivatives have shown increased activity against Gram-negative bacteria.[4]

Conclusion

This compound SV remains a cornerstone in the field of antibiotic drug discovery. Its versatile C-3 formyl group provides a strategic entry point for the synthesis of a vast array of derivatives. The exploration of new chemical entities derived from this precursor continues to be a promising avenue for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance. The detailed synthetic protocols and compiled biological activity data presented in this guide serve as a valuable resource for researchers dedicated to this critical endeavor.

References

The Pharmacological and Biochemical Profile of 3-Formyl Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl rifamycin (B1679328), also known as rifaldehyde, is a key semisynthetic derivative of the rifamycin class of antibiotics. While not used clinically itself, its strategic importance lies in its role as a pivotal intermediate in the synthesis of potent antibacterial agents, including the cornerstone anti-tuberculosis drug, rifampicin. This technical guide provides an in-depth overview of the pharmacological and biochemical profile of 3-formyl rifamycin, with a focus on its mechanism of action, antibacterial spectrum, and its utility in the development of new rifamycin congeners. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The rifamycins (B7979662) are a class of ansamycin (B12435341) antibiotics with potent activity primarily against Gram-positive bacteria and mycobacteria.[] this compound SV is a crucial derivative of rifamycin SV, characterized by the presence of a highly reactive formyl group at the C-3 position of the naphthoquinone chromophore.[] This aldehyde functionality serves as a chemical handle for the synthesis of a vast array of rifamycin derivatives with modified pharmacokinetic and pharmacodynamic properties.[] Understanding the biochemical and pharmacological characteristics of the this compound core is therefore fundamental to the rational design of new and improved rifamycin-based therapeutics.

Biochemical Profile

Physicochemical Properties

This compound SV is a reddish to orange crystalline powder. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethylformamide (DMF), methanol, and chloroform.[]

Table 1: Physicochemical Properties of this compound SV

PropertyValueReference
Molecular FormulaC₃₈H₄₇NO₁₃[2]
Molecular Weight725.78 g/mol [2]
AppearanceReddish to orange crystalline powder[]
Melting Point182-184 °C[2]
SolubilityGood in DMF, methanol, chloroform[]
Mechanism of Action

The primary molecular target of this compound, and indeed all rifamycins, is the bacterial DNA-dependent RNA polymerase (RNAP).[3][4] This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis and ultimately, cell survival.

This compound binds with high affinity to the β-subunit of the prokaryotic RNAP.[3] This binding event physically blocks the path of the elongating RNA molecule, preventing the synthesis of RNA transcripts longer than a few nucleotides.[4] This steric hindrance effectively halts transcription initiation, leading to a bactericidal effect.[4] The selectivity of rifamycins for bacterial RNAP over mammalian RNAP is a key factor in their favorable therapeutic index.[3]

Pharmacological Profile

Antibacterial Spectrum

This compound exhibits potent antibacterial activity against a broad range of Gram-positive bacteria and is particularly effective against Mycobacterium tuberculosis. Its activity against Gram-negative bacteria is generally lower, which is a common characteristic of the rifamycin class. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for rifamycin derivatives, providing an indication of the activity of the core structure.

Table 2: In Vitro Antibacterial Activity of Rifamycin Derivatives (MIC in µg/mL)

Bacterial SpeciesRifamycin DerivativeMIC (µg/mL)Reference
Staphylococcus aureusNovel Rifamycins0.002 - 0.03[5]
Staphylococcus aureusC-3 Substituted Derivatives0.016 - 0.063[6]
Mycobacterium tuberculosisC-3 Substituted Derivatives0.02 µM (MIC₉₀)[6]
Mycobacterium abscessusRifabutin2-8[7]

Note: Specific MIC values for this compound SV are not widely reported as it is primarily an intermediate. The data for its derivatives illustrate the potential of the rifamycin scaffold.

Pharmacokinetics

Pharmacokinetic data for this compound SV itself is limited due to its primary use as a synthetic intermediate. However, studies on the closely related rifamycin SV provide some insights. Oral absorption of rifamycin SV is generally poor.[3][8] When administered in modified-release tablets, plasma concentrations of rifamycin SV are negligible, with the majority of the dose being excreted in the feces.[3][8] This suggests that derivatives of this compound intended for systemic use require significant modification to improve their oral bioavailability.

Table 3: Pharmacokinetic Parameters of Rifamycin SV in Healthy Volunteers (600 mg Modified-Release Tablets)

ParameterDay 1Day 7Reference
Cmax, 0-24h (ng/mL)5.79 ± 4.2410.94 ± 16.41[3][8]
Tmax (h)9 (median)2[3][8]
Urinary Excretion (% of dose)0.00130.0029[3][8]

Experimental Protocols

Synthesis of this compound SV

A common method for the synthesis of this compound SV involves the oxidative cleavage of a Mannich base of rifamycin SV. A detailed protocol derived from patent literature is as follows:

Materials:

Procedure:

  • Formation of the Mannich Base: To a solution of Rifamycin S in chloroform, add piperidine and paraformaldehyde. Stir the mixture at room temperature for 2 hours.

  • Oxidation: Add manganese dioxide to the reaction mixture and stir at room temperature for 30 minutes.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide. Wash the filtrate with a suitable buffer (e.g., pH 7 phosphate (B84403) buffer) and then with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purification: The crude this compound SV can be purified by crystallization from a solvent mixture such as methanol-water.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (or other appropriate growth medium)

  • This compound SV stock solution (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound SV stock solution in the microtiter plate wells using the growth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and medium, no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial species (e.g., 37°C for 18-24 hours for S. aureus).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Mechanism of Action

G Mechanism of Action of this compound rifamycin This compound rnap Bacterial DNA-dependent RNA Polymerase (β-subunit) rifamycin->rnap Binds to transcription Transcription Initiation rnap->transcription dna Bacterial DNA dna->transcription rna mRNA Synthesis (< 3 nucleotides) transcription->rna Inhibited by Rifamycin protein Protein Synthesis rna->protein Blocked death Bacterial Cell Death protein->death Leads to

Caption: Inhibition of bacterial RNA polymerase by this compound.

Downstream Consequences of Transcription Inhibition

G Downstream Effects of RNA Polymerase Inhibition inhibition Inhibition of RNA Polymerase by this compound transcription_halt Halt of Transcription inhibition->transcription_halt mrna_depletion Depletion of mRNA Pool transcription_halt->mrna_depletion protein_synthesis_block Blockage of Protein Synthesis mrna_depletion->protein_synthesis_block enzyme_deficiency Essential Enzyme Deficiency protein_synthesis_block->enzyme_deficiency structural_protein_loss Loss of Structural Proteins protein_synthesis_block->structural_protein_loss cell_wall_synthesis Impaired Cell Wall Synthesis enzyme_deficiency->cell_wall_synthesis dna_replication Inhibited DNA Replication enzyme_deficiency->dna_replication cell_lysis Cell Lysis and Death structural_protein_loss->cell_lysis cell_wall_synthesis->cell_lysis dna_replication->cell_lysis

Caption: Cellular consequences of transcription inhibition.

Experimental Workflow for Derivative Synthesis and Evaluation

G Workflow for this compound Derivative Development start Start: this compound SV synthesis Chemical Modification (e.g., reductive amination, condensation) start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_screening In Vitro Antibacterial Screening (MIC determination) purification->in_vitro_screening sar Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar sar->synthesis Optimization lead_identification Lead Compound Identification sar->lead_identification in_vivo_testing In Vivo Efficacy and Toxicity Studies (Animal Models) lead_identification->in_vivo_testing preclinical Preclinical Development in_vivo_testing->preclinical

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound SV is a compound of significant interest in the field of antibacterial drug discovery. Its highly reactive formyl group provides a versatile platform for the synthesis of novel rifamycin derivatives with potentially improved pharmacological properties, including enhanced activity against resistant strains, improved oral bioavailability, and a modified spectrum of activity. A thorough understanding of the biochemical and pharmacological profile of the this compound core, as outlined in this guide, is essential for the continued development of this important class of antibiotics. Future research efforts will likely focus on leveraging the unique chemistry of this compound to generate next-generation rifamycins that can address the growing challenge of antimicrobial resistance.

References

A Technical Guide to the Synthesis of Novel 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins (B7979662) are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1] A key intermediate in the development of new rifamycin-based therapeutics is 3-formyl rifamycin (B1679328) SV, a derivative that allows for diverse chemical modifications at the 3-position of the naphthoquinone core.[2][3] This strategic modification has led to the synthesis of numerous analogues with improved pharmacological properties, including enhanced antibacterial efficacy, altered pharmacokinetic profiles, and the ability to overcome bacterial resistance.[2][4] This technical guide provides an in-depth overview of the primary synthesis pathways for novel 3-formyl rifamycin derivatives, detailed experimental protocols, and a summary of their biological activities.

Core Synthesis Pathways

The generation of this compound SV and its subsequent derivatization can be achieved through several established synthetic routes. The choice of pathway often depends on the desired final product and the available starting materials.

Synthesis of this compound SV

Two primary methods are employed for the synthesis of the key intermediate, this compound SV:

  • Oxidation of Rifamycin SV Mannich Bases: This classic approach involves the synthesis of a 3-aminomethyl derivative of rifamycin SV (a Mannich base), followed by mild oxidation to yield the 3-formyl group.[5]

  • Hydrolysis of Rifampicin: A more direct method involves the acidic hydrolysis of rifampicin, which cleaves the hydrazone bond to reveal the 3-formyl group.[6] This method can achieve high yields, with reports of up to 95.0%.[6]

Derivatization of the 3-Formyl Group

The reactive aldehyde at the 3-position of this compound SV serves as a versatile chemical handle for the introduction of a wide array of functional groups.[2][3] Key derivatization reactions include:

  • Reductive Amination: This reaction involves the formation of an imine or iminium ion between the 3-formyl group and a primary or secondary amine, followed by reduction to the corresponding amine.[7][8] This pathway is crucial for synthesizing derivatives with diverse aminoalkyl side chains.

  • Hydrazone Formation: Condensation of the 3-formyl group with various hydrazine-containing compounds is a cornerstone of rifamycin medicinal chemistry, leading to the formation of hydrazones.[2][3] Rifampicin itself is a prominent example of such a derivative.[4]

  • Oxime Formation: The reaction of this compound SV with hydroxylamine (B1172632) or its derivatives yields oximes, which have shown significant antibacterial activity.[9][10]

  • Other Condensation Reactions: The aldehyde functionality can also undergo condensation with other nucleophiles to create a variety of other derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and evaluation of this compound derivatives.

Synthesis of this compound SV via Hydrolysis of Rifampicin[6]
  • Reaction Setup: To 1200 mL of water, add 100 g of rifampicin.

  • Acidification: Add 50 mL of hydrochloric acid (35%-37%).

  • Heating: Heat the mixture to 55°C for 8 hours.

  • Cooling and Extraction: Cool the reaction mixture to 10°C and extract with 1000 mL of ethyl acetate (B1210297).

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Product: This procedure yields approximately 83.78 g (95.0%) of this compound SV.

General Procedure for the Synthesis of 3-(Hydrazonomethyl)-rifamycin SV Derivatives[11]
  • Reactant Preparation: Dissolve the desired hydrazide (1.05-1.25 molar equivalents) in a suitable solvent such as ethanol (B145695) or methanol.

  • Addition of this compound SV: Add 1 molar equivalent of this compound SV to the solution.

  • Reaction Conditions: Heat the reaction mixture, for example, to 50°C or reflux, for a period of time (e.g., 15 minutes to several hours) until the reaction is complete, as monitored by thin-layer chromatography.

  • Crystallization and Isolation: Cool the reaction mixture. If necessary, add water to induce crystallization.

  • Purification: Filter the crystalline precipitate, wash with an appropriate solvent (e.g., aqueous methanol), and dry to obtain the final product.

General Procedure for Reductive Amination of this compound SV[7][8]
  • Imine Formation: Dissolve this compound SV and the desired amine in a suitable solvent like methanol. A catalytic amount of acetic acid can be added to accelerate imine formation.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the reaction mixture. These reagents selectively reduce the imine in the presence of the aldehyde.

  • Workup: After the reaction is complete, evaporate the solvent. Take up the residue in an organic solvent like ethyl acetate and wash with an aqueous solution (e.g., saturated potassium carbonate).

  • Purification: Dry the organic layer, filter, and evaporate the solvent. The crude product can be further purified by techniques such as preparative HPLC.

Data Presentation

Antibacterial Activity of Novel this compound Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various rifamycin derivatives against different bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference
RifampicinM. abscessus>64[1]
RifabutinM. abscessus3-9[1]
Derivative 5jM. abscessus1-2[1]
RifampicinS. aureus (biofilm)>1024[2]
Rifamycin DerivativesS. aureus (biofilm)1-8[2]
ABI-0043S. aureus ATCC 292130.001[11]
RifampicinS. aureus ATCC 292130.016[11]
DerivativeBacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
RifabutinM. abscessus subsp. massiliense18[12]
ClofazimineM. abscessus subsp. massiliense0.250.5[12]

Visualizations

Synthesis Pathways and Workflows

Synthesis_Pathways cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_derivatives Derivative Classes Rif_SV Rifamycin SV Mannich_Base Mannich Base of Rifamycin SV Rif_SV->Mannich_Base Mannich Reaction Rifampicin Rifampicin Formyl_Rif This compound SV Rifampicin->Formyl_Rif Acidic Hydrolysis Reductive_Amination Reductive Amination Products Formyl_Rif->Reductive_Amination Amine, Reducing Agent Hydrazones Hydrazones Formyl_Rif->Hydrazones Hydrazine Derivative Oximes Oximes Formyl_Rif->Oximes Hydroxylamine Derivative Mannich_Base->Formyl_Rif Oxidation

Figure 1. Key synthesis pathways to this compound SV and its derivatives.

Experimental_Workflow Start Start: this compound SV + Amine/Hydrazine/Hydroxylamine Reaction Reaction: Condensation or Reductive Amination Start->Reaction Workup Workup: Extraction, Washing Reaction->Workup Purification Purification: Crystallization or Chromatography Workup->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization Bio_Eval Biological Evaluation: MIC Determination Characterization->Bio_Eval

Figure 2. General experimental workflow for synthesis and evaluation.

Conclusion

The 3-formyl group of rifamycin SV is a critical anchor point for the development of novel rifamycin derivatives with significant potential to address the challenges of antibiotic resistance. The synthetic pathways of oxidation, hydrolysis, reductive amination, and condensation provide a robust toolbox for medicinal chemists. The continued exploration of new derivatives, guided by detailed experimental protocols and thorough biological evaluation, is essential for the discovery of next-generation rifamycin antibiotics.

References

The Structure-Activity Relationship of 3-Formyl Rifamycin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of 3-formyl rifamycin (B1679328) analogs. The 3-formyl group on the rifamycin scaffold serves as a crucial synthetic handle, allowing for the creation of a diverse array of derivatives with modified antibacterial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Core Concepts in Rifamycin SAR

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for transcription.[1][2] This inhibition is achieved by binding to the β-subunit of the enzyme, sterically blocking the path of the elongating RNA transcript. The 3-formyl group of rifamycin SV is a highly reactive site, making it a key building block for synthesizing numerous derivatives with improved pharmacological properties. Modifications at this position significantly influence the antibacterial spectrum and potency of the resulting analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The antibacterial efficacy of 3-formyl rifamycin analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth. The following tables summarize the MIC values for a series of this compound SV derivatives against various bacterial species.

Antimycobacterial Activity

The following table presents the antimycobacterial activity (log(1/MIC)) of 53 derivatives of this compound SV against Mycobacterium tuberculosis. A higher log(1/MIC) value indicates greater potency.

Compound IDR Group at C3 Positionlog(1/MIC)
1=N-NH-CO-NH2-0.347
2=N-NH-CS-NH2-0.605
3=N-NH-C(=NH)-NH2-0.612
4=N-NH-Ph-1.003
5=N-NH-(p-NO2)-Ph-1.003
6=N-NH-(p-SO3H)-Ph-1.003
7=N-NH-(p-COOH)-Ph-1.003
8=N-NH-(o-OH)-Ph-0.992
9=N-NH-CO-Ph-0.286
10=N-NH-(p-OH)-Ph-1.010
11=N-NH-(CH2)2-N(CH3)2-1.008
12=N-NH-CO-CH2-N(CH3)2-0.612
13=N-OH-0.347
14=N-O-CH3-1.038
15=N-O-C2H5-0.605
16=N-O-n-C3H70.005
17=N-O-n-C4H90.005
18=N-O-n-C5H110.005
19=N-O-n-C6H130.005
20=N-O-n-C7H150.005
21=N-O-n-C8H17-0.291
22=N-O-n-C9H19-0.291
23=N-O-CH2-Ph-0.301
24=N-O-CH2-COOH-0.602
25=N-O-CH(CH3)-COOH-0.602
26=N-O-CH2-COOC2H50.005
27=N-O-CH(CH3)-COOC2H50.005
28=N-O-CH2-CH2-OH-0.291
29=N-O-C(CH3)3-0.602
30=N-O-Allyl-0.301
31=N-O-Cyclohexyl-0.301
32=N-NH-CO-NH-Ph-0.301
33=N-NH-CS-NH-Ph-0.301
34=N-NH-CO-NH-CH3-0.301
35=N-NH-CS-NH-CH3-0.301
36=N-NH-CO-NH-C2H5-0.301
37=N-NH-CS-NH-C2H5-0.301
38=N-NH-CO-NH-n-C3H7-0.301
39=N-NH-CS-NH-n-C3H7-0.301
40=N-NH-CO-NH-n-C4H9-0.301
41=N-NH-CS-NH-n-C4H9-0.301
42=N-N(CH3)2-0.316
43=N-NH-CO-CH3-0.316
44=N-NH-CS-CH3-0.316
45=CH-NH-NH-CO-NH2-0.316
46=CH-NH-NH-CS-NH2-0.316
47=N-NH-2,4-dinitrophenyl-0.316
48=N-NH-pyridyl-2-0.301
49=N-NH-quinolyl-2-0.286
50=N-NH-thiazolyl-20.016
51=N-NH-pyrimidinyl-2-0.576
52=N-NH-benzothiazolyl-2-0.595
53=N-NH-4-methyl-pyrimidinyl-2-0.574
Activity Against Gram-Positive and Gram-Negative Bacteria

Modifications at the C3 position also modulate the activity of rifamycin analogs against a broader spectrum of bacteria. The following table provides a summary of the Minimum Inhibitory Concentrations (MICs) for selected this compound derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

DerivativeR Group at C3 PositionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Rifampicin=N-N=CH-(piperazinyl)-N-CH30.00220
3-formyl-rifamycin SV oxime=N-OH0.02>100
3-formyl-rifamycin SV O-methyloxime=N-O-CH30.0250
3-formyl-rifamycin SV O-octyloxime=N-O-C8H170.00525
3-formyl-rifamycin SV hydrazone=N-NH20.02>100
3-formyl-rifamycin SV semicarbazone=N-NH-CO-NH20.02>100
DL 473=N-(4-cyclopentyl-1-piperazinyl)iminomethyl<0.015-0.03>128

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Stock solution of the test compound (e.g., in DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Aseptically transfer several bacterial colonies from a fresh agar (B569324) plate into saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • Linear DNA template containing a suitable promoter (e.g., T7 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel electrophoresis (PAGE) system for RNA analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and the test compound at various concentrations.

  • Enzyme Addition: Add the RNA polymerase holoenzyme to the reaction mixture and incubate for a short period (e.g., 10-15 minutes at 37°C) to allow for the formation of the open promoter complex.

  • Initiation of Transcription: Start the transcription reaction by adding the rNTP mix (containing the radiolabeled rNTP).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding an equal volume of RNA loading buffer.

  • Analysis: Denature the samples by heating and then separate the RNA transcripts by denaturing PAGE.

  • Detection: Visualize the radiolabeled RNA transcripts using autoradiography or phosphorimaging. The intensity of the full-length transcript band is quantified to determine the extent of inhibition by the test compound.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts in the SAR of this compound analogs.

SAR_Logic Rifamycin_Core Rifamycin SV Core Formyl_Group 3-Formyl Group (Reactive Handle) Rifamycin_Core->Formyl_Group possesses Derivatives Diverse Analogs (Hydrazones, Imines, Oximes, etc.) Formyl_Group->Derivatives enables synthesis of Activity Antibacterial Activity (MIC) Derivatives->Activity exhibit varying Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serially Dilute Test Compounds Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC RNAP_Inhibition_Pathway Rif_Analog This compound Analog Binding Binding to RNAP β-subunit Rif_Analog->Binding RNAP Bacterial RNA Polymerase (β-subunit) RNAP->Binding Steric_Block Steric Occlusion of RNA Exit Channel Binding->Steric_Block Transcription_Inhibition Inhibition of RNA Transcription Steric_Block->Transcription_Inhibition Bacterial_Death Bacterial Cell Death Transcription_Inhibition->Bacterial_Death

References

spectroscopic data (NMR, IR, UV-Vis) for 3-formyl rifamycin characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of 3-formyl rifamycin (B1679328) is paramount for its application in the synthesis of novel rifamycin derivatives. This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of this key intermediate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-formyl rifamycin, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Proton Chemical Shift (δ, ppm) Solvent
Aldehydic H9.5 - 10.0Not specified

Note: The chemical shift of other protons in the rifamycin scaffold would be expected to be similar to those of other rifamycin derivatives, but specific assignments for this compound are not detailed in the reviewed literature.

Table 2: ¹³C NMR Spectroscopic Data

Detailed and assigned ¹³C NMR data for this compound is not extensively reported. However, the characteristic signal for the formyl carbon is a key indicator.

Carbon Chemical Shift (δ, ppm) Solvent
Formyl C~190 - 200 (estimated)Not specified

Note: The precise chemical shift of the formyl carbon can vary depending on the solvent and other experimental conditions. The remaining carbon signals would be consistent with the general rifamycin structure.

Table 3: IR Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in this compound.

Functional Group Vibrational Frequency (cm⁻¹)
Formyl C=O Stretch~1730[]
Quinone C=O Stretch~1660[]
Table 4: UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is characterized by strong absorption in the visible region, a hallmark of the extended conjugated system of the naphthoquinone chromophore.

Wavelength (λmax, nm) Solvent
475 - 525[]Not specified

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly detailed in single sources. However, based on general laboratory practices for similar compounds, the following methodologies can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • Data Acquisition for ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or chloroform).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance value between 0.1 and 1.0).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Methodological & Application

Application of 3-Formyl Rifamycin as a Chemical Probe for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) SV stands as a pivotal molecule in the exploration and development of new antibiotic agents within the rifamycin class. Its strategic importance lies in the reactive aldehyde group at the C-3 position of the naphthoquinone chromophore. This functional group serves as a versatile chemical handle, allowing for the systematic modification of the rifamycin scaffold. As a chemical probe, 3-formyl rifamycin is instrumental in conducting Structure-Activity Relationship (SAR) studies. These studies are crucial for understanding how different chemical modifications influence the antibacterial potency, spectrum of activity, resistance profiles, and pharmacokinetic properties of rifamycin derivatives. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in SAR-driven drug discovery.

Mechanism of Action

Rifamycins, including the derivatives of this compound, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. Rifamycins bind to a specific site on the β-subunit of the bacterial RNAP, distinct from the active site. This binding physically obstructs the path of the elongating RNA molecule, thereby halting transcription and ultimately leading to bacterial cell death. The modifications at the C-3 position of this compound can significantly influence the binding affinity of the derivatives to RNAP and their ability to penetrate the bacterial cell wall, thus modulating their antibacterial efficacy.

Data Presentation: Quantitative SAR Data

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various derivatives synthesized from this compound SV. This data allows for a comparative analysis of the impact of different substituents at the C-3 position on antibacterial potency.

Table 1: Antibacterial Activity of 3-Formylrifamycin SV Oxime Derivatives

CompoundR Group (at Oxime Nitrogen)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. M. tuberculosis
1 -H>10025
2 -CH₃10.25
3 -CH₂CH₃0.50.1
4 -CH(CH₃)₂0.250.05
5 -C(CH₃)₃10.1
6 -CH₂Ph0.050.01
7 -CH₂CH₂Ph0.10.02
8 -(CH₂)₃CH₃0.50.1
Rifampicin (B610482) (Reference)0.010.05

Data is compiled from published literature and is intended for comparative purposes.

Table 2: Antibacterial Activity of 3-Formylrifamycin SV Hydrazone Derivatives

CompoundHydrazone SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
9 -NH₂50>100
10 -NH-Ph1050
11 -NH-C₆H₄-4-Cl525
12 -NH-C₆H₄-4-NO₂210
13 -N(CH₃)₂25>100
Rifampicin (Reference)0.0110

Data is compiled from published literature and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound SV from Rifampicin

This protocol describes the hydrolysis of rifampicin to yield this compound SV.

Materials:

  • Rifampicin

  • Hydrochloric acid (35-37%)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 100 g of rifampicin and 1200 mL of water.

  • Add 50 mL of hydrochloric acid (35-37%).

  • Heat the mixture to 55°C and maintain for 8 hours with stirring.

  • Cool the reaction mixture to 10°C.

  • Extract the mixture with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV as a reddish-orange powder. The typical yield is around 95%.[2]

Protocol 2: General Procedure for the Synthesis of this compound SV Derivatives (Hydrazones and Oximes)

This protocol provides a general method for the condensation reaction to form hydrazone and oxime derivatives.

Materials:

Procedure:

  • Dissolve 1 mmol of this compound SV in a suitable solvent such as ethanol or methanol (e.g., 10 mL) in a round-bottom flask.

  • Add 1.1 to 1.2 mmol of the desired hydrazine or hydroxylamine derivative. If the amine is in a salt form (e.g., hydrochloride), add an equimolar amount of a base like triethylamine to liberate the free amine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If not, the product can be precipitated by the addition of water.

  • Collect the solid product by filtration, wash with a small amount of cold solvent or a solvent/water mixture, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for assessing the in vitro antibacterial activity of the synthesized rifamycin derivatives.

Materials:

  • Synthesized rifamycin derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the specific bacterium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of each rifamycin derivative in a suitable solvent (e.g., DMSO).

  • Perform a two-fold serial dilution of each compound in the wells of a 96-well plate using the appropriate broth to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory activity of the synthesized compounds against bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli)

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Synthesized rifamycin derivatives

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Stop solution (containing EDTA and formamide)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DNA template, and all four rNTPs (including the radiolabeled one).

  • Add varying concentrations of the test compounds to the reaction mixture. Include a control with no inhibitor.

  • Initiate the transcription reaction by adding the purified RNA polymerase.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Denature the samples by heating and separate the RNA transcripts by size using denaturing PAGE.

  • Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.

  • Quantify the amount of full-length transcript in each lane. The concentration of the compound that inhibits RNA synthesis by 50% (IC₅₀) can then be determined.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Biological Evaluation cluster_analysis Data Analysis and SAR 3_Formyl_Rifamycin This compound SV Chemical_Modification Chemical Modification (e.g., Condensation, Reductive Amination) 3_Formyl_Rifamycin->Chemical_Modification Derivative_Library Library of Rifamycin Derivatives Chemical_Modification->Derivative_Library MIC_Determination MIC Determination (Antibacterial Activity) Derivative_Library->MIC_Determination RNAP_Inhibition_Assay RNA Polymerase Inhibition Assay Derivative_Library->RNAP_Inhibition_Assay Data_Analysis Data Analysis MIC_Determination->Data_Analysis RNAP_Inhibition_Assay->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Chemical_Modification Iterative Design

Caption: Workflow for SAR studies using this compound.

RNAP_Inhibition cluster_process Bacterial Transcription cluster_inhibition Inhibition by Rifamycin Derivative DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP binds to RNA RNA Transcript RNAP->RNA synthesizes Blocked_RNAP Inhibited RNAP RNAP->Blocked_RNAP Rifamycin_Derivative This compound Derivative Rifamycin_Derivative->RNAP binds to β-subunit No_RNA No RNA Synthesis Blocked_RNAP->No_RNA

Caption: Mechanism of RNA polymerase inhibition by rifamycin derivatives.

References

detailed protocol for synthesizing 3-formyl rifamycin from rifamycin SV

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Synthesis of 3-Formyl Rifamycin (B1679328) SV

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Formyl rifamycin SV is a crucial semisynthetic derivative of the rifamycin antibiotic family.[] It is characterized by the presence of a reactive aldehyde (formyl) group at the C-3 position of the naphthoquinone chromophore.[] This functional group makes this compound SV a versatile key intermediate for the synthesis of a wide array of rifamycin analogs, including the potent antibacterial agent Rifampicin.[][2] The modification at the 3-position allows for the introduction of diverse substituents, enabling the development of derivatives with tailored pharmacokinetic properties and activity against various bacterial strains.[] This document provides a detailed protocol for the synthesis of this compound SV from a Mannich base derivative of rifamycin SV.

Principle of Synthesis

The synthesis involves the chemical modification of the aromatic core of rifamycin SV. The overall process is a two-step procedure starting from Rifamycin SV:

  • Mannich Reaction: Rifamycin SV is first converted into a 3-aminomethyl derivative, a type of Mannich base (e.g., 3-diethylaminomethyl-rifamycin SV). This step introduces a handle at the C-3 position.

  • Oxidation: The 3-aminomethyl group of the Mannich base is then oxidized using a weak oxidizing agent. This reaction cleaves the C-N bond and transforms the aminomethyl group into a formyl group, yielding the final product, 3-formyl-rifamycin SV.[3]

This protocol focuses on the second step, the oxidation of a pre-formed Mannich base of rifamycin SV to 3-formyl-rifamycin SV, as described in the foundational patent literature.[3]

Materials and Equipment
  • Reagents:

    • 3-Diethylaminomethyl-rifamycin SV (Starting Material)

    • Lead tetraacetate (Oxidizing Agent, Method A)

    • Isoamyl nitrite (B80452) (Oxidizing Agent, Method B)

    • Dioxane (Solvent)

    • Carbon tetrachloride (Solvent)

    • Acetic acid (Solvent)

    • Ascorbic acid (for washing)

    • Tetrahydrofuran (B95107) (for recrystallization)

    • Distilled water

  • Equipment:

    • Standard laboratory glassware (reaction flasks, beakers, graduated cylinders)

    • Magnetic stirrer and stir bars

    • Ice bath

    • Rotary evaporator

    • Filtration apparatus (e.g., Büchner funnel)

    • Analytical balance

    • pH meter or pH paper

Experimental Protocol

Safety Precaution: This procedure involves hazardous chemicals. Lead tetraacetate is toxic, and organic solvents are flammable and volatile. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Method A: Oxidation with Lead Tetraacetate

This method outlines the synthesis using lead tetraacetate as the oxidizing agent.[3]

  • Reaction Setup:

    • Prepare a solution of 3-diethylaminomethyl-rifamycin SV (7.8 g, ~0.01 mole) in 100 ml of dioxane.

    • Cool the solution to 15°C using a water bath.

  • Oxidation:

    • To the cooled and stirring solution, add lead tetraacetate (4.5 g, ~0.01 mole) portion-wise over 10 minutes.

    • Maintain the temperature at 15-20°C and continue stirring for 2 hours.

  • Work-up and Extraction:

    • After 2 hours, pour the reaction mixture into 400 ml of a buffer solution at pH 5 containing sodium acetate (B1210297) and acetic acid.

    • Add 10 g of ethylenediaminetetraacetic acid (EDTA) to chelate lead ions.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the organic extract with water until the washings are neutral.

  • Purification and Isolation:

    • Dry the ethyl acetate solution over anhydrous sodium sulfate.

    • Concentrate the solution to a small volume using a rotary evaporator.

    • The precipitated yellow-orange crystals of 3-formyl-rifamycin SV are collected by filtration.

    • Wash the crystals with ethyl acetate and dry under vacuum.

Method B: Oxidation with Isoamyl Nitrite

This method provides an alternative pathway using isoamyl nitrite as the oxidant.[3]

  • Reaction Setup:

    • Prepare a mixture of 3-diethylaminomethyl-rifamycin SV (78.3 g), carbon tetrachloride (390 ml), and acetic acid (270 ml).

    • Maintain the mixture at a constant temperature of 22°C.

  • Oxidation:

    • Add isoamyl nitrite (1.34 ml) to the mixture and stir for 8 hours at 22°C.

    • After 8 hours, add a second portion of isoamyl nitrite (1.34 ml).

    • Continue stirring the mixture for an additional 16 hours at the same temperature.

  • Work-up and Washing:

    • Dilute the reaction mixture with carbon tetrachloride (3800 ml).

    • Prepare a wash solution of ascorbic acid (78 g) in water (3500 ml).

    • Wash the organic layer thoroughly with the ascorbic acid solution to remove unreacted reagents and by-products.

  • Purification and Isolation:

    • Evaporate the washed organic layer to dryness under reduced pressure.

    • Recrystallize the resulting residue from tetrahydrofuran to obtain pure 3-formyl-rifamycin SV.

Data Presentation

The following table summarizes the quantitative data from the described protocols.[3]

ParameterMethod A: Lead TetraacetateMethod B: Isoamyl Nitrite
Starting Material 3-Diethylaminomethyl-rifamycin SV3-Diethylaminomethyl-rifamycin SV
Amount of Starting Material 7.8 g78.3 g
Oxidizing Agent Lead Tetraacetate (4.5 g)Isoamyl Nitrite (2 x 1.34 ml)
Solvent System DioxaneCarbon Tetrachloride, Acetic Acid
Reaction Temperature 15-20°C22°C
Reaction Time 2 hours24 hours (8h + 16h)
Yield 3.8 g (48%)31 g (approx. 42%)
Melting Point 175-270°C (decomposition)Not specified
Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound SV.

Synthesis_Workflow start Start: Rifamycin SV mannich_base Intermediate: 3-Aminomethyl-Rifamycin SV (Mannich Base) start->mannich_base Mannich Reaction (Prerequisite) dissolve Dissolve Mannich Base in appropriate solvent (e.g., Dioxane or CCl4/Acetic Acid) mannich_base->dissolve Begin Oxidation add_oxidant Add Oxidizing Agent (Lead Tetraacetate or Isoamyl Nitrite) at controlled temperature dissolve->add_oxidant react Stir for specified time (2-24 hours) add_oxidant->react workup Quench Reaction & Work-up (pH adjustment, washing) react->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Recrystallize extract->purify product Final Product: This compound SV purify->product

Caption: Workflow for the synthesis of this compound SV.

References

Application Notes and Protocols: The Role of 3-Formyl Rifamycin in Modern Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Rifamycin (B1679328) antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly tuberculosis. Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[1] 3-Formyl rifamycin SV, a semi-synthetic derivative of rifamycin, serves as a pivotal starting material in the medicinal chemistry campaigns aimed at discovering new and improved rifamycin-based antibiotics.[2] Its reactive aldehyde group at the C-3 position provides a versatile handle for chemical modification, allowing for the synthesis of a vast array of derivatives with enhanced potency, altered pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.[2][3] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of next-generation antibiotics.

Key Applications in Medicinal Chemistry

The strategic modification of the 3-formyl group on the rifamycin scaffold has been a highly successful approach in antibiotic development. The primary goals of these modifications include:

  • Enhancing Antibacterial Potency: Introduction of various substituents at the 3-position can significantly improve the minimum inhibitory concentrations (MICs) against a broad spectrum of bacteria.

  • Overcoming Resistance: Novel derivatives can be designed to be less susceptible to the bacterial resistance mechanisms that affect older rifamycins, such as mutations in the rpoB gene (encoding the β-subunit of RNAP) or enzymatic inactivation.

  • Improving Pharmacokinetic Properties: Modifications can be tailored to enhance oral bioavailability, tissue penetration, and half-life, leading to more effective treatment regimens.

  • Reducing Off-Target Effects: By optimizing the chemical structure, it is possible to minimize interactions with human enzymes and receptors, thereby reducing side effects.

Common synthetic strategies employed to modify the 3-formyl group include the formation of imines, oximes, hydrazones, and subsequent reduction to secondary amines (reductive amination).[4][5] These reactions are relatively straightforward and allow for the introduction of a wide diversity of chemical moieties.

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various rifamycin derivatives compared to parent compounds against different bacterial strains. This data highlights the potential for improving antibacterial potency through modification at the 3-position.

Table 1: MIC Values (μg/mL) of Rifamycin Derivatives against Mycobacterium avium Complex (MAC)

CompoundMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Rifampin0.125 - >64>64>64
Rifapentine1 - >6464>64
Rifabutin≤0.062 - 16416
Rifaximin (B1679331)2 - >643264

Data sourced from Kim et al., 2021.[3][6]

Table 2: MIC Values (μg/mL) of Rifamycin Derivatives against Macrolide-Resistant Mycobacterium abscessus

CompoundMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Rifampin8 - >6464>64
Rifapentine1 - >6464>64
Rifabutin0.5 - 16816
Rifaximin8 - >6464>64

Data sourced from Kim et al., 2021.[3]

Table 3: Potency of Amine and Hydrazone Derivatives against Staphylococcal Strains

CompoundS. aureus (MRSA) MIC (μg/mL)S. epidermidis MIC (μg/mL)
Rifampicin (B610482)0.00780.016
Rifaximin12
Bipiperidine Derivative (15)0.00780.0078
Guanidine Hydrazone (29)0.00780.0078

Data highlights the significant improvement in potency of specific derivatives against resistant strains. Sourced from Pauk et al., 2019.[7][8]

Experimental Protocols

Protocol 1: General Synthesis of this compound SV Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound SV.

Materials:

Procedure:

  • Dissolve 1.0 mmol of this compound SV in 1.5 mL of dichloromethane.

  • Dilute the solution with 1.5 mL of ethanol.

  • In a separate flask, prepare a solution of 1.1 mmol of the desired substituted hydrazine in a mixture of 3 mL of ethanol, 1 mL of dichloromethane, and 0.4 mL of water.

  • Add the hydrazine solution to the this compound SV solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.

  • Once the starting material is consumed, partially remove the dichloromethane under reduced pressure to initiate crystallization.

  • Complete the precipitation by the stepwise addition of deionized water.

  • Stir the suspension for 2 hours and then filter the precipitated product.

  • Wash the solid with 60% ethanol and dry under vacuum to yield the final hydrazone derivative.

This protocol is adapted from the general procedures described for hydrazone synthesis.[1]

Protocol 2: General Procedure for Reductive Amination of this compound SV

This protocol outlines a general method for the synthesis of C-3 aminomethyl derivatives via reductive amination.

Materials:

Procedure:

  • To a solution of this compound SV (1.0 mmol) in methanol (10 mL), add the desired amine (1.2 mmol).

  • Add a few drops of acetic acid to catalyze the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride, 1.5 mmol) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude product, which can be further purified by column chromatography if necessary.

This is a generalized protocol based on standard reductive amination procedures.[5][9][10][11]

Protocol 3: Synthesis of Rifaximin from Rifamycin O

This protocol describes a one-step synthesis of Rifaximin from Rifamycin O.

Materials:

  • Rifamycin O

  • 2-amino-4-methylpyridine (B118599)

  • Ethanol

  • Deionized water

  • Acetone (optional, can improve purity)

  • Anhydrous potassium carbonate (optional, for purification)

Procedure:

  • In a round-bottom flask equipped with a stirrer, add ethanol, deionized water, and optionally acetone.

  • Add Rifamycin O (1.0 mol equivalent) and 2-amino-4-methylpyridine (2.0-2.5 mol equivalents) to the solvent mixture.

  • Stir the reaction mixture at a temperature between 35-45°C for 20-24 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • After the reaction is complete, cool the mixture to induce precipitation.

  • For purification, anhydrous potassium carbonate (0.9-1.1 mol equivalent) can be added and stirred for 30 minutes before filtration.

  • Filter the precipitate and wash the solid with a mixture of ethanol and deionized water.

  • Dry the solid under vacuum to obtain Rifaximin.

This protocol is a compilation of procedures found in various patents.[12][13][14]

Visualizations

Antibiotic_Development_Workflow A This compound SV (Starting Material) B Chemical Modification (e.g., Reductive Amination, Hydrazone Formation) A->B Synthesis C Library of Novel Rifamycin Derivatives B->C Generation D In Vitro Screening (MIC determination against various bacterial strains) C->D Testing E Structure-Activity Relationship (SAR) Analysis D->E Data Analysis E->B Optimization Iteration F Lead Compound Identification E->F Selection G Preclinical Development (Pharmacokinetics, Toxicology) F->G H Clinical Trials G->H

Caption: Workflow for antibiotic development using this compound.

Mechanism_of_Action Rif Rifamycin Derivative RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rif->RNAP Binds to β-subunit Transcription Transcription Initiation Rif->Transcription Inhibits RNAP->Transcription Catalyzes RNA RNA Synthesis DNA Bacterial DNA DNA->Transcription Template Transcription->RNA Produces Protein Protein Synthesis RNA->Protein Death Bacterial Cell Death

Caption: Mechanism of action of rifamycin antibiotics.

Rifaximin_Synthesis_Workflow RifO Rifamycin O Reaction Condensation Reaction (Ethanol, Water, 35-45°C) RifO->Reaction Amine 2-amino-4-methylpyridine Amine->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Rifaximin Rifaximin Drying->Rifaximin

Caption: Simplified workflow for the synthesis of Rifaximin.

References

Application Notes and Protocols for In Vitro Antibacterial Assays with 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro antibacterial activity of 3-formyl rifamycin (B1679328). The methodologies for key assays, including Minimum Inhibitory Concentration (MIC) determination and Time-Kill kinetics, are outlined below.

Overview and Mechanism of Action

3-Formyl rifamycin belongs to the ansamycin (B12435341) class of antibiotics and is a derivative of rifamycin SV.[1] Like other rifamycins (B7979662), its primary antibacterial action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] This binding occurs on the β-subunit of the RNAP, sterically occluding the path of the elongating RNA transcript and thereby preventing RNA synthesis, which ultimately leads to bacterial cell death.[1] The 3-formyl group is a key site for chemical modification to produce other semisynthetic rifamycins, such as rifampicin.[2]

Quantitative Antibacterial Activity Data

Direct Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are not widely available in publicly accessible literature. However, data for its parent compound, rifamycin SV, provides a relevant proxy for its potential activity spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of Rifamycin SV against Various Bacterial Species

Bacterial SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli(Multiple clinical isolates)32128[3]
Enterotoxigenic E. coli (ETEC)(Multiple clinical isolates)64-[3]
Enterohemorrhagic E. coli (EHEC)(Multiple clinical isolates)32-[3]
Staphylococcus aureus(Rifampin-susceptible)--[4][5]
Mycobacterium tuberculosisH37Rv--[6]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for Staphylococcus aureus and Mycobacterium tuberculosis often refers to rifampin, a close derivative of this compound SV.

Experimental Protocols

The following protocols are adapted from established methods for rifamycin-class antibiotics and are suitable for determining the antibacterial activity of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound SV

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1280 µg/mL. Note: Due to potential stability issues, prepare this stock solution fresh on the day of the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (e.g., 64 µg/mL, prepared from the main stock) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first well that appears clear).

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • All materials from the MIC protocol.

  • Sterile culture tubes.

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Plate spreader.

Procedure:

  • Preparation:

    • Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

    • Prepare tubes with CAMHB containing this compound at various concentrations based on the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control.

  • Inoculation and Sampling:

    • Inoculate the prepared tubes with the bacterial suspension.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on each plate.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action

The following diagram illustrates the inhibitory action of rifamycins on bacterial RNA polymerase.

Mechanism of Rifamycin Action Rifamycin This compound BetaSubunit β-subunit Rifamycin->BetaSubunit Binds to RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) RNAP->BetaSubunit contains Block Steric Blockage BetaSubunit->Block Causes DNA DNA Template Transcription Transcription Initiation DNA->Transcription Template for Elongation RNA Elongation Transcription->Elongation RNA Nascent RNA Transcript (2-3 nucleotides) Elongation->RNA RNA->Block Inhibition Inhibition of RNA Synthesis Block->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Inhibition of bacterial RNA polymerase by this compound.

Experimental Workflow: Broth Microdilution MIC Assay

The workflow for determining the Minimum Inhibitory Concentration is depicted below.

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Drug Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prep_Drug->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Plate Visually inspect for bacterial growth (turbidity) Incubation->Read_Plate Determine_MIC Identify MIC: Lowest concentration with no growth Read_Plate->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Experimental Workflow: Time-Kill Assay

The following diagram outlines the steps for conducting a time-kill assay.

Time-Kill Assay Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_results Results Prep_Culture Prepare bacterial culture (~5x10^5 CFU/mL) Inoculate Inoculate tubes Prep_Culture->Inoculate Prep_Tubes Prepare tubes with this compound (e.g., 0.5x, 1x, 2x, 4x MIC) Prep_Tubes->Inoculate Sample Withdraw aliquots at time points (0, 2, 4, 8, 12, 24h) Inoculate->Sample Dilute_Plate Serially dilute and plate on agar Sample->Dilute_Plate Incubate_Plates Incubate plates at 37°C Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

References

Application Notes and Protocols for 3-Formyl Rifamycin in Mycobacterial Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) SV, a key intermediate in the synthesis of many potent rifamycin antibiotics, serves as a crucial scaffold in the discovery and development of novel therapeutics against mycobacterial infections, including those caused by Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM).[1] Its reactive 3-formyl group allows for a wide range of chemical modifications, enabling the generation of extensive libraries of derivatives with tailored pharmacokinetic and pharmacodynamic properties.[1] These derivatives are instrumental in structure-activity relationship (SAR) studies aimed at overcoming drug resistance and improving efficacy against challenging mycobacterial strains.[2]

The primary mechanism of action of rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for transcription.[3][4] By binding to the β-subunit of RNAP, rifamycins physically block the elongation of nascent RNA chains, leading to the cessation of protein synthesis and ultimately, bacterial cell death.[4][5] This targeted action against a prokaryotic enzyme ensures high selectivity and minimizes toxicity to mammalian cells.[6]

These application notes provide detailed protocols for evaluating the antimycobacterial activity of derivatives synthesized from 3-formyl rifamycin, covering in vitro susceptibility testing, intracellular efficacy in macrophage models, and in vivo studies in murine models of tuberculosis.

Mechanism of Action of Rifamycins

Rifamycins exert their bactericidal effect by binding to a specific pocket on the β-subunit of the bacterial DNA-dependent RNA polymerase. This binding event does not directly inhibit the catalytic site but rather creates a steric hindrance that physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides.[7] This blockage of transcription initiation is a hallmark of the rifamycin class of antibiotics.

Mechanism of Rifamycin Action cluster_bacterium Mycobacterium Cell Rifamycin Rifamycin RNAP DNA-dependent RNA Polymerase (β-subunit) Rifamycin->RNAP Binds to Transcription Transcription RNAP->Transcription Inhibits Elongation Protein_Synthesis Protein_Synthesis Transcription->Protein_Synthesis Blocks Cell_Death Cell_Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of rifamycin action on Mycobacterium.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro activity of various rifamycin derivatives against Mycobacterium species. This data is essential for comparing the potency of new derivatives synthesized from this compound.

CompoundMycobacterium Strain(s)MIC (µg/mL)Reference
RifampicinM. tuberculosis H37Rv0.25 - 8[8]
RifabutinRifampin-susceptible M. tuberculosis≤0.06[9]
RifabutinRifampin-resistant M. tuberculosis0.25 - 16.0[9]
KRM-1648M. tuberculosis H37RvMBC: 0.15 - 0.3[10]
T9 (3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV)Rifampin-susceptible M. tuberculosisMIC90: ≤0.25[11]
T9 (3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV)M. avium complex (MAC)MIC90: ≤0.125[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of rifamycin derivatives against M. tuberculosis using the broth microdilution method.

MIC Assay Workflow A Prepare serial dilutions of rifamycin derivative in 96-well plate C Add inoculum to each well A->C B Prepare M. tuberculosis inoculum (McFarland 0.5 standard) B->C D Incubate plates at 37°C for 7-14 days C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Materials:

  • Rifamycin derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well microplates

  • M. tuberculosis culture in mid-log phase

  • Spectrophotometer or resazurin-based viability indicator

Protocol:

  • Prepare a two-fold serial dilution of the rifamycin derivative stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.[10]

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions. Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.[10]

  • Seal the plates and incubate at 37°C for 7-14 days.[10]

  • Determine the MIC by visual inspection for the lowest drug concentration that inhibits visible bacterial growth or by measuring absorbance at 600 nm. Alternatively, a resazurin-based assay can be used to assess viability.[10]

Intracellular Efficacy in Macrophage Model

This protocol assesses the efficacy of rifamycin derivatives against M. tuberculosis residing within macrophages.

Intracellular Efficacy Workflow A Seed and differentiate macrophages (e.g., THP-1) B Infect macrophages with M. tuberculosis A->B C Wash to remove extracellular bacteria B->C D Treat with rifamycin derivatives C->D E Lyse macrophages at time points D->E F Plate lysate and count CFUs E->F

Caption: Workflow for intracellular efficacy assay.

Materials:

  • Macrophage cell line (e.g., THP-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • M. tuberculosis culture

  • Rifamycin derivative solutions

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100)

  • 7H10 or 7H11 agar (B569324) plates

Protocol:

  • Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 24-48 hours.[12]

  • Infect the differentiated macrophages with M. tuberculosis at a desired multiplicity of infection (MOI), typically 1 to 10, for 4 hours.[12][13]

  • Wash the cells three times with PBS to remove extracellular bacteria. Treat with a cell-impermeable antibiotic like amikacin (B45834) (250 µg/mL) for 2 hours to kill any remaining extracellular bacteria.[12]

  • Wash the cells again and add fresh medium containing serial dilutions of the rifamycin derivative. Include an untreated control.[10]

  • At various time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages with sterile water or a suitable lysis buffer to release intracellular bacteria.[10]

  • Prepare serial dilutions of the lysate and plate on 7H10 or 7H11 agar to determine the number of viable bacteria (CFU/mL).[10]

  • Calculate the reduction in intracellular bacterial load compared to the untreated control.[10]

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines a general procedure for testing the in vivo efficacy of rifamycin derivatives in a mouse model of tuberculosis.

In Vivo Efficacy Workflow A Infect mice with M. tuberculosis (aerosol or intravenous) B Initiate treatment with rifamycin derivative A->B C Monitor body weight and survival B->C D Sacrifice mice at endpoints B->D E Homogenize lungs and spleens D->E F Plate homogenates and count CFUs E->F

Caption: Workflow for in vivo efficacy testing.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • M. tuberculosis H37Rv culture

  • Aerosol infection chamber or supplies for intravenous injection

  • Rifamycin derivative formulated for oral gavage or injection

  • Tissue homogenizer

  • 7H11 agar plates

Protocol:

  • Infect mice with a low dose of M. tuberculosis H37Rv via aerosol inhalation or intravenously.[14][15]

  • Allow the infection to establish for a set period (e.g., 7-14 days).[14]

  • Initiate daily treatment with the rifamycin derivative via oral gavage or another appropriate route. Include a vehicle control group and a positive control group (e.g., treated with rifampicin).[14][16]

  • Monitor the mice for signs of illness and record body weight regularly.[14]

  • After a defined treatment period (e.g., 2-4 weeks), sacrifice the mice.[17]

  • Aseptically remove the lungs and spleen, and homogenize the tissues in sterile saline.[17]

  • Plate serial dilutions of the organ homogenates on 7H11 agar plates and incubate for 3-4 weeks at 37°C.[17]

  • Count the bacterial colonies to determine the CFU load in each organ and compare the bacterial burden between treated and control groups.[17]

Conclusion

This compound is a valuable starting material for the synthesis of novel rifamycin derivatives with the potential to address the challenges of drug-resistant mycobacterial infections. The protocols provided herein offer a framework for the systematic evaluation of these new chemical entities, from initial in vitro screening to preclinical in vivo efficacy studies. By employing these standardized methods, researchers can effectively identify and advance promising new candidates for the treatment of tuberculosis and other mycobacterial diseases.

References

Application Notes and Protocols for Studying Bacterial DNA-dependent RNA Polymerase Inhibition using 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328), also known as rifaldehyde, is a key semisynthetic derivative of the rifamycin class of antibiotics. While it is primarily recognized as a crucial intermediate in the synthesis of more potent derivatives like rifampicin (B610482), its inherent structure, featuring a reactive aldehyde group at the C3 position, makes it a valuable tool for studying the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] This document provides detailed application notes and protocols for researchers interested in utilizing 3-formyl rifamycin and its derivatives to investigate the mechanism of RNAP inhibition.

Rifamycins (B7979662) exert their antibacterial effects by binding to a specific site on the β-subunit of bacterial RNAP.[1] This binding sterically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, thereby inhibiting transcription initiation.[2] The high conservation of the rifamycin binding site across many bacterial species makes RNAP an attractive target for broad-spectrum antibiotic development.[3]

Mechanism of Action of Rifamycins

Rifamycins, including derivatives of this compound, are potent inhibitors of bacterial DNA-dependent RNA polymerase. The primary mechanism of action involves the following key steps:

  • Binding to the β-Subunit: Rifamycins bind to a deep pocket within the β-subunit of the bacterial RNAP, which is encoded by the rpoB gene. This binding site is located within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[1]

  • Steric Hindrance: The bound rifamycin molecule physically obstructs the path of the nascent RNA chain.

  • Inhibition of RNA Elongation: This steric clash prevents the extension of the RNA transcript beyond a length of two to three nucleotides.

  • Abortive Initiation: The polymerase is unable to clear the promoter and enter the elongation phase, leading to the release of short, abortive RNA transcripts.

  • No Effect on Eukaryotic RNAP: The binding site for rifamycins is highly specific to prokaryotic RNAP, rendering mammalian RNA polymerases largely unaffected.

The aldehyde group of this compound serves as a reactive handle for the synthesis of a vast array of derivatives with modified pharmacokinetic and pharmacodynamic properties. By creating imines, hydrazones, and oximes, researchers have developed potent antibiotics like rifampicin.[1]

Mechanism of Rifamycin Inhibition of Bacterial RNA Polymerase cluster_0 Transcription Initiation cluster_1 Inhibition by this compound Derivative RNAP_DNA RNAP-DNA Open Complex NTPs NTPs RNAP_DNA->NTPs Rifamycin This compound Derivative Abortive_Initiation Abortive Initiation (2-3 nt RNA) NTPs->Abortive_Initiation Promoter_Escape Promoter Escape & Elongation Abortive_Initiation->Promoter_Escape Blocked_Elongation Steric Blockage of RNA Exit Channel Abortive_Initiation->Blocked_Elongation Inhibitory Action RNAP_Rifamycin RNAP-Rifamycin Complex Rifamycin->RNAP_Rifamycin RNAP_Rifamycin->Blocked_Elongation Transcription_Inhibited Transcription Inhibited Blocked_Elongation->Transcription_Inhibited

Caption: Mechanism of RNAP inhibition by this compound derivatives.

Data Presentation: Inhibitory Activity of Rifamycin Derivatives

CompoundTarget EnzymeIC50 (µM)Reference OrganismNotes
Rifampicin Wild-Type RNAP< 0.005Escherichia coliHighly potent inhibitor.
Rifampicin D516V Mutant RNAP398 (±118)Escherichia coliDemonstrates high-level resistance.
Rifampicin H526Y Mutant RNAP≥ 2000Escherichia coliEssentially insensitive to rifampicin.
Rifampicin S531L Mutant RNAP263 (±88)Escherichia coliCommon resistance mutation.
Rifampicin Wild-Type RNAP~0.020Escherichia coli50% effective concentration (EC50).[1]
Rifabutin Wild-Type RNAP< 0.1 µg/mlEscherichia coliA rifamycin derivative.[4]
Rifapentine Wild-Type RNAP< 0.1 µg/mlEscherichia coliA rifamycin derivative.[4]
Sorangicin A Wild-Type RNAP< 0.1 µg/mlEscherichia coliNon-rifamycin RNAP inhibitor.[4]

Data for rifampicin is presented to provide a comparative baseline for the expected potency of rifamycin-class inhibitors.[4][5]

Experimental Protocols

The following protocols describe methods to assess the inhibitory activity of this compound and its derivatives on bacterial DNA-dependent RNA polymerase.

Protocol 1: In Vitro Transcription Assay (Radioactive)

This protocol is a standard method for quantifying the inhibition of RNAP activity by measuring the incorporation of a radiolabeled nucleotide into the nascent RNA transcript.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • Linear DNA template with a strong promoter (e.g., T7A1 promoter)

  • This compound stock solution (in DMSO)

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl2, 1 M KCl, 10 mM DTT)

  • NTP mix (10 mM each of ATP, CTP, GTP)

  • UTP (as required for desired final concentration)

  • [α-³²P]UTP (3000 Ci/mmol)

  • Heparin (for single-round transcription assays)

  • RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)

  • Phosphorimager screen and scanner

Procedure:

  • Preparation of the Open Promoter Complex:

    • In a nuclease-free microcentrifuge tube, combine the following on ice:

      • Purified RNAP holoenzyme (e.g., 50 nM final concentration)

      • Linear DNA template (e.g., 10 nM final concentration)

      • 1x Transcription Buffer

      • Nuclease-free water to the desired volume.

    • Incubate at 37°C for 15 minutes to allow the formation of the open promoter complex.

  • Inhibitor Incubation:

    • Add varying concentrations of this compound (or a DMSO control) to the open promoter complex mixture.

    • Incubate at 37°C for 10 minutes.

  • Transcription Initiation:

    • To initiate transcription, add the NTP mix containing [α-³²P]UTP. For a single-round transcription assay, also add heparin to a final concentration of 100 µg/mL to sequester any free RNAP and prevent re-initiation.

    • Incubate the reaction at 37°C for 20 minutes.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of RNA loading buffer.

  • Gel Electrophoresis and Analysis:

    • Denature the samples by heating at 95°C for 5 minutes, then place on ice.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Expose the gel to a phosphorimager screen overnight.

    • Scan the screen and quantify the intensity of the bands corresponding to the full-length RNA transcript.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the data on a semi-logarithmic graph.

Protocol 2: Fluorescence-Based In Vitro Transcription Assay (Non-Radioactive)

This protocol offers a safer and often higher-throughput alternative to the radioactive assay. It relies on the use of a fluorescent intercalating dye that binds to the double-stranded RNA product.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • DNA template (can be a synthetic oligonucleotide template that forms a hairpin upon transcription)

  • This compound stock solution (in DMSO)

  • 10x Transcription Buffer (as in Protocol 1)

  • NTP mix (ATP, CTP, GTP, UTP at desired concentrations)

  • Fluorescent dye (e.g., PicoGreen® or a similar dye that preferentially binds dsRNA)

  • Nuclease-free water

  • Black, opaque 96- or 384-well microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a master mix containing:

      • 1x Transcription Buffer

      • DNA template

      • NTP mix

      • Nuclease-free water

    • Dispense the master mix into the wells of the microplate.

    • Add varying concentrations of this compound (or a DMSO control) to the wells.

  • Initiation and Incubation:

    • Initiate the reaction by adding purified RNAP holoenzyme to each well.

    • Incubate the plate at 37°C for a set period (e.g., 60-120 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Add the diluted fluorescent dye to each well.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity using the plate reader (excitation and emission wavelengths will depend on the dye used).

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control).

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Transcription Assay Start Start Prepare_Complex Prepare RNAP-DNA Open Promoter Complex Start->Prepare_Complex Add_Inhibitor Add this compound (or DMSO control) Prepare_Complex->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Initiate_Transcription Initiate Transcription with NTPs (with labeled or fluorescent component) Incubate->Initiate_Transcription Incubate_Reaction Incubate at 37°C Initiate_Transcription->Incubate_Reaction Quench Quench Reaction Incubate_Reaction->Quench Detection Detection of RNA Product (Gel Electrophoresis or Fluorescence) Quench->Detection Analysis Data Analysis (Quantify Inhibition, Determine IC50) Detection->Analysis End End Analysis->End

Caption: A generalized workflow for determining RNAP inhibition.

Application Notes

  • Solubility of this compound: this compound should be dissolved in a suitable organic solvent like DMSO to prepare a stock solution. Ensure the final concentration of the solvent in the assay does not inhibit the enzyme activity.

  • Adapting Protocols: The provided protocols are general templates. The optimal concentrations of RNAP, DNA template, and NTPs, as well as incubation times, may need to be determined empirically for your specific experimental setup.

  • Studying Derivatives: These protocols are ideal for comparing the inhibitory activity of a series of derivatives synthesized from the this compound scaffold. This allows for structure-activity relationship (SAR) studies.

  • Mechanism of Inhibition Studies: To distinguish between inhibition of transcription initiation and elongation, a stalled elongation complex can be created by withholding one or more NTPs. The inhibitor is then added, followed by the missing NTPs to resume elongation. This can help determine at which stage the inhibitor is active. Rifamycins are known to primarily affect initiation.[2]

  • Resistance Studies: The in vitro transcription assay is a powerful tool for characterizing the activity of inhibitors against RNAP enzymes purified from antibiotic-resistant bacterial strains. This can help to understand the molecular basis of resistance and to screen for compounds that are effective against resistant variants.[4][5]

Conclusion

This compound is a valuable chemical probe for investigating the inhibition of bacterial DNA-dependent RNA polymerase. While it may be less potent than some of its derivatives, its reactive aldehyde group provides a platform for the synthesis of novel inhibitors. The detailed protocols and application notes provided here offer a framework for researchers to quantify the inhibitory activity of this compound and its analogs, explore their mechanism of action, and contribute to the development of new antibacterial agents targeting this essential bacterial enzyme.

References

Synthetic Strategies Using Reductive Amination of 3-Formyl Rifamycin SV: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin (B1679328) SV, a member of the ansamycin (B12435341) family of antibiotics, serves as a crucial scaffold in the development of potent antibacterial agents. Modification at the C-3 position of the naphthoquinone core has been a highly fruitful strategy for generating novel derivatives with improved efficacy, expanded spectrum of activity, and the ability to overcome drug resistance. One of the most versatile methods for introducing diverse functionalities at this position is the reductive amination of 3-formyl rifamycin SV. This reaction allows for the coupling of a wide array of primary and secondary amines to the rifamycin core, leading to the formation of 3-aminomethyl derivatives. These derivatives have shown significant promise, particularly in the development of new anti-tuberculosis agents.

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminomethyl rifamycin SV derivatives via reductive amination. It includes tabulated data on the biological activity of selected compounds and visualizations of the synthetic workflow and the mechanism of action of rifamycins (B7979662).

Synthetic Strategies and Considerations

Reductive amination is a two-step process that involves the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde (this compound SV) and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[1][2] The choice of reducing agent is critical for the success of this reaction, especially when working with a complex and sensitive molecule like rifamycin SV.

Key Considerations:

  • Reducing Agents: Mild and selective reducing agents are preferred to avoid the reduction of other functional groups within the rifamycin molecule. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose as they are less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[1]

  • Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, such as methanol (B129727), ethanol, or tetrahydrofuran, at room temperature. The pH of the reaction mixture can influence the rate of imine formation and the stability of the reactants.

  • Purification: The resulting 3-aminomethyl rifamycin SV derivatives are often purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to remove any unreacted starting materials and byproducts.

Experimental Protocols

General Protocol for the Reductive Amination of this compound SV

This protocol provides a general procedure for the synthesis of 3-aminomethyl rifamycin SV derivatives. The specific amine, solvent, and reaction time may need to be optimized for each substrate.

Materials:

  • This compound SV

  • Primary or secondary amine (e.g., benzylamine, tryptamine, piperidine (B6355638) derivatives)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (or other suitable solvent)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane (B109758), methanol)

Procedure:

  • Dissolve this compound SV (1 equivalent) in methanol.

  • Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 equivalents) to the reaction mixture in small portions.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-aminomethyl rifamycin SV derivative.

Data Presentation

The following tables summarize the in vitro antimycobacterial activity of selected 3-aminomethyl rifamycin SV derivatives against various strains of Mycobacterium tuberculosis.

Table 1: In Vitro Activity of Novel C-3-(N-alkyl-aryl)-aminomethyl Rifamycin SV Derivatives against M. tuberculosis [3][4]

CompoundSubstituent at C-3M. tuberculosis H37Rv MIC90 (µM)M. tuberculosis HN-878 MIC90 (µM)M. tuberculosis RpoBS522L MIC90 (µM)
Rifampicin (B610482) 4-methyl-1-piperazinyl-iminomethyl0.010.02>8
8 Benzylaminomethyl0.20.02>25
14 Tryptaminomethyl0.10.053
15 para-Methyl-sulfonylbenzylaminomethyl0.10.043

Table 2: Antimycobacterial Activity of 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) [5]

CompoundM. tuberculosis (RIF-susceptible) MIC90 (µg/mL)M. tuberculosis (RIF-resistant) MIC90 (µg/mL)M. avium complex MIC90 (µg/mL)
Rifampicin ≤ 0.5> 32≤ 2.0
T9 ≤ 0.254 - > 32≤ 0.125

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of 3-aminomethyl rifamycin SV derivatives.

G start Start: this compound SV reductive_amination Reductive Amination (e.g., NaBH3CN, MeOH) start->reductive_amination amine Primary or Secondary Amine amine->reductive_amination imine Imine/Iminium Ion Intermediate reductive_amination->imine Step 1 product 3-Aminomethyl Rifamycin SV Derivative reductive_amination->product One-pot reduction Reduction imine->reduction reduction->product Step 2 purification Purification (Column Chromatography) product->purification pure_product Pure Derivative purification->pure_product characterization Structural Characterization (NMR, MS) pure_product->characterization activity_testing Biological Activity Testing (MIC Assay) pure_product->activity_testing end End: Data Analysis and SAR characterization->end activity_testing->end

Caption: General workflow for the synthesis and evaluation of derivatives.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins exert their antibacterial effect by specifically inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[6][7] They bind to a pocket within the β-subunit of the enzyme, physically blocking the path of the elongating RNA transcript.[8][9] This steric hindrance prevents the synthesis of RNA chains longer than a few nucleotides, thereby halting transcription and leading to bacterial cell death.[8] The high selectivity of rifamycins for bacterial RNAP over its mammalian counterpart is a key factor in their therapeutic utility.

G cluster_bacterium Bacterial Cell Rifamycin Rifamycin Derivative RNAP Bacterial RNA Polymerase (β-subunit) Rifamycin->RNAP Binds to β-subunit Transcription Transcription RNAP->Transcription DNA DNA Template DNA->Transcription RNA RNA Transcript Transcription->RNA Blocked by Rifamycin Protein Protein Synthesis RNA->Protein Inhibited CellDeath Bacterial Cell Death Protein->CellDeath

Caption: Mechanism of action of rifamycin derivatives.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the long-term stability, recommended storage conditions, and troubleshooting for experiments involving 3-formyl rifamycin (B1679328). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-formyl rifamycin?

A1: Solid this compound should be stored in tightly sealed containers, protected from light and oxygen, under dry, cool conditions to prevent degradation.[] A storage temperature of -20°C is commonly recommended for long-term stability.

Q2: What is the long-term stability of this compound?

A2: When stored correctly at -20°C, solid this compound is stable for at least four years. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for up to 1 month.[2] It is crucial to avoid repeated freeze-thaw cycles.[2]

Q3: How stable is this compound in different pH conditions?

A3: this compound is stable in neutral to slightly acidic conditions. However, it may undergo hydrolysis or rearrangement in strong alkaline environments.[] Under acidic conditions, such as those found in the stomach, rifampicin (B610482) degrades to this compound SV.[3][4]

Q4: What are the known degradation products of this compound?

A4: this compound is itself a degradation product of rifampicin hydrolysis in acidic media.[3][5] Further degradation or reaction of this compound can occur. For instance, in the presence of primary amines, it can form unstable imines which can be oxidized.[6] Enzymatic degradation by monooxygenases can also lead to the linearization of the rifamycin structure.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low experimental reproducibility Improper storage leading to degradation.Store solid compound at -20°C in a tightly sealed, light-protected container. Prepare fresh solutions for each experiment or use aliquots stored at -80°C for no longer than 6 months to avoid freeze-thaw cycles.[2]
Unexpected side products in a reaction Instability of this compound under reaction conditions.Ensure the reaction pH is neutral to slightly acidic. Avoid strong alkaline conditions which can cause hydrolysis or rearrangement.[] Monitor the reaction closely using techniques like TLC or HPLC.
Low yield in synthesis using this compound Degradation of the starting material.Confirm the purity and integrity of your this compound stock before starting the synthesis. Use freshly prepared solutions and maintain optimal reaction temperatures.
Precipitation of the compound in aqueous solutions Poor solubility of this compound in water.Use organic solvents such as dimethylformamide (DMF), methanol, or chloroform (B151607) for initial dissolution.[] For aqueous buffers, prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.
Inconsistent results in biological assays Interaction with other components in the assay medium.Be aware that the presence of other drugs, like isoniazid, can accelerate the degradation of related rifamycins, which may influence the stability and activity of this compound.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials : this compound powder, Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure :

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Protocol 2: Synthesis of Rifampicin from this compound SV

This protocol is an example of a common synthetic application of this compound.

  • Materials : 3-Formylrifamycin SV, 1-amino-4-methylpiperazine (B1216902), Dichloromethane (B109758), Ethanol.

  • Procedure :

    • Dissolve 726 mg (1 mmol) of 3-formylrifamycin SV in 1.5 ml of dichloromethane.

    • Dilute the solution with 1.5 ml of ethanol.

    • In a separate container, prepare a solution of 151 mg (1.1 mmol) of 1-amino-4-methylpiperazine in a mixture of 3 ml ethanol, 1 ml dichloromethane, and 0.4 ml water.

    • Add the 1-amino-4-methylpiperazine solution to the 3-formylrifamycin SV solution.

    • Allow the reaction to proceed at room temperature for approximately 40 minutes. Monitor the reaction for the disappearance of the starting material by chromatography (e.g., TLC).

    • Once the reaction is complete, partially remove the dichloromethane under vacuum to initiate crystallization.

    • Isolate the crystalline rifampicin product by filtration.

Visualizations

Degradation Pathway of Rifampicin to this compound

Simplified Degradation Pathway of Rifampicin Rifampicin Rifampicin Formyl_Rifamycin This compound SV Rifampicin->Formyl_Rifamycin Hydrolysis (Acidic pH) Piperazine 1-Amino-4-methylpiperazine Rifampicin->Piperazine Hydrolysis (Acidic pH)

Caption: Hydrolysis of Rifampicin under acidic conditions.

Experimental Workflow: Preparation of this compound Solution

Workflow for Preparing this compound Solution Start Start: Solid this compound Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Aliquot Aliquot into Vials Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Steps for preparing a stock solution of this compound.

Logical Relationship: Factors Affecting Stability

Factors Influencing this compound Stability Stability This compound Stability Temperature Temperature (Cool conditions recommended) Stability->Temperature Light Light Exposure (Protection required) Stability->Light Oxygen Oxygen Exposure (Tightly sealed container) Stability->Oxygen pH pH (Stable in neutral/slightly acidic) Stability->pH

Caption: Key environmental factors affecting the stability.

References

Technical Support Center: Enhancing Aqueous Solubility of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-formyl rifamycin (B1679328) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is 3-formyl rifamycin poorly soluble in aqueous buffers?

A1: this compound, a derivative of rifamycin, is a complex macrocyclic compound with significant hydrophobicity. Like many complex organic molecules, its large, nonpolar surface area limits its ability to form favorable interactions with water molecules, leading to poor solubility in aqueous solutions. It is known to be a poorly soluble compound that can precipitate out of solutions, particularly at higher concentrations.[1][2]

Q2: What are the initial steps to try when dissolving this compound?

A2: Start with a small amount of the compound and test its solubility in a small volume of your target aqueous buffer. If solubility is low, a common initial strategy is to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding the aqueous buffer.[3] This stock solution can then be diluted with the buffer to the desired final concentration. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

Q3: Can pH adjustment of the buffer improve the solubility of this compound?

Q4: Are there any specific formulations known to solubilize this compound?

A4: Yes, a specific protocol has been described to achieve a clear solution of at least 2.08 mg/mL. This involves first dissolving this compound in DMSO to make a stock solution (e.g., 20.8 mg/mL). This stock is then mixed with PEG300, followed by the addition of Tween-80, and finally diluted with saline.[7] Another suggested method for creating a suspension is to dilute a DMSO stock solution with a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.[7]

Troubleshooting Guides

Issue 1: Precipitate forms when adding a stock solution of this compound in organic solvent to an aqueous buffer.
Possible Cause Troubleshooting Step
Rapid solvent shift Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
Final concentration exceeds solubility limit Decrease the final concentration of this compound in the aqueous buffer.
Buffer incompatibility Test a different buffer system. Some buffer components can interact with the compound or the co-solvent, reducing solubility.
Temperature effects Gently warm the aqueous buffer before and during the addition of the stock solution. However, be cautious as heat can degrade the compound.
Issue 2: The solubility of this compound is still insufficient even with the use of a co-solvent.
Possible Cause Troubleshooting Step
Inadequate solubilizing agent Explore other solubility-enhancing excipients such as cyclodextrins, surfactants, or lipids.[8][9][10]
pH is not optimal Systematically screen a range of buffer pH values to identify the pH of maximum solubility.
Compound has very low intrinsic solubility Consider more advanced formulation strategies like solid dispersions or nanosuspensions if the application allows.[11][12]

Experimental Protocols & Methodologies

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general method for using a water-miscible organic solvent to dissolve this compound.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to create a concentrated stock solution. Ensure the compound is fully dissolved. For example, a stock of 20.8 mg/mL in DMSO has been reported.[7]

  • Dilution in Aqueous Buffer:

    • Place the desired volume of the target aqueous buffer in a sterile container.

    • While continuously stirring or vortexing the buffer, slowly add the stock solution dropwise to achieve the desired final concentration.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is soluble at that concentration.

Protocol 2: pH-Dependent Solubility Screening

This protocol is designed to identify the optimal pH for solubilizing this compound in a given buffer system.

  • Buffer Preparation: Prepare a series of the same buffer at different pH values (e.g., from pH 3 to pH 9 in 1.0 unit increments).

  • Solubility Testing:

    • Add an excess amount of this compound powder to a fixed volume of each buffered solution.

    • Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Quantification:

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the pH of the buffer to determine the pH at which solubility is maximized.

Quantitative Data Summary

The following table summarizes solubility data for rifampicin (B610482), a closely related compound, which may provide insights for this compound.

CompoundSolvent/BufferTemperatureSolubility
RifampicinWater, pH 7.325°C2.5 mg/mL[6]
RifampicinWater, pH 4.325°C1.3 mg/mL[6]
RifampicinMethanol25°C16 mg/mL[6]
RifampicinChloroform25°C349 mg/mL[6]
RifampicinEthyl Acetate25°C108 mg/mL[6]
RifampicinAcetone25°C14 mg/mL[6]
RifampicinDMSONot Specified~3.3 mg/mL[3]
RifampicinDMFNot Specified~20 mg/mL[3]
Rifampicin1:1 DMF:PBS (pH 7.2)Not Specified~0.5 mg/mL[3]

Visualizing Experimental Workflows

Solubility Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound C Add excess compound to buffer A->C B Prepare Aqueous Buffers (Varying pH or Excipients) B->C D Equilibrate (e.g., 24h with agitation) C->D E Centrifuge and Filter D->E F Quantify concentration in supernatant (e.g., HPLC, UV-Vis) E->F G Analyze Data & Identify Optimal Conditions F->G

Caption: Workflow for systematic solubility screening of this compound.

Troubleshooting Logic for Poor Solubility

G Start Start: Dissolve this compound in Aqueous Buffer CheckSol Is it soluble? Start->CheckSol Success Success: Proceed with Experiment CheckSol->Success Yes TryCoSolvent Try Co-solvent (e.g., DMSO, DMF) CheckSol->TryCoSolvent No CheckSol2 Is it soluble? TryCoSolvent->CheckSol2 CheckSol2->Success Yes AdjustpH Adjust Buffer pH CheckSol2->AdjustpH No CheckSol3 Is it soluble? AdjustpH->CheckSol3 CheckSol3->Success Yes AddExcipient Add Excipient (e.g., Cyclodextrin, Surfactant) CheckSol3->AddExcipient No CheckSol4 Is it soluble? AddExcipient->CheckSol4 CheckSol4->Success Yes Advanced Consider Advanced Formulation (e.g., Nanosuspension) CheckSol4->Advanced No

Caption: Decision tree for troubleshooting poor solubility of this compound.

References

optimization of reaction conditions for synthesizing 3-formyl rifamycin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-formyl rifamycin (B1679328) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-formyl rifamycin SV?

A1: The most common starting material is Rifampicin (B610482), which can be hydrolyzed to this compound SV.[1][2] Another starting point is Rifamycin S, which can be converted to this compound SV through processes like the Mannich reaction followed by oxidation, though these methods are often lower in yield compared to the hydrolysis of Rifampicin.[3]

Q2: What is the most efficient method for synthesizing this compound SV?

A2: Acid-catalyzed hydrolysis of Rifampicin is a highly efficient method, with reported yields of up to 95%.[2] This method is generally preferred over older oxidative methods which tend to produce more by-products and result in lower yields.[3]

Q3: How does pH affect the stability of rifamycin compounds during synthesis?

A3: The pH of the reaction medium is a critical factor. Rifampicin, a common starting material, is unstable in highly acidic solutions.[1] While acidic conditions are necessary for the hydrolysis of Rifampicin to this compound SV, excessively low pH can lead to degradation of the rifamycin core.

Q4: What are some of the typical impurities encountered during the synthesis of this compound SV?

A4: Common impurities can include unreacted starting materials (e.g., Rifampicin), intermediates from incomplete reactions, and side-products from degradation. Specific impurities that have been identified in related processes include Rifampicin N-Oxide and Rifampicin quinone.[4][5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the synthesis can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][6] These techniques allow for the qualitative and quantitative assessment of the consumption of the starting material and the formation of the product and any by-products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound SV Incomplete hydrolysis of Rifampicin.- Ensure the correct concentration of acid is used. - Verify the reaction temperature is maintained at the optimal level (e.g., 55°C).[2] - Extend the reaction time and monitor completion by TLC or HPLC.
Degradation of the product due to overly acidic conditions.- Avoid using excessively strong acids or prolonged exposure to highly acidic environments.[1]
Inefficient extraction of the product.- Ensure the pH of the aqueous layer is optimized for the extraction into the organic solvent (e.g., ethyl acetate). - Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
Formation of side products in older oxidative methods.- Consider switching to the more efficient acid-catalyzed hydrolysis of Rifampicin.[2][3]
Presence of significant impurities in the final product Incomplete reaction.- Monitor the reaction to ensure the complete disappearance of the starting material.[4]
Co-elution of impurities during purification.- If using column chromatography, try a different solvent system to improve separation. For example, switching from a hexane/ethyl acetate (B1210297) system to a dichloromethane/methanol system may be effective.[4]
Degradation of the starting material or product.- Store starting materials and the final product under appropriate conditions (e.g., -20°C, under an inert atmosphere) to prevent degradation.[7]
Difficulty in purifying the final product Tailing of the compound during column chromatography.- Once the compound begins to elute, gradually increase the polarity of the eluting solvent to sharpen the peak and reduce tailing.[4]
Insoluble by-products clogging the column.- Perform a short plug filtration to remove insoluble materials before loading the crude product onto the chromatography column.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound SV via Hydrolysis of Rifampicin

This protocol is based on a high-yield method described in the literature.[2]

Materials:

  • Rifampicin

  • Hydrochloric acid (35-37%)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To 100g of Rifampicin, add 1200mL of deionized water.

  • Add 50mL of hydrochloric acid (35-37%).

  • Heat the mixture to 55°C and maintain for 8 hours with stirring.

  • Monitor the reaction progress by TLC until the Rifampicin spot disappears.

  • Cool the reaction mixture to 10°C.

  • Extract the mixture with 1000mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV as a solid.

Expected Yield: Approximately 95%.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound SV from Rifampicin.

Parameter Condition 1 [8]Condition 2 [8]
Starting Material RifampicinRifampicin
Acid Hydrochloric AcidHydrochloric Acid
Temperature 55°C50°C
Reaction Time 8 hours12 hours
Yield 95.0%92.9%

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_product Product start Start: Rifampicin add_water Add Water start->add_water add_hcl Add HCl add_water->add_hcl heat Heat to 55°C for 8h add_hcl->heat cool Cool to 10°C heat->cool extract Extract with Ethyl Acetate cool->extract wash Wash with NaHCO3 soln. extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product This compound SV concentrate->product

Caption: Experimental workflow for the synthesis of this compound SV.

troubleshooting_guide problem Problem: Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Product Degradation? problem->cause2 cause3 Inefficient Extraction? problem->cause3 solution1a Check Reaction Time/Temp cause1->solution1a Solution solution1b Monitor by TLC/HPLC cause1->solution1b Monitoring solution2 Verify pH is not too low cause2->solution2 Solution solution3 Optimize Extraction pH & Perform Multiple Extractions cause3->solution3 Solution

Caption: Troubleshooting logic for low yield in this compound SV synthesis.

References

strategies to prevent oxidative degradation of 3-formyl rifamycin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the oxidative degradation of 3-formyl rifamycin (B1679328) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 3-formyl rifamycin in solution?

A1: The primary factors contributing to the degradation of this compound in solution are exposure to light, oxygen, and alkaline pH conditions.[] The naphthoquinone chromophore is susceptible to oxidative decomposition, which can lead to a fading of its characteristic reddish-orange color.[]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: this compound is most stable in neutral to slightly acidic conditions.[] Strong alkaline environments can lead to hydrolysis or molecular rearrangement. For the closely related compound rifampicin (B610482), maximum stability is observed in a pH range of 6.0 to 7.0.[2]

Q3: Are there any recommended antioxidants to prevent oxidative degradation?

A3: Yes, the use of antioxidants is highly recommended. Ascorbic acid has been shown to be effective in preventing the oxidation of rifamycin derivatives.[3][4][5] It helps to decrease the oxidation of the rifamycin molecule.[4][5]

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is soluble in organic solvents like dimethylformamide (DMF), methanol, and chloroform.[] For long-term storage, it is advisable to prepare stock solutions in a suitable solvent such as DMSO and store them in aliquots at -20°C or -80°C for up to one month and six months, respectively.[6] To minimize degradation, ensure containers are tightly sealed and protected from light.[]

Troubleshooting Guides

Issue 1: Rapid discoloration of this compound solution during an experiment.

  • Possible Cause: Oxidative degradation due to exposure to oxygen and/or light. The chromophore of rifamycins (B7979662) is known to be sensitive to these conditions.[]

  • Solution:

    • Work in low-light conditions: Use amber-colored vials or wrap your experimental setup in aluminum foil to minimize light exposure.

    • Deoxygenate your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Add an antioxidant: Incorporate an antioxidant such as ascorbic acid into your buffer or solvent system.

Issue 2: Inconsistent results in reactions using this compound as a starting material.

  • Possible Cause: Degradation of this compound in the reaction mixture, leading to lower effective concentrations of the starting material. This can be particularly problematic if the reaction is run at a non-optimal pH or for an extended period without stabilization.

  • Solution:

    • Optimize the reaction pH: If your reaction conditions permit, buffer the solution to a neutral or slightly acidic pH.

    • Choose a suitable buffer: Studies on rifampicin have shown that phosphate (B84403) buffers can accelerate degradation.[2][7] Consider using acetate (B1210297) or borate (B1201080) buffers, which have been found to be more compatible with rifamycins.[2]

    • Monitor the reaction progress: Use techniques like TLC or HPLC to monitor the consumption of this compound and the formation of the desired product to ensure the reaction is proceeding as expected before significant degradation occurs.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes the preparation of a working solution of this compound with enhanced stability against oxidative degradation.

  • Buffer Preparation:

    • Prepare a 0.1 M acetate buffer and adjust the pH to 6.5.

    • Add ascorbic acid to the buffer to a final concentration of 0.5% (w/v) (e.g., 5 mg of ascorbic acid per 1 mL of buffer). Ensure it is completely dissolved.

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation:

    • Dilute the this compound stock solution into the acetate buffer containing ascorbic acid to your desired final concentration.

    • Mix well by gentle vortexing or inversion.

    • This working solution should be used immediately for best results.

Protocol 2: Monitoring the Stability of this compound by HPLC

A stability-indicating HPLC method can be used to quantify this compound and its degradation products.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH adjusted to 6.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at 341 nm.

  • Sample Preparation:

    • Prepare your this compound solution under the desired experimental conditions (e.g., with and without antioxidant, at different pH values).

    • At specified time points, withdraw an aliquot of the solution, dilute it with the mobile phase to a suitable concentration, and inject it into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound over time to determine the rate of degradation.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

Quantitative Data

The following table summarizes stability data for rifamycin derivatives under various conditions. While specific kinetic data for this compound is limited, the data for the closely related rifampicin provides valuable insights.

CompoundConditionStabilizerObservationReference
RifampicinpH 2.0 (unbuffered)NoneHigh degradation[7]
RifampicinpH 4.0 (unbuffered)NoneMaximum stability[7]
RifampicinAcetate BufferNoneHigher degradation than formate (B1220265) buffer[7]
RifampicinFormate BufferNoneNo significant adverse effect[7]
RifampicinpH 1.2 (in presence of Isoniazid)Ascorbic AcidSignificantly reduced degradation[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis start Start: this compound (Solid) solvent Choose Solvent (e.g., DMSO) start->solvent stock Prepare Stock Solution solvent->stock buffer Prepare Buffer (pH 6.0-7.0, Acetate/Borate) antioxidant Add Antioxidant (e.g., Ascorbic Acid) buffer->antioxidant working Prepare Working Solution antioxidant->working stock->working run_exp Run Experiment (Low light, Inert atmosphere) working->run_exp hplc HPLC Analysis run_exp->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for preparing and using stabilized this compound solutions.

degradation_pathway rif This compound (Stable Form) deg_prod Degradation Products (e.g., Oxidized forms, Hydrolysis products) rif->deg_prod Oxidative Degradation / Hydrolysis light Light oxygen Oxygen alkaline Alkaline pH

Caption: Factors leading to the degradation of this compound.

troubleshooting_logic start Inconsistent Results or Discoloration? check_light Light Exposure? start->check_light check_o2 Oxygen Exposure? check_light->check_o2 No sol_light Action: Use amber vials / work in dark check_light->sol_light Yes check_ph pH Alkaline? check_o2->check_ph No sol_o2 Action: Deoxygenate solvents / Use inert gas check_o2->sol_o2 Yes check_buffer Using Phosphate Buffer? check_ph->check_buffer No sol_ph Action: Adjust pH to 6.0-7.0 check_ph->sol_ph Yes sol_buffer Action: Switch to Acetate/Borate Buffer check_buffer->sol_buffer Yes sol_antioxidant Action: Add Ascorbic Acid sol_o2->sol_antioxidant

Caption: Troubleshooting logic for this compound instability.

References

troubleshooting acid-catalyzed hydrolysis of rifampicin to 3-formyl rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed hydrolysis of rifampicin (B610482) to produce 3-formyl rifamycin (B1679328).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary mechanism of acid-catalyzed hydrolysis of rifampicin?

Under acidic conditions, rifampicin undergoes hydrolysis of the azomethine group, which results in the formation of 3-formyl rifamycin (also known as rifaldehyde) and 1-amino-4-methylpiperazine.[1][2][3][4] This reaction is a key degradation pathway for rifampicin, especially in the acidic environment of the stomach.[1]

Q2: My yield of this compound is lower than expected. What are the potential causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete Hydrolysis: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is sufficient. One documented protocol suggests a reaction time of 8 hours at 55°C to achieve a high yield.[5] Monitor the reaction progress using an appropriate analytical method like HPLC.

  • pH is Not Optimal: The rate of hydrolysis is pH-dependent. While acidic conditions are necessary, the optimal pH may vary.

    • Solution: Carefully control the pH of the reaction mixture. The literature indicates that degradation is significant in the pH range of 1-3.[6] Experiment with slight variations in the acid concentration to find the optimal condition for your specific setup.

  • Side Reactions or Degradation of Product: this compound itself can be unstable under certain conditions. Prolonged exposure to harsh acidic conditions or high temperatures might lead to degradation.

    • Solution: Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing its degradation. Consider using a milder acid or a lower temperature for a longer duration.

  • Losses During Work-up and Purification: The product can be lost during extraction and purification steps.

    • Solution: Use a suitable solvent for extraction, such as ethyl acetate.[5] Washing the organic layer with a saturated sodium bicarbonate solution helps to neutralize the acid and remove acidic impurities.[5] Ensure complete extraction and minimize transfers to reduce physical loss.

Q3: I am observing unexpected impurities in my final product. What could they be and how can I avoid them?

Common impurities can include unreacted rifampicin, rifampicin quinone, and rifamycin SV.[7][][9]

  • Rifampicin: Its presence indicates incomplete hydrolysis.

    • Solution: Increase reaction time, temperature, or acid concentration as discussed in Q2.

  • Rifampicin Quinone: This is a product of oxidation, which can occur if oxygen is present, particularly under alkaline conditions.[2][3]

    • Solution: While the hydrolysis is performed in an acidic medium, subsequent work-up steps might expose the mixture to conditions favorable for oxidation. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Isonicotinyl Hydrazone of 3-Formyl Rifampicin: If isoniazid (B1672263) is present in the reaction mixture (for example, when working with fixed-dose combinations), it can react with the this compound product to form a hydrazone.[6][10] The presence of isoniazid accelerates the degradation of rifampicin.[1][10]

    • Solution: Ensure the starting rifampicin is pure and free from isoniazid contamination unless the interaction is the subject of study.

Q4: What are the best practices for storing this compound?

This compound should be stored in a tightly sealed, light-protected container under dry, cool conditions to prevent degradation.[] A common storage temperature is -20°C for long-term stability (≥ 4 years).[12][13] Exposure to light or oxygen can lead to oxidative decomposition.[]

Quantitative Data Summary

The following tables summarize key quantitative data related to the hydrolysis of rifampicin and the properties of this compound.

Table 1: Rifampicin Degradation under Acidic Conditions

ConditionRifampicin Degradation (%)Isoniazid Degradation (%)TimeReference
pH 2, 37°C, in the presence of isoniazid~34%~10%50 min[6]
Marketed FDC, fasted-state pH, in presence of INH13-35%4-11%-[6]
pH 1.2, 37°C, alone26.5%-4 h[14]
pH 1.2, 37°C, in the presence of isoniazid48.81%13.2%4 h[14]

Table 2: Solubility and Stability of Rifampicin

pHSolubility (µg/mL)StabilityReference
2.0100Undergoes hydrolysis to 3-formyl-rifamycin and 1-amino-4-methylpiperazine.[2]
5.34.0-[2]
7.52.8Oxidizes in the presence of oxygen to rifampicin-quinone.[2]
~7.0-Maximum stability is reached in near-neutral solutions.[2][3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Rifampicin

This protocol is adapted from a patented method for the synthesis of this compound SV.[5]

  • Reaction Setup:

    • Add 100g of rifampicin to 1200 mL of water in a suitable reaction vessel.

    • Add 50 mL of hydrochloric acid (35-37%).

  • Hydrolysis:

    • Heat the mixture to 55°C.

    • Maintain the temperature and stir for 8 hours.

  • Work-up:

    • Cool the reaction mixture to 10°C.

    • Extract the aqueous mixture with 1000 mL of ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer again.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain this compound SV.

    • The reported yield for this method is approximately 95%.[5]

Protocol 2: Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to assess the purity of the product and quantify impurities.[7][15]

  • Objective: To separate rifampicin, this compound SV, and other potential impurities like rifampicin quinone and rifamycin SV.

  • Column: A diol column has been shown to be effective for SFC.[7]

  • Mobile Phase (SFC example): A gradient elution using a modifier like methanol (B129727) with 0.1% ammonium (B1175870) formate (B1220265) and 2% water can achieve separation in under 4 minutes.[7]

  • Detection: UV-Vis detection is suitable, as rifamycins (B7979662) have a strong chromophore.[]

Visualizations

Chemical Reaction Pathway

hydrolysis_reaction rifampicin Rifampicin formyl_rifamycin This compound SV rifampicin->formyl_rifamycin + H₂O, H⁺ piperazine 1-Amino-4-methylpiperazine rifampicin->piperazine + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of rifampicin.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start 1. Add Rifampicin, Water, and HCl heat 2. Heat to 55°C for 8 hours start->heat cool 3. Cool to 10°C heat->cool extract 4. Extract with Ethyl Acetate cool->extract wash 5. Wash with NaHCO₃ (aq) extract->wash dry 6. Dry over Na₂SO₄ wash->dry concentrate 7. Concentrate under reduced pressure dry->concentrate product Final Product: This compound SV concentrate->product analyze 8. Purity Analysis (HPLC/SFC) product->analyze

Caption: Workflow for this compound synthesis.

References

methods to increase the yield and purity of 3-formyl rifamycin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-formyl rifamycin (B1679328) SV, focusing on increasing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-formyl rifamycin SV?

A1: The most common and effective methods for synthesizing this compound SV are:

  • Hydrolysis of Rifampicin (B610482): This method involves the acid-catalyzed hydrolysis of rifampicin to yield this compound SV. It is known for its high yield.[1]

  • Acid-Catalyzed Hydrolysis of 3-Aminomethyl-Rifamycin S Compounds: This process involves the treatment of 3-aminomethyl-rifamycin S derivatives with acid in the presence of water.[2]

  • Oxidation of Rifamycin SV Mannich Bases: This earlier method involves the oxidation of Mannich bases of rifamycin SV. However, it often results in moderate yields due to the formation of undesired byproducts.[2]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: To achieve optimal results, it is crucial to control the following parameters:

  • pH: The pH of the reaction medium is a critical factor. Acidic conditions are necessary for hydrolysis, but prolonged exposure can lead to the degradation of the rifamycin structure.

  • Temperature: Maintaining the recommended reaction temperature is essential to prevent the formation of degradation products and other impurities. Overheating should be strictly avoided.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is important to determine the optimal reaction time and avoid the formation of byproducts due to extended reaction periods.

  • Purity of Starting Materials: The purity of the initial reactants, such as rifampicin or rifamycin S, directly impacts the purity of the final product and the overall yield.

Q3: What are the common impurities encountered in the synthesis of this compound SV?

A3: Common impurities can include unreacted starting materials, intermediates, and side-products from degradation or parallel reactions. Specific impurities that have been identified in related rifamycin syntheses include rifampicin quinone and rifampicin N-oxide. Over-oxidation during synthesis can also lead to the formation of 3-formylrifamycin-S.[2]

Q4: How can I effectively monitor the progress of my reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction's progress, identifying intermediates, and quantifying the purity of the final product. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The starting material has not been fully converted.Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. If necessary, slightly extend the reaction time, but be cautious of potential degradation.
Degradation of Product: The rifamycin structure is sensitive to harsh conditions.Strictly control the reaction temperature and pH. Avoid prolonged exposure to strong acids and high temperatures.
Inefficient Extraction: The product is not being effectively transferred to the organic phase during workup.Ensure the pH of the aqueous layer is optimized for the extraction. Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
Formation of Byproducts: Side reactions are consuming the starting material or the desired product.Optimize reaction conditions (temperature, pH, reaction time) to minimize the formation of known byproducts. The addition of a reducing agent like ascorbic acid before isolation can sometimes prevent further oxidation.[2]
Low Purity Presence of Unreacted Starting Material: The reaction was not allowed to proceed to completion.As with low yield, monitor the reaction closely and ensure all starting material is consumed before workup.
Formation of Side Products: Undesired reactions are occurring.Review and optimize reaction parameters. Consider alternative purification methods, such as column chromatography, if standard recrystallization is insufficient.
Ineffective Purification: The chosen purification method is not adequately removing impurities.For purification, ensure the correct solvent system is used for recrystallization. If impurities persist, consider using column chromatography with an appropriate stationary and mobile phase.
Difficulty in Product Isolation/Crystallization Improper Solvent System: The solvent used for extraction or crystallization is not optimal.For extraction, use a water-immiscible organic solvent like ethyl acetate (B1210297). For crystallization, experiment with different solvent systems to find one that yields well-formed crystals and minimizes loss in the mother liquor.
Presence of Tarry Impurities: Degradation products can interfere with crystallization.Attempt to remove these impurities by washing the organic extract with a saturated sodium bicarbonate solution or by employing a preliminary purification step like a short silica (B1680970) gel plug filtration.

Quantitative Data Summary

The following table summarizes the reported yields and purities for different methods of this compound SV synthesis.

Synthesis Method Starting Material Reported Yield Reported Purity Reference
Acid-Catalyzed HydrolysisRifampicin95.0%Not Specified[1]
Acid-Catalyzed Hydrolysis3-piperidinomethyl-rifamycin-S51%~72%[2]
Acid-Catalyzed Hydrolysis3-piperidinomethyl-rifamycin-S with added 3-piperidinomethyl-rifamycin-SV82%Not Specified[2]
Oxidation of Mannich Base3-aminomethylrifamycin-SV derivativesModerate (<50%)Not Specified[2]

Experimental Protocols

Method 1: Synthesis of this compound SV via Hydrolysis of Rifampicin

This protocol is adapted from a patented procedure known for its high yield.[1]

Materials:

  • Rifampicin (100 g)

  • Water (1200 mL)

  • Hydrochloric acid (35-37%, 50 mL)

  • Ethyl acetate (1000 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a suitable reaction vessel, add 100 g of rifampicin and 1200 mL of water.

  • With stirring, add 50 mL of hydrochloric acid.

  • Heat the mixture to 55°C and maintain this temperature for 8 hours.

  • After 8 hours, cool the reaction mixture to 10°C.

  • Extract the mixture with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer again and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound SV.

Method 2: Synthesis of this compound SV from 3-Aminomethyl-Rifamycin S

This protocol is based on a patented method involving the acid-catalyzed hydrolysis of a 3-aminomethyl-rifamycin S compound.[2]

Materials:

  • 3-piperidinomethyl-rifamycin-S (prepared from 3-piperidinomethyl-rifamycin-SV)

  • Toluene

  • Carbon tetrachloride

  • Glacial acetic acid

  • Water

Procedure:

  • Prepare 3-piperidinomethyl-rifamycin-S by oxidizing 3-piperidinomethyl-rifamycin-SV.

  • Hydrolyze the prepared 3-piperidinomethyl-rifamycin-S in a mixture of toluene, carbon tetrachloride, glacial acetic acid, and water.

  • Work up the reaction mixture to isolate the this compound SV. The patent suggests that adding some of the corresponding 3-aminomethylrifamycin-SV to the starting material can increase the yield.[2]

Visualizations

experimental_workflow_hydrolysis cluster_reaction Reaction cluster_workup Workup start Rifampicin in Water add_hcl Add HCl start->add_hcl heat Heat to 55°C for 8h add_hcl->heat cool Cool to 10°C heat->cool extract Extract with Ethyl Acetate cool->extract wash Wash with NaHCO3 soln. extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product This compound SV concentrate->product

Caption: Workflow for the synthesis of this compound SV via hydrolysis of rifampicin.

troubleshooting_logic cluster_reaction_issues Reaction Optimization cluster_workup_issues Workup Optimization cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_conditions Review Reaction Conditions (Temp, pH) start->check_conditions check_workup Evaluate Workup Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Starting material remains degradation Degradation Products Observed check_conditions->degradation Incorrect Temp/pH byproducts Side Products Formed check_conditions->byproducts Suboptimal conditions extraction_loss Inefficient Extraction check_workup->extraction_loss Low recovery purification_issue Poor Purification check_workup->purification_issue Impurities in final product optimize_time Optimize Reaction Time incomplete->optimize_time control_params Strictly Control Temp/pH degradation->control_params byproducts->control_params optimize_extraction Optimize Extraction pH & Repetitions extraction_loss->optimize_extraction alt_purification Use Column Chromatography purification_issue->alt_purification

Caption: Logical troubleshooting workflow for low yield or purity issues.

References

Technical Support Center: Overcoming Challenges in the Chemical Modification of the 3-Formyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of the 3-formyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical modifications performed on a 3-formyl group?

A1: The 3-formyl group is a versatile functional group that can be transformed into a variety of other functionalities. Common modifications include:

  • Oxidation to a carboxylic acid (e.g., converting 3-formylpyridine to nicotinic acid).

  • Reduction to a primary alcohol (e.g., synthesizing 3-pyridinemethanol (B1662793) from 3-pyridinecarboxaldehyde).[1][2][3]

  • Reductive Amination to form primary, secondary, or tertiary amines.[4][5]

  • Knoevenagel Condensation with active methylene (B1212753) compounds to form substituted alkenes.[6][7]

  • Wittig Reaction with phosphonium (B103445) ylides to yield alkenes.[8][9][10]

Q2: I am observing a low yield in my reaction. What are the general troubleshooting steps?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the purity and activity of your starting materials, reagents, and solvents. Aldehydes can be prone to oxidation or polymerization upon storage.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and concentration. Side reactions may be favored at elevated temperatures.[1]

  • Stoichiometry: Carefully control the molar ratios of your reactants. An insufficient amount of a key reagent can lead to incomplete conversion.[1]

  • Atmosphere: Consider if your reaction is sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) and dry solvents can be crucial.

  • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. For instance, in catalytic hydrogenations, the catalyst may be old or deactivated.[1]

Q3: How can I prevent unwanted side reactions when modifying a molecule with multiple functional groups?

A3: Achieving chemoselectivity is a common challenge.[4] The use of protecting groups is a key strategy. For instance, if you want to perform a reaction on another part of the molecule without affecting the 3-formyl group, you can protect the aldehyde as an acetal.[11][12][13][14][15] Acetals are stable under basic and nucleophilic conditions and can be easily removed with acidic hydrolysis.[11][13]

Troubleshooting Guides

Oxidation of 3-Formyl Group to Carboxylic Acid

Issue: Incomplete oxidation of 3-formylpyridine to nicotinic acid.

Possible Cause Troubleshooting Steps
Insufficient Oxidizing Agent Increase the molar equivalents of the oxidizing agent (e.g., nitric acid).[16]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation. Optimal temperatures can range from 165 to 195 °C.[16]
Short Reaction Time Increase the reaction time. Monitor the reaction progress using techniques like TLC or HPLC.
Catalyst Deactivation (if applicable) If using a catalyst, ensure it is not poisoned and is present in the correct loading.

Quantitative Data: Oxidation of 3-Methylpyridine (a precursor to 3-formylpyridine) to Nicotinic Acid

Oxidizing Agent Catalyst Temperature (°C) Time (h) Conversion (%) Selectivity (%) Reference
Nitric AcidNone180-up to 90~80[16]
OxygenCo(OAc)₂/Mn(OAc)₂/Bromides210393.799[17]
Oxygen (in supercritical water)MnBr₂260-8366[17]
Reduction of 3-Formyl Group to Alcohol

Issue: Formation of a viscous, hard-to-characterize material during the reduction of 3-pyridinecarboxaldehyde.

Possible Cause Troubleshooting Steps
Self-polymerization of the Aldehyde Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to minimize polymerization.[1]
Incorrect Reducing Agent Use a mild and selective reducing agent like sodium borohydride (B1222165) (NaBH₄).[3]
pH of the Reaction Mixture Ensure the pH is suitable for the chosen reducing agent. Some hydrides are unstable in acidic conditions.
Reductive Amination

Issue: Low conversion or formation of side products during the reductive amination of a 3-formyl group.

Possible Cause Troubleshooting Steps
Inefficient Imine Formation The reaction is often in equilibrium.[4] Add a dehydrating agent (e.g., molecular sieves) or perform the reaction in a setup that allows for water removal. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
Reduction of the Aldehyde Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5]
Over-alkylation of the Amine Use a stoichiometric amount of the aldehyde or a slight excess of the amine to minimize the formation of tertiary amines from primary amines.[5]
Catalyst Deactivation (for catalytic hydrogenation) Ensure the catalyst is active and not poisoned by the amine substrate or product.[4]
Knoevenagel Condensation

Issue: No desired product is formed, or the reaction is very slow.

Possible Cause Troubleshooting Steps
Insufficiently Active Methylene Compound The pKa of the active methylene compound is crucial. If it is not acidic enough, a stronger base may be needed to form the enolate.
Inappropriate Catalyst A weak base like piperidine (B6355638) or pyridine (B92270) is typically used.[7] If the reaction is slow, consider a slightly stronger base, but be cautious of inducing self-condensation of the aldehyde.[7]
Unfavorable Reaction Conditions Consider using a solvent that facilitates the reaction, such as PEG-400, which can give excellent yields in shorter reaction times.[6] Microwave irradiation can also be employed to accelerate the reaction.[6]

Quantitative Data: Knoevenagel Condensation of 3-Formylchromones with Active Methylene Compounds (AMCs) in PEG-400 under Microwave Irradiation

3-Formylchromone Derivative Active Methylene Compound Time (min) Yield (%) Reference
3-formylchromoneCyanoacetic acid295[6]
6-Bromo-3-formylchromoneCyanoacetic acid594[6]
3-formylchromoneMalononitrile293[6]
6-Bromo-3-formylchromoneMalononitrile395[6]
Wittig Reaction

Issue: Low yield of the desired alkene.

Possible Cause Troubleshooting Steps
Sterically Hindered Carbonyl The Wittig reaction can be slow with sterically hindered aldehydes. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction may be a better alternative.[9]
Unstable Ylide Some ylides are unstable and should be generated in situ in the presence of the aldehyde.[18]
Incorrect Base for Ylide Generation The choice of base (e.g., n-BuLi, NaH, t-BuOK) depends on the acidity of the phosphonium salt. Ensure the base is strong enough to deprotonate the salt.
Side Reactions of the Ylide Stabilized ylides are less reactive and may not react with ketones, while being suitable for aldehydes.[19] Unstabilized ylides are more reactive but may lead to issues with stereoselectivity.[9][10]

Experimental Protocols

Protocol 1: Reduction of 3-Pyridinecarboxaldehyde to 3-Pyridinemethanol[3]
  • Dissolve 3-Pyridinecarboxaldehyde in ethanol (B145695) in a reaction flask and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench it by the dropwise addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.

  • Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and concentrate to yield 3-Pyridinemethanol.

Protocol 2: Purification of Pyridine Derivatives by Acid-Base Extraction[21]
  • Dissolve the crude reaction mixture containing the pyridine derivative in an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine derivative will move to the aqueous layer as its water-soluble salt.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly add a concentrated base solution (e.g., 6 M NaOH) to the aqueous layer until the pH is greater than 10. This will regenerate the free pyridine derivative.

  • Extract the liberated pyridine derivative back into an organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Visual Guides

Troubleshooting_Low_Yield Start Low Product Yield Check_Purity Check Starting Material and Reagent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Purity->Optimize_Conditions Purity OK Check_Stoichiometry Verify Stoichiometry of Reactants Optimize_Conditions->Check_Stoichiometry Conditions Optimized Inert_Atmosphere Consider Inert Atmosphere (N2/Ar) Check_Stoichiometry->Inert_Atmosphere Stoichiometry Correct Catalyst_Check Check Catalyst Activity/Poisoning Inert_Atmosphere->Catalyst_Check If Applicable Problem_Solved Problem Resolved Catalyst_Check->Problem_Solved All Checks Passed

Caption: A logical workflow for troubleshooting low product yield in chemical modifications.

Protecting_Group_Strategy Start Multi-functional Molecule with 3-Formyl Group Protect Protect 3-Formyl Group as Acetal (e.g., with ethylene (B1197577) glycol, acid catalyst) Start->Protect Reaction Perform Desired Reaction on Other Functional Group Protect->Reaction Deprotect Deprotect Acetal to Regenerate 3-Formyl Group (Aqueous Acid) Reaction->Deprotect Final_Product Final Product with Modified Functional Group Deprotect->Final_Product

Caption: Experimental workflow for using a protecting group strategy for the 3-formyl group.

References

Technical Support Center: Chromatographic Purification of 3-Formyl Rifamycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 3-formyl rifamycin (B1679328) and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of 3-formyl rifamycin and its analogs in a question-and-answer format.

Question: I am observing poor separation between this compound and other impurities. What are the likely causes and how can I improve the resolution?

Answer: Poor separation can stem from several factors related to your chromatographic system. Here are some common causes and potential solutions:

  • Inappropriate Mobile Phase Composition: The polarity of the mobile phase is critical for achieving good separation. For reversed-phase chromatography (e.g., using a C18 column), if your peaks are eluting too quickly and are poorly resolved, you can increase the polarity of the mobile phase by increasing the proportion of the aqueous component (e.g., water or buffer). Conversely, if the retention times are too long, you can increase the organic modifier (e.g., acetonitrile (B52724) or methanol) content. A gradient elution, where the mobile phase composition is changed over time, is often more effective for separating complex mixtures of rifamycin analogs than an isocratic elution.[1][2]

  • Incorrect Column Selection: The choice of stationary phase is crucial. While C18 columns are widely used for rifamycin derivatives, other stationary phases might provide better selectivity for your specific mixture. For instance, a C8 column offers slightly less hydrophobicity and may alter the elution order, potentially resolving co-eluting peaks.[3] For more polar analogs, a diol column could be a suitable alternative.[4]

  • Suboptimal pH of the Mobile Phase: Rifamycins (B7979662) have ionizable functional groups, and the pH of the mobile phase can significantly impact their retention and peak shape. For basic compounds, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and resolution.[2][5] It is advisable to experiment with a pH range to find the optimal separation window.

  • High Flow Rate: A high flow rate can lead to band broadening and reduced resolution. Try decreasing the flow rate to allow for better equilibration between the stationary and mobile phases.

Question: My purified this compound shows low yield. What are the possible reasons and how can I improve the recovery?

Answer: Low yield can be a significant issue in preparative chromatography. Here are some factors to consider:

  • Irreversible Adsorption on the Column: Some rifamycin analogs might irreversibly bind to the stationary phase, especially if there are active silanol (B1196071) groups on the silica-based packing. Using an end-capped column can minimize this issue. Also, ensure the column is not overloaded with the sample.

  • Degradation of the Analyte: this compound can be sensitive to pH and light.[6] Prolonged exposure to harsh pH conditions or light during the purification process can lead to degradation. It is recommended to work with buffered mobile phases and protect the samples from light.

  • Incomplete Elution: If the mobile phase is too weak (i.e., not enough organic solvent in reversed-phase), your compound of interest may not fully elute from the column. A final "wash" step with a high concentration of organic solvent at the end of the gradient can help recover any strongly retained compounds.

  • Precipitation in the System: this compound and its analogs have limited solubility in aqueous solutions. If the concentration of the sample is too high or if the mobile phase composition changes abruptly, the compound may precipitate in the tubing or on the column, leading to low recovery and high backpressure. Ensure your sample is fully dissolved in the initial mobile phase and consider reducing the sample concentration.

Question: I am observing peak tailing for my this compound peak. What can I do to get more symmetrical peaks?

Answer: Peak tailing is a common problem in chromatography and can affect both resolution and quantification. Here are some troubleshooting steps:

  • Secondary Interactions with the Stationary Phase: As mentioned earlier, free silanol groups on the silica (B1680970) backbone can interact with basic functional groups on the rifamycin molecule, causing tailing. Using a high-purity, end-capped column is highly recommended.

  • Mobile Phase pH: For basic compounds like many rifamycin derivatives, a low pH mobile phase can protonate the basic sites and reduce their interaction with silanols, leading to sharper peaks. The addition of a small amount of an acid like formic acid or acetic acid to the mobile phase is a common strategy.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

  • Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient to maintain a constant pH throughout the run. A buffer concentration of 10-20 mM is typically adequate.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. For this compound, which is often an intermediate in the synthesis of other rifamycins like rifampicin (B610482), you might encounter impurities such as Rifampicin Quinone, Rifampicin N-oxide, and Rifamycin SV.[4]

Q2: What is a good starting point for developing an HPLC method for this compound purification?

A2: A good starting point would be a reversed-phase method using a C18 column. You can begin with a mobile phase consisting of a mixture of water and acetonitrile or methanol (B129727), with the addition of 0.1% formic acid to control the pH. A gradient elution from a lower to a higher concentration of the organic solvent is generally recommended to effectively separate compounds with a range of polarities. Detection is typically performed using a UV detector at a wavelength of around 254 nm.[1][2]

Q3: Can I use flash chromatography for the initial purification of this compound?

A3: Yes, flash chromatography is a suitable technique for the initial, rough purification of this compound from a crude reaction mixture. Normal-phase flash chromatography using silica gel with a solvent system like chloroform (B151607) and methanol can be effective.[9][10] This can help remove major impurities before proceeding to a higher resolution technique like preparative HPLC for final polishing.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of your final product should be assessed using an orthogonal analytical method. A high-resolution analytical HPLC method, preferably with a different stationary phase or mobile phase than the one used for purification, is a standard approach. Purity is typically determined by calculating the peak area percentage of the main compound. Further characterization using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the identity and structural integrity of the purified compound.[11]

Q5: What are the storage conditions for purified this compound?

A5: this compound should be stored in a cool, dry place, protected from light to prevent degradation. It is often recommended to store it at -20°C under an inert atmosphere for long-term stability.[11]

Experimental Protocols

Representative Preparative HPLC Method for this compound Purification

This protocol is a general guideline and may require optimization based on the specific mixture of analogs and impurities.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm particle size, 250 x 21.2 mm (or similar preparative dimensions)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-45 min: 30% to 80% B (linear gradient)

      • 45-50 min: 80% B

      • 50-55 min: 80% to 30% B (return to initial conditions)

      • 55-60 min: 30% B (equilibration)

    • Flow Rate: 15 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 1-5 mL (depending on concentration and column capacity)

  • Fraction Collection and Analysis:

    • Collect fractions based on the elution profile of the target peak.

    • Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

    • Pool the fractions with the desired purity.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes chromatographic conditions and results from various studies on rifamycin and its analogs. This data can be used as a reference for method development.

Compound/ImpurityChromatographic ModeColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
3-Formylrifamycin SVReversed-Phase HPLCZorbax Eclipse C8, 250x4.6 mm, 5 µmMethanol:Acetonitrile:0.075M KH2PO4:1.0M Citric Acid (31:31:35:3)1254Not Specified[1]
3-Formylrifamycin SVSupercritical Fluid Chromatography (SFC)DiolMethanol with 0.1% Ammonium Formate and 2% Water (Gradient)Not SpecifiedNot Specified< 4[4]
Rifamycin AnalogsReversed-Phase HPLCRP C18Acetonitrile/Water with 0.5% Formic Acid (Gradient)1254Various[2]
Rifamycin W AnalogsReversed-Phase HPLCAgilent Eclipse XDB-C18, 250x9.4 mm, 5 µmAcetonitrile/Water (Isocratic and Gradient)4254Various[2]

Experimental Workflow

experimental_workflow start Crude this compound Mixture dissolution Dissolution in Initial Mobile Phase start->dissolution filtration Filtration (0.45 µm) dissolution->filtration prep_hplc Preparative HPLC filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->prep_hplc If impure, re-purify pooling Pooling of Pure Fractions purity_analysis->pooling If pure evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product characterization Structural Characterization (MS, NMR) final_product->characterization

Caption: General workflow for the chromatographic purification of this compound.

References

Technical Support Center: Handling Light-Sensitive 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the light-sensitive compound, 3-formyl rifamycin (B1679328). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-formyl rifamycin and why is it sensitive to light?

A1: this compound is a semi-synthetic derivative of the rifamycin antibiotic family, appearing as a reddish to orange crystalline powder.[] It serves as a key intermediate in the synthesis of various rifamycin analogues.[] Its characteristic naphthoquinone chromophore, responsible for its color and antibacterial activity, makes it susceptible to degradation upon exposure to light and oxygen, which can lead to oxidative decomposition and fading of its color.[2]

Q2: How should I properly store this compound powder and its solutions?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Powder: Store in a tightly sealed, light-protected container under dry, cool conditions, such as in a freezer at -20°C for up to 3 years.[3] An inert atmosphere is also recommended.

  • Stock Solutions: Once prepared, aliquot solutions to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q3: In which solvents can I dissolve this compound?

A3: this compound has good solubility in several organic solvents. It is slightly soluble in chloroform, dimethylformamide (DMF), and methanol.[] For biological experiments, a common solvent system is DMSO.[3]

Troubleshooting Guide

Issue 1: Unexpected Color Change in Solution

Q: My this compound solution, which is typically reddish-orange, has turned brown. What does this indicate?

A: A color change from reddish-orange to brown is a common indicator of degradation. This can be caused by several factors:

  • Exposure to Light: As a light-sensitive compound, exposure to ambient or direct light can cause photodegradation.

  • Oxidation: The presence of oxygen can lead to the oxidation of the rifamycin core.

  • Incorrect pH: this compound is most stable in neutral to slightly acidic conditions.[2] In highly acidic or alkaline solutions, it can undergo hydrolysis or rearrangement.[2] For instance, under acidic conditions, rifampicin (B610482) (a related compound) hydrolyzes to this compound SV, and under alkaline conditions, it can oxidize to the inactive quinone form.[4]

Corrective Actions:

  • Prepare fresh solutions using a new vial of this compound powder.

  • Work in a dimly lit area or use amber-colored labware to minimize light exposure.

  • Use degassed solvents to reduce the amount of dissolved oxygen.

  • Ensure the pH of your solution is within the stable range.

  • If the issue persists, consider analyzing the degraded solution using techniques like HPLC or TLC to identify degradation products.

Issue 2: Precipitation in Solution

Q: I observed a precipitate forming in my this compound solution. What should I do?

A: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the temperature of the solution decreases.

Corrective Actions:

  • Gently warm the solution and use sonication to aid dissolution.[3]

  • If precipitation persists, you may need to adjust the solvent system. For in vivo studies, a common approach is to first dissolve the compound in DMSO and then add co-solvents like PEG300 and Tween-80.[3]

  • Ensure that you are not exceeding the solubility limits for the specific solvent and temperature.

Issue 3: Low Yields in Synthesis of Rifamycin Derivatives

Q: I am using this compound as a starting material to synthesize a derivative, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in the synthesis of rifamycin derivatives can stem from several factors throughout the experimental process.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the this compound starting material.[2]

  • Degradation of Reactants or Products:

    • Solution: Maintain strict control over the reaction temperature, avoiding overheating. Minimize the reaction time once the conversion is complete, as prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) can degrade the rifamycin core.[2]

  • Inefficient Extraction and Purification:

    • Solution: Optimize the pH of the aqueous layer during extraction to ensure efficient partitioning of your product into the organic solvent.[2] During column chromatography, if you observe product decomposition on the silica (B1680970) gel, consider using a less acidic stationary phase like deactivated silica gel or alumina.[2]

Quantitative Data

Table 1: Solubility of this compound
Solvent/Solvent SystemConcentrationObservations
DMSO62.5 mg/mL (86.11 mM)Requires sonication; hygroscopic DMSO can impact solubility.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (2.87 mM)Clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (2.87 mM)Suspended solution; requires sonication.[3]
ChloroformSlightly soluble-
MethanolSlightly soluble-
Table 2: Storage and Stability of this compound
FormStorage TemperatureDurationNotes
Powder-20°C3 yearsProtect from light.[3]
Powder4°C2 yearsProtect from light.[3]
In Solvent-80°C6 monthsAliquot to avoid freeze-thaw cycles.[3]
In Solvent-20°C1 monthAliquot to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), newly opened

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a fume hood.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 62.5 mg/mL).

  • Vortex the solution thoroughly.

  • If the powder is not fully dissolved, use a sonicator to aid dissolution.

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

  • Store the aliquots at -20°C or -80°C as recommended in Table 2.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted for testing this compound against a bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to obtain a range of desired concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted this compound.

    • Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well). Growth can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis of Derivative (Optional) cluster_testing Antibacterial Testing start This compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve stock Prepare Stock Solution dissolve->stock react React with amine/hydrazine stock->react mic_prep Prepare serial dilutions stock->mic_prep monitor Monitor reaction (TLC/HPLC) react->monitor workup Work-up and Purification monitor->workup derivative Isolate Rifamycin Derivative workup->derivative derivative->mic_prep inoculate Inoculate with bacteria mic_prep->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Experimental workflow for handling and testing this compound.

troubleshooting_flow issue Problem Encountered (e.g., color change, low yield) check_light Check for Light Exposure issue->check_light check_ph Verify pH of Solution issue->check_ph check_temp Assess Reaction Temperature issue->check_temp check_purity Analyze Purity of Starting Material issue->check_purity remedy_light Use amber vials / work in dim light check_light->remedy_light remedy_ph Adjust pH to neutral/slightly acidic check_ph->remedy_ph remedy_temp Optimize and control temperature check_temp->remedy_temp remedy_purity Use fresh, properly stored compound check_purity->remedy_purity

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Formulation and Dissolution of 3-Formyl Rifamycin for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-formyl rifamycin (B1679328). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and dissolution of this compound for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating 3-formyl rifamycin for in vivo animal studies?

A1: this compound is a poorly water-soluble compound, which presents significant challenges for achieving adequate oral bioavailability in animal studies.[1] The primary hurdles include low dissolution rate in the gastrointestinal (GI) tract and potential for precipitation upon administration.[1] An effective formulation must enhance the solubility and dissolution of the compound to ensure consistent and sufficient absorption for reliable pharmacokinetic and pharmacodynamic evaluation.

Q2: What are the initial steps to take when developing a formulation for this compound?

A2: Before starting formulation work, it is crucial to understand the physicochemical properties of this compound. Key parameters include its aqueous and non-aqueous solubility, pKa, and solid-state characteristics.[2] Based on available data, this compound is slightly soluble in chloroform, DMSO, and methanol (B129727) (with sonication).[2] This information will guide the selection of appropriate excipients and formulation strategies.

Q3: Are there any established formulation protocols for this compound for in vivo studies?

A3: Yes, there are published formulation approaches that can serve as a starting point. These generally involve the use of co-solvents, surfactants, and complexing agents to improve solubility. Two example protocols are provided in the tables below. It is important to note that these formulations may need to be optimized based on the specific animal model, dose level, and study objectives.

Q4: How can I troubleshoot issues with drug precipitation in my formulation?

A4: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution. For formulations containing co-solvents, the order of addition of the different components is critical. It is generally recommended to dissolve the compound in the organic solvent (e.g., DMSO) first before adding aqueous components.

Q5: What is the importance of in vivo dissolution for a poorly soluble compound like this compound?

A5: For poorly water-soluble drugs, in vivo dissolution is often the rate-limiting step for absorption.[3] The drug must dissolve in the GI fluids to be absorbed across the intestinal membrane.[3] Inadequate dissolution will lead to low and variable bioavailability, making it difficult to establish a clear dose-response relationship in efficacy or toxicology studies.

Troubleshooting Guides

Issue: Low or Variable Bioavailability in Animal Studies

Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Review Formulation Strategy:

    • If using a simple suspension, consider more advanced formulation approaches like solutions, self-emulsifying drug delivery systems (SEDDS), or amorphous solid dispersions to enhance solubility.[1]

    • For solution-based formulations, ensure the selected co-solvents and surfactants are appropriate and used at optimal concentrations.

  • Particle Size Reduction:

    • Decreasing the particle size of the solid drug increases the surface area available for dissolution.[1] Techniques like micronization or nanomilling can be explored to improve the dissolution rate.[1]

  • In Vitro Dissolution Testing:

    • While not a direct measure of in vivo performance, in vitro dissolution testing can be a useful tool for screening and comparing different formulations.[4] Use biorelevant media that mimic the pH and composition of the GI tract of the animal model being used.[5]

Issue: Formulation Instability (Precipitation over time)

Possible Cause: Supersaturation and subsequent crystallization of this compound in the vehicle.

Troubleshooting Steps:

  • Assess Supersaturation:

    • Your formulation may be creating a supersaturated solution that is not thermodynamically stable.

    • Consider adding a precipitation inhibitor (e.g., a polymer like HPMC) to your formulation to maintain the drug in a dissolved state.

  • Evaluate Vehicle Compatibility:

    • Ensure all excipients in your formulation are compatible with each other and with this compound.

    • Conduct short-term stability studies of your formulation at the intended storage and administration temperatures.

  • pH Adjustment:

    • The solubility of this compound may be pH-dependent. Investigate the pH-solubility profile and consider adjusting the pH of the formulation vehicle, if appropriate for the route of administration.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₈H₄₇NO₁₃[2]
Molecular Weight725.78 g/mol [2]
AppearanceBlack-Red Solid[2]
Melting Point182-184°C[2]
SolubilityChloroform (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated)[2]
pKa (Predicted)4.75 ± 0.70[2]
Table 2: Example Formulations for In Vivo Studies
Formulation ComponentProtocol 1 (Clear Solution)Protocol 2 (Suspended Solution)
Vehicle Composition
DMSO10%10%
PEG30040%-
Tween-805%-
Saline45%-
20% SBE-β-CD in Saline-90%
Resulting Solubility ≥ 2.08 mg/mL2.08 mg/mL
Notes Heat and/or sonication may be needed.Requires sonication. Suitable for oral and intraperitoneal injection.

Experimental Protocols

Protocol 1: Preparation of a Clear Solution Formulation
  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the formulation, a 20.8 mg/mL stock in DMSO can be prepared.

  • In a clean vial, add the required volume of PEG300.

  • To the PEG300, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly.

  • Add Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Finally, add saline to the mixture to reach the final volume and mix well.

  • If any precipitation or phase separation is observed, gently warm the solution and/or sonicate until it becomes clear.

Protocol 2: Preparation of a Suspended Solution Formulation
  • Prepare a stock solution of this compound in DMSO. For instance, a 20.8 mg/mL stock solution.

  • In a separate container, prepare a 20% SBE-β-CD solution in saline.

  • In a new vial, add the required volume of the 20% SBE-β-CD in saline solution.

  • To the SBE-β-CD solution, add the appropriate volume of the this compound DMSO stock solution.

  • Mix the components thoroughly and sonicate the mixture to ensure a uniform suspension.

Visualizations

Formulation_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_final Finalization weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve mix_organic Add Drug Solution to Co-solvents/Surfactants dissolve->mix_organic excipients Prepare Other Excipients (e.g., PEG300, Tween-80, Saline) excipients->mix_organic mix_aqueous Add Aqueous Phase mix_organic->mix_aqueous sonicate Sonicate/Heat if Necessary mix_aqueous->sonicate qc Quality Control (Visual Inspection, etc.) sonicate->qc administer Administer to Animal Model qc->administer

Caption: Workflow for the preparation of a this compound formulation.

Dissolution_Challenges compound Poorly Soluble Compound (this compound) formulation Oral Formulation (Suspension/Solution) compound->formulation gi_tract Gastrointestinal Tract formulation->gi_tract dissolution Dissolution in GI Fluids gi_tract->dissolution precipitation Precipitation in GI Tract gi_tract->precipitation absorption Absorption across Intestinal Membrane dissolution->absorption bioavailability Systemic Bioavailability absorption->bioavailability excretion Excretion precipitation->excretion

Caption: Challenges in the oral delivery of a poorly soluble compound.

References

Technical Support Center: Optimization of Fermentation Media for Rifamycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation media for Rifamycin B production.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a fermentation medium for Rifamycin B production?

A1: The composition of the fermentation medium is crucial for successful Rifamycin B production by Amycolatopsis mediterranei. Key components that require careful optimization include:

  • Carbon Sources : Glucose, maltose, starch, dextrin, and glycerol (B35011) are commonly used.[1] The choice and concentration of the carbon source can significantly impact the final yield.

  • Nitrogen Sources : Both inorganic and organic nitrogen sources are important. Common inorganic sources include ammonium (B1175870) sulfate (B86663) and potassium nitrate (B79036), while organic sources like yeast extract, soybean meal, and peptone are frequently used.[1] Replacing ammonium sulfate with potassium nitrate has been shown to significantly increase Rifamycin B production.[2][3][4]

  • Trace Elements : These are essential for robust antibiotic production.[1][5] Vermiculite, a silicate (B1173343) mineral, can serve as a cost-effective source of trace elements and has been demonstrated to improve cell growth and Rifamycin B yield.[1][5]

  • Precursors and Inducers : Barbital is a known inducer of Rifamycin B biosynthesis.[1]

Q2: My Rifamycin B yield is consistently low. What are the initial troubleshooting steps?

A2: Low Rifamycin B yield can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Strain and Inoculum Quality : Ensure the purity and viability of your Amycolatopsis mediterranei strain. There can be significant morphological variations in colonies, which correlate with productivity.[1][2][3][4] It is crucial to select the appropriate colony type for inoculum preparation.[1][2]

  • Standardize Inoculum Preparation : A consistent inoculum preparation procedure is vital for reproducible results between batches.[1]

  • Review Basal Media Composition : Double-check the concentrations of all media components against established and successful protocols.[1]

  • Optimize Critical Fermentation Parameters : Pay close attention to pH, aeration, and agitation, as these are critical for both cell growth and antibiotic production.[1]

  • Investigate Carbon and Nitrogen Sources : The type and concentration of these sources are paramount. The carbon-to-nitrogen ratio is a critical factor that can significantly influence antibiotic production.[1]

Q3: How can I address variability between fermentation batches?

A3: Inconsistent production is a common challenge. To minimize variability:

  • Standardize Operating Procedures (SOPs) : Implement and strictly follow SOPs for all stages, from media preparation and sterilization to inoculum development and fermentation.[1]

  • Ensure Homogeneity : Thoroughly mix all media components to ensure a uniform solution. Ensure the inoculum is well-mixed and a consistent volume is used for each fermentation.[1]

  • Maintain Tight Environmental Control : Fluctuations in temperature, pH, agitation, and aeration can lead to significant variations in yield.[1]

Q4: What is Design of Experiments (DoE) and how can it be used for media optimization?

A4: Design of Experiments (DoE) is a statistical methodology for systematically planning and conducting experiments to identify the key factors affecting a process and to determine their optimal levels.[1] For media optimization, a common approach is to first use a Plackett-Burman design to screen a large number of components and identify the most significant ones.[6] Following this, Response Surface Methodology (RSM) with a Box-Behnken or Central Composite Design can be used to optimize the concentrations of these key components.[1][6]

Troubleshooting Guides

Problem: Low Rifamycin B Yield

This guide provides a step-by-step approach to diagnosing and resolving low antibiotic yields.

Initial Checks:

  • Strain Integrity : Re-streak the Amycolatopsis mediterranei culture to ensure purity and select colonies with the desired morphology known for high production.[2][3][4]

  • Inoculum Health : Microscopically examine the inoculum for viability and contamination.

  • Media Preparation : Verify the pH of the medium before and after sterilization. Confirm that all components were added in the correct concentrations.

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Rifamycin B Yield strain Verify Strain Purity & Morphology start->strain inoculum Standardize Inoculum Preparation strain->inoculum media_comp Review Media Component Concentrations inoculum->media_comp fermentation_params Optimize Fermentation Parameters (pH, Temp, DO) media_comp->fermentation_params cn_ratio Investigate Carbon/ Nitrogen Source & Ratio fermentation_params->cn_ratio doe Implement Statistical Optimization (DoE) cn_ratio->doe end Improved Yield doe->end

Troubleshooting workflow for low Rifamycin B yield.
Problem: Inconsistent Production Across Batches

This guide focuses on identifying and mitigating sources of variability.

Key Areas to Investigate:

  • Raw Material Consistency : Ensure that the quality and supplier of media components are consistent.

  • Sterilization Procedures : Over-sterilization can degrade media components. Validate your autoclave cycles.

  • Environmental Control Systems : Calibrate probes for pH, dissolved oxygen, and temperature regularly.

Logical Diagram for Ensuring Consistency:

Consistency_Workflow start Inconsistent Production sops Develop & Adhere to Strict SOPs start->sops raw_materials Qualify & Standardize Raw Materials sops->raw_materials sterilization Validate Sterilization Cycles sops->sterilization calibration Calibrate Probes (pH, DO, Temp) sops->calibration mixing Ensure Homogeneous Media & Inoculum sops->mixing end Reproducible Production raw_materials->end sterilization->end calibration->end mixing->end

Workflow for achieving consistent Rifamycin B production.

Data Presentation

Table 1: Effect of Nitrogen Source on Rifamycin B Production

Nitrogen SourceConcentration (%)Rifamycin B Yield (g/L)Percentage Increase
(NH₄)₂SO₄ (Control)0.961.15-
KNO₃0.92.74138%
KNO₃1.82.92154%

Data adapted from El-Tayeb et al. (2004).[2][3][4]

Table 2: Effect of Yeast Extract Addition on Rifamycin B Production

Yeast Extract (%)Time of AdditionRifamycin B Yield (g/L)Percentage Increase
0 (Control)-1.15-
0.1After 2 days1.9570%

Data adapted from El-Tayeb et al. (2004).[2][3][4]

Table 3: Optimized Medium Composition from Statistical Optimization

ComponentOptimized Concentration (g/L)
Soyabean meal27
Glucose100
Potassium nitrate4
Calcium carbonate3
Barbital1.2

This optimized medium resulted in a maximum Rifamycin B production of 5.12 g/L.[7]

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Maintenance : Maintain Amycolatopsis mediterranei on Q/2 agar (B569324) slants and store at 4°C.[2] For propagation, use Bennett's agar.[2]

  • Colony Selection : From the Bennett's agar plate, select orange-red colored, rosette-shaped colonies that are 2-3 mm in diameter and lack a hollow center, as these are correlated with higher productivity.[2][3]

  • Seed Culture : Inoculate the selected colonies into a vegetative medium.

  • Incubation : Incubate the seed culture flask on a rotary shaker at 28°C for a predetermined period until optimal growth is achieved.

Protocol 2: Solid-State Fermentation (SSF) for Rifamycin B Production

This protocol is adapted from a study optimizing Rifamycin B production using sunflower oil cake as a solid substrate.[6]

  • Substrate Preparation : Take 4 g of sunflower oil cake in a 250 mL Erlenmeyer flask.

  • Moistening : Adjust the moisture content of the substrate by adding a nutrient solution. The final moisture content should be optimized (e.g., between 40% and 60%).[6] Adjust the pH of the moistening solution to the desired level (e.g., 7.0) before adding it to the solid substrate.[6]

  • Sterilization : Thoroughly mix the contents of the flask and autoclave at 121°C for 15 minutes.[6]

  • Inoculation : After cooling to room temperature, inoculate the flask with a spore suspension (e.g., 2.0 x 10⁶ spores/mL) under sterile conditions.[6]

  • Incubation : Incubate the flasks at a controlled temperature (e.g., 28 ± 0.5°C) for the desired fermentation period (e.g., 8-10 days).[6]

  • Extraction and Analysis : After incubation, extract Rifamycin B from the solid fermented mass for quantification.

Protocol 3: Experimental Workflow for Medium Optimization using DoE

DoE_Workflow start Define Media Components & Concentration Ranges pb_design Screening Phase: Plackett-Burman Design start->pb_design identify_significant Identify Significant Factors (e.g., Carbon, Nitrogen, pH) pb_design->identify_significant rsm_design Optimization Phase: Response Surface Methodology (e.g., Box-Behnken) identify_significant->rsm_design model_validation Experimental Validation of Predicted Optimum rsm_design->model_validation end Optimized Medium Composition model_validation->end

Workflow for statistical media optimization.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of 3-Formyl Rifamycin and Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial properties of 3-formyl rifamycin (B1679328) SV and its semi-synthetic derivative, rifampicin (B610482). The information presented is based on available experimental data to assist researchers and professionals in understanding the key differences in efficacy and spectrum of activity between these two related antibiotics.

Introduction

Rifamycins are a class of antibiotics that are potent inhibitors of bacterial transcription. 3-Formyl rifamycin SV is a key intermediate in the synthesis of several semi-synthetic rifamycin derivatives, including the widely used antibiotic rifampicin. While both compounds share a common mechanism of action, their antibacterial activities exhibit notable differences. This guide explores these differences through a comparative analysis of their mechanisms, in vitro activity, and the experimental protocols used for their evaluation.

Mechanism of Action

Both this compound and rifampicin exert their antibacterial effects by targeting the same molecular entity: the bacterial DNA-dependent RNA polymerase (RNAP). They bind to the β-subunit of this enzyme, effectively creating a steric block that prevents the elongation of the nascent RNA chain beyond a few nucleotides. This inhibition of transcription halts protein synthesis, ultimately leading to bacterial cell death. The high selectivity of these compounds for prokaryotic RNAP over its eukaryotic counterpart accounts for their favorable therapeutic index.

cluster_workflow MIC Determination Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Antibiotic Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Comparative In Vitro Efficacy of Novel 3-Formyl Rifamycin Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the promising anti-tubercular activity of new rifamycin (B1679328) analogues. This document provides a comparative analysis of their in vitro potency, cytotoxicity, and detailed experimental protocols.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the development of novel and more effective antimicrobial agents. Rifampicin (B610482), a cornerstone of current tuberculosis therapy, is increasingly compromised by resistance, primarily due to mutations in the RNA polymerase β-subunit (rpoB). In response, research has focused on the chemical modification of the rifamycin scaffold to create derivatives that can overcome existing resistance mechanisms. This guide provides a comprehensive comparison of the in vitro efficacy of a series of novel 3-formyl rifamycin SV derivatives against M. tuberculosis, including the wild-type H37Rv strain and rifampicin-resistant variants.

Comparative Analysis of In Vitro Activity

A recent study by Brucoli et al. describes the synthesis and evaluation of eight novel C3-(N-alkyl-aryl)-aminoalkyl analogues of rifamycin SV.[1][2] These compounds have shown significant promise, with several exhibiting potent activity at submicromolar and even nanomolar concentrations against the virulent H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC), a key measure of a drug's potency, was determined for these novel derivatives and compared against the standard drug, rifampicin.

CompoundModification at C3-position of Rifamycin SVMIC90 against M. tuberculosis H37Rv (µM)MIC90 against Rifampicin-Resistant M. tuberculosis (S522L mutant) (µM)
Rifampicin Standard~0.02> 64
Analogue 8 Benzylamine (B48309)Not explicitly stated, but active at submicromolar concentrationsNot explicitly stated
Analogue 14 Tryptamine (B22526)Not explicitly stated, but active at submicromolar concentrations3
Analogue 15 para-methyl-sulfonylbenzylamineNot explicitly stated, but active at submicromolar concentrations3
Other Analogues (5) Varied N-alkyl-aryl-aminoalkyl substituentsNot explicitly stated, but active at submicromolar/nanomolar concentrationsNot explicitly stated
T9 4-cinnamylpiperazinyl iminomethyl≤ 0.25 µg/mL*Lower than Rifampicin

Note: MIC for T9 is presented in µg/mL as per the source. Conversion to µM would require the molecular weight of the compound.

Key Findings:

  • Several of the novel C3-(N-alkyl-aryl)-aminoalkyl analogues of rifamycin SV demonstrated potent activity against the wild-type H37Rv strain, with efficacy in the submicromolar to nanomolar range.[1][2]

  • Notably, analogues 14 and 15, featuring tryptamine and para-methyl-sulfonylbenzylamine substitutions respectively, exhibited significant activity against a rifampicin-resistant strain of M. tuberculosis with a mutation at the S522L position, both with a MIC90 of 3 µM.[1]

  • Analogue 8, which includes a benzylamine moiety, was found to be as active as rifampicin against the "hypervirulent" HN-878 strain, with a MIC90 value of 0.02 µM.[1]

  • Another novel derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9), also showed promising activity, with MICs for rifampicin-susceptible strains being at or below 0.25 µg/mL, which is lower than that of rifampicin (≤ 0.5 µg/mL). T9 also demonstrated superior intracellular bactericidal activity compared to rifampicin.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the efficacy of the novel this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the novel compounds against M. tuberculosis H37Rv and resistant strains was determined using the Microplate Alamar Blue Assay (MABA).

Materials:

  • M. tuberculosis H37Rv (ATCC 27294) or other strains of interest.

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Novel this compound derivatives and rifampicin (as a control), dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

Procedure:

  • Inoculum Preparation: M. tuberculosis was cultured in 7H9 broth until the mid-log phase of growth. The bacterial suspension was then diluted to a McFarland standard of 0.5.

  • Serial Dilution: The test compounds were serially diluted in 7H9 broth in a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension. A drug-free well served as a positive control for growth, and a well with only broth served as a negative control.

  • Incubation: The microplate was sealed and incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: After the incubation period, Alamar Blue reagent was added to each well.

  • Reading Results: The plate was re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) was observed. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Cytotoxicity Assay

The cytotoxicity of the novel compounds was assessed using a standard MTT assay on a mammalian cell line (e.g., Vero or HepG2) to determine the 50% cytotoxic concentration (CC50).

Materials:

  • Vero (African green monkey kidney) or HepG2 (human liver cancer) cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Novel this compound derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT solution was added to each well, and the plate was incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • CC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of novel this compound derivatives.

experimental_workflow start Synthesis of Novel This compound Derivatives mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay Test Compounds cytotoxicity_assay Cytotoxicity Assay (CC50) start->cytotoxicity_assay Test Compounds data_analysis Data Analysis (MIC & CC50) mic_assay->data_analysis cytotoxicity_assay->data_analysis selectivity_index Selectivity Index Calculation (CC50/MIC) data_analysis->selectivity_index conclusion Identification of Lead Compounds selectivity_index->conclusion

Caption: Experimental workflow for evaluating novel antitubercular compounds.

References

comparative analysis of rifamycin analogs against drug-resistant bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of rifamycin (B1679328) derivatives against drug-resistant bacterial strains, offering a comprehensive guide for researchers and drug development professionals. This analysis highlights key performance data and experimental methodologies for established and novel rifamycin analogs in the fight against antimicrobial resistance.

The enduring threat of multidrug-resistant bacteria necessitates the continuous evolution of our antibiotic arsenal. Rifamycins (B7979662), a class of potent bactericidal antibiotics, have long been a cornerstone in treating severe infections, most notably tuberculosis. However, their efficacy is increasingly challenged by the emergence of resistant strains. This guide provides an objective comparison of various rifamycin analogs, presenting key experimental data on their performance against clinically significant drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

Performance Against Key Resistant Strains: A Quantitative Look

The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC)—the lowest concentration of a drug that prevents visible bacterial growth—is a standard metric for this assessment. The following tables summarize the MIC values for several rifamycin analogs against various resistant bacterial strains, compiled from recent studies. Lower MIC values indicate greater potency.

Table 1: Comparative MICs (μg/mL) of Rifamycin Analogs against Mycobacterium tuberculosis Strains
Rifamycin AnalogRifampin-Sensitive M. tuberculosisRifampin-Resistant M. tuberculosisMDR M. tuberculosisReference(s)
Rifampicin0.05 - 0.4≥50≥50[1][2][3]
Rifabutin (B1679326)≤0.0210≤0.5 (some strains)[2][3]
Rifapentine≤2.0--[4]
KRM-16480.003 - 0.025--[1]
RFA-1≤0.02≤0.5≤0.5[3]
RFA-2≤0.02≤0.5≤0.5[3]
Table 2: Comparative MICs (μg/mL) of Rifamycin Analogs against Staphylococcus aureus (MRSA) and other Mycobacteria
Rifamycin AnalogRifamycin-Resistant S. aureusMycobacterium abscessusMycobacterium avium Complex (MAC)Reference(s)
Rifampicin512-≤2.0[4][5]
Rifabutin-2.5 - 7.6≤0.125[4][6]
Rifalazil512--[5]
Benzoxazinorifamycins2--[5]
UMN-120 & UMN-121-Potent activity-[7][8]
5j (C25 derivative)-2 (comparable to amikacin)-[6]

Overcoming Resistance: Novel Mechanisms of Action

Resistance to traditional rifamycins, like rifampicin, primarily arises from mutations in the bacterial RNA polymerase (rpoB) gene, the drug's target.[9] Another significant resistance mechanism, particularly in Mycobacterium abscessus, is the enzymatic inactivation of the antibiotic through ADP-ribosylation.[10][11]

Newer rifamycin analogs are being engineered to circumvent these resistance strategies. For instance, C25-substituted rifabutin derivatives, such as UMN-120 and UMN-121, have been designed to block ADP-ribosylation, thereby maintaining their antibacterial properties.[7][8] Similarly, other novel compounds, including certain benzoxazinorifamycins, demonstrate retained activity against rifampin-resistant S. aureus strains, suggesting alternative or more robust binding to the altered RNA polymerase.[5][12]

The following diagram illustrates the general mechanism of action for rifamycins and the points at which resistance occurs and can be overcome by novel analogs.

cluster_0 Mechanism of Action & Resistance Rifamycin Rifamycin Analog RNAP Bacterial RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Transcription RNA Transcription Rifamycin->Transcription Inhibits ADP_Ribosylation Enzymatic Inactivation (ADP-Ribosylation) Rifamycin->ADP_Ribosylation is inactivated by RpoB_Mutation rpoB Gene Mutation RNAP->RpoB_Mutation Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Inhibits Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Inhibits Novel_Analogs Novel Analogs (e.g., C25-substituted) Novel_Analogs->RNAP Binds effectively to mutated RNAP Novel_Analogs->ADP_Ribosylation Blocks

Mechanism of rifamycin action and resistance pathways.

Experimental Protocols: A Guide to In Vitro Susceptibility Testing

The data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following section outlines the general protocols for the broth microdilution and agar (B569324) dilution methods, commonly used to determine the Minimum Inhibitory Concentration (MIC) of rifamycin analogs.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium within a 96-well microtiter plate.

1. Preparation of Rifamycin Analog Dilutions:

  • A stock solution of the rifamycin analog is prepared.
  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well plate.[13][14]

2. Inoculum Preparation:

  • Select 3-5 bacterial colonies from a fresh (18-24 hour) culture plate.
  • Suspend the colonies in a sterile saline solution or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][15]
  • This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

3. Inoculation and Incubation:

  • Each well containing the diluted rifamycin analog is inoculated with the standardized bacterial suspension.
  • A growth control well (containing bacteria but no drug) and a sterility control well (containing medium but no bacteria) are included.[14]
  • The plate is covered and incubated at 35-37°C for 16-20 hours.[5][13]

4. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of the rifamycin analog at which there is no visible bacterial growth (turbidity).[13][14]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test bacteria are inoculated.

1. Preparation of Agar Plates:

  • A series of two-fold dilutions of the rifamycin analog stock solution are prepared.
  • Each dilution is added to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.[14][15]
  • The agar is then poured into sterile petri dishes and allowed to solidify. A drug-free control plate is also prepared.[15]

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).[14]

3. Inoculation and Incubation:

  • The surface of each agar plate is inoculated with the standardized bacterial suspension, typically using a multipoint inoculator to deliver a spot of approximately 1-2 x 10⁴ CFU.[14]
  • The plates are allowed to dry before being inverted and incubated at 35-37°C for 16-20 hours.[15]

4. Reading and Interpretation:

  • The MIC is the lowest concentration of the rifamycin analog that completely inhibits the visible growth of the bacteria on the agar surface.[15]

The following diagram provides a visual representation of the experimental workflow for determining the Minimum Inhibitory Concentration.

cluster_workflow Experimental Workflow: MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Rifamycin Analog start->prep_antibiotic inoculate Inoculate Plates/Wells prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_results Read Results incubate->read_results mic Determine MIC read_results->mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The data presented highlight the significant potential of novel rifamycin analogs in combating drug-resistant bacterial infections. Analogs such as KRM-1648, RFA-1, RFA-2, and various C25-substituted derivatives demonstrate superior in vitro activity against resistant strains of M. tuberculosis and S. aureus compared to their predecessors.[1][3][5] The development of compounds that can overcome known resistance mechanisms, such as ADP-ribosylation, marks a critical advancement in the field.[7][8] Continued research and development of these next-generation rifamycins are essential to address the escalating challenge of antimicrobial resistance and to provide new therapeutic options for patients with difficult-to-treat infections.

References

Validating the Binding of 3-Formyl Rifamycin to the RpoB Subunit of RNA Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the binding of 3-formyl rifamycin (B1679328) and its derivatives to the β-subunit (RpoB) of bacterial RNA polymerase (RNAP). Understanding this interaction is crucial for the development of novel antibiotics and for combating drug resistance. This document outlines key experimental protocols, presents comparative data on rifamycin derivatives, and illustrates the molecular interactions and their consequences.

Mechanism of Action: A Steric Hindrance Model

Rifamycins, including 3-formyl rifamycin derivatives, exert their antibacterial effect by binding to a highly conserved pocket on the RpoB subunit of bacterial DNA-dependent RNA polymerase.[1][2][3] This binding does not occur at the active site but rather in the path of the elongating RNA transcript.[2][4] By physically obstructing the exit channel for the nascent RNA chain, the drug prevents the extension of RNA transcripts beyond a length of 2-3 nucleotides, effectively halting transcription and leading to bacterial cell death.[1][2]

The derivative this compound SV:O-n-octyloxime (also known as AF/013) has been shown to inhibit RNA polymerase by binding to the enzyme and acting as a competitive inhibitor to nucleoside triphosphate substrates, suggesting it interferes with the substrate binding process.[5][6]

Comparative Analysis of Rifamycin Derivatives

While specific binding affinity data for this compound is not extensively available in the literature, comparative data for its close analog, rifampicin (B610482) (a derivative of this compound SV), and other derivatives provide valuable insights into the structure-activity relationship and the impact of mutations on drug efficacy.

CompoundTargetMethodKey FindingsReference
Rifampicin Wild-type E. coli RNAPTranscription AssayIC50 < 0.005 µM[4]
Rifampicin D516V mutant E. coli RNAPTranscription AssayIC50 = 398 (±118) µM[4]
Rifampicin H526Y mutant E. coli RNAPTranscription AssayIC50 ≥ 2 mM[4]
Rifampicin S531L mutant E. coli RNAPTranscription AssayIC50 = 263 (±26) µM[4]
Rifampicin Wild-type M. tuberculosis RNAPTranscription AssayIC50 < 0.005 µM[4]
Rifampicin D435V mutant M. tuberculosis RNAPTranscription AssayIC50 = 880 (±176) µM[4]
Rifampicin H445Y mutant M. tuberculosis RNAPTranscription AssayIC50 > 2 mM[4]
Rifampicin S450L mutant M. tuberculosis RNAPTranscription AssayIC50 = 789 (±205) µM[4]
Rifampicin Wild-type Bacterial RNAPComplex FormationBinding Constant (Kd) ~10⁻⁹ M at 37°C[7]
Benzoxazinorifamycins Wild-type and Rif-resistant M. tuberculosis RNAPNot SpecifiedImproved binding affinity compared to rifampicin[1]

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a more potent inhibitor. Mutations in the RpoB subunit, particularly in the rifampicin resistance-determining region (RRDR), can significantly decrease the binding affinity of rifamycins, leading to high-level drug resistance.[4][8]

Experimental Protocols for Binding Validation

Several biophysical and biochemical techniques can be employed to validate and characterize the binding of this compound to the RpoB subunit.

X-ray Crystallography

This technique provides high-resolution structural information about the interaction between the ligand and its protein target, revealing the precise binding site and the key amino acid residues involved.

Protocol for Crystallization of the RNAP-Rifamycin Complex:

  • Protein Purification: Purify the RNA polymerase holoenzyme or the core enzyme.

  • Crystallization: Grow crystals of the purified RNAP.

  • Soaking: Prepare a solution containing the this compound derivative. Soak the RNAP crystals in this solution to allow the ligand to diffuse into the crystal and bind to the protein.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the three-dimensional structure of the RNAP-ligand complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Generalized SPR Protocol:

  • Chip Preparation: Covalently immobilize the purified RpoB subunit or the entire RNAP holoenzyme onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of the this compound derivative in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the rifamycin derivative over the sensor chip surface. Monitor the change in the refractive index as the ligand binds to the immobilized protein (association phase) and then as it dissociates when the buffer is flowed over the chip (dissociation phase).

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Generalized ITC Protocol:

  • Sample Preparation: Place the purified RpoB subunit or RNAP in the sample cell of the calorimeter. Load the this compound derivative into the injection syringe. Ensure both are in the same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, precise injections of the rifamycin derivative into the protein solution.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Molecular Consequences

The binding of this compound to the RpoB subunit initiates a cascade of events that ultimately leads to bacterial cell death. This can be visualized through a logical workflow and a pathway diagram.

G Experimental Workflow for Validating this compound Binding to RpoB cluster_purification Protein Preparation cluster_binding_assays Binding Validation cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis & Interpretation Purify RpoB subunit or RNAP holoenzyme Purify RpoB subunit or RNAP holoenzyme X-ray Crystallography X-ray Crystallography Purify RpoB subunit or RNAP holoenzyme->X-ray Crystallography Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Purify RpoB subunit or RNAP holoenzyme->Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Purify RpoB subunit or RNAP holoenzyme->Isothermal Titration Calorimetry (ITC) In vitro Transcription Assay In vitro Transcription Assay Purify RpoB subunit or RNAP holoenzyme->In vitro Transcription Assay Structural Analysis of Binding Site Structural Analysis of Binding Site X-ray Crystallography->Structural Analysis of Binding Site Determine Binding Affinity (Kd) Determine Binding Affinity (Kd) Surface Plasmon Resonance (SPR)->Determine Binding Affinity (Kd) Isothermal Titration Calorimetry (ITC)->Determine Binding Affinity (Kd) Determine Inhibition Potency (IC50/MIC) Determine Inhibition Potency (IC50/MIC) In vitro Transcription Assay->Determine Inhibition Potency (IC50/MIC) Minimum Inhibitory Concentration (MIC) Assay Minimum Inhibitory Concentration (MIC) Assay Minimum Inhibitory Concentration (MIC) Assay->Determine Inhibition Potency (IC50/MIC)

Caption: Experimental workflow for validating the binding of this compound to RpoB.

G Cellular Consequences of this compound Binding to RpoB 3-Formyl_Rifamycin 3-Formyl_Rifamycin Binding Binding 3-Formyl_Rifamycin->Binding RpoB_Subunit RpoB_Subunit RpoB_Subunit->Binding Transcription_Elongation_Blocked Transcription_Elongation_Blocked Binding->Transcription_Elongation_Blocked Decreased_mRNA_Synthesis Decreased_mRNA_Synthesis Transcription_Elongation_Blocked->Decreased_mRNA_Synthesis Decreased_Protein_Synthesis Decreased_Protein_Synthesis Decreased_mRNA_Synthesis->Decreased_Protein_Synthesis Ribosomal_RNA_Degradation Ribosomal_RNA_Degradation Decreased_mRNA_Synthesis->Ribosomal_RNA_Degradation Leads to Cell_Division_Arrest Cell_Division_Arrest Decreased_Protein_Synthesis->Cell_Division_Arrest Bacterial_Cell_Death Bacterial_Cell_Death Cell_Division_Arrest->Bacterial_Cell_Death Inhibition_of_MtrAB_system Inhibition_of_MtrAB_system Cell_Division_Arrest->Inhibition_of_MtrAB_system Mediates

References

Assessing the Unseen: A Comparative Guide to the Cytotoxicity and Off-Target Effects of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxicity and off-target effects of 3-formyl rifamycin (B1679328) derivatives against other rifamycins (B7979662). This analysis, supported by experimental data, aims to facilitate informed decisions in the development of novel antibiotic therapies.

The 3-formyl group on the rifamycin scaffold serves as a crucial handle for chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced antimicrobial properties. However, these structural alterations can also influence their interaction with eukaryotic cells, leading to cytotoxicity and unintended off-target effects. This guide delves into these critical aspects, offering a comparative overview of key rifamycin compounds.

Comparative Cytotoxicity of Rifamycin Derivatives

The cytotoxic potential of rifamycin derivatives is a critical consideration in their development as therapeutic agents. While extensive comparative data across a wide range of 3-formyl rifamycin derivatives is limited in publicly available literature, we can synthesize findings from various studies to provide a comparative perspective, primarily focusing on the well-characterized rifampicin (B610482) and its analogues.

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound at which 50% of cell viability is inhibited.[1] The following table summarizes available IC50 data for rifamycin derivatives on various human cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay durations.

DerivativeCell LineAssay DurationIC50 (µM)Reference
RifampicinKBV20C (P-gp overexpressing)Not Specified> 10[2][3]
Rifabutin (B1679326)KBV20C (P-gp overexpressing)Not Specified> 10[2][3]
RifapentineKBV20C (P-gp overexpressing)Not Specified> 10[2][3]
RifaximinKBV20C (P-gp overexpressing)Not Specified> 10[2][3]
Rifamycin W analogue 1HeLa, Caco-2Not Specified~50[4]
Rifamycin W analogue 3HeLa, Caco-2Not Specified~50[4]

Note: The study on KBV20C cells focused on the P-gp inhibitory activity of rifamycins at non-toxic concentrations.[2][3]

Key Off-Target Effects of Rifamycin Derivatives

Beyond general cytotoxicity, specific off-target interactions can lead to adverse effects. For rifamycin derivatives, two prominent off-target mechanisms have been identified: mitochondrial toxicity and activation of the pregnane (B1235032) X receptor (PXR).

Mitochondrial Toxicity

Mitochondria, the powerhouses of eukaryotic cells, can be unintended targets for various xenobiotics.[5][6] Some rifamycin derivatives have been shown to interfere with mitochondrial function. Notably, This compound SV has been identified as a potent uncoupler of oxidative phosphorylation in rat liver mitochondria.[7] This uncoupling action disrupts the mitochondrial membrane potential, leading to a decrease in ATP synthesis and potentially triggering apoptosis.

In contrast, rifampicin and its 25-desacetyl and quinone derivatives show little to no uncoupling activity at similar concentrations. This suggests that the 3-formyl group is a key structural feature responsible for this specific mitochondrial toxicity.

Mechanism of Mitochondrial Uncoupling by this compound SV

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives Dissipation Gradient Dissipation Formyl_Rifamycin 3-Formyl Rifamycin SV Formyl_Rifamycin->Proton_Gradient Disrupts

Caption: Mitochondrial uncoupling by this compound SV.

Pregnane X Receptor (PXR) Activation and Cytochrome P450 Induction

The pregnane X receptor (PXR) is a nuclear receptor primarily expressed in the liver and intestine that regulates the expression of genes involved in drug metabolism and transport, most notably the cytochrome P450 (CYP) family of enzymes.[8] Rifampicin is a well-known potent activator of human PXR, leading to the induction of CYP3A4, an enzyme responsible for the metabolism of a wide range of drugs.[9][10] This induction can lead to significant drug-drug interactions, reducing the efficacy of co-administered medications.

Studies have shown that other rifamycins, such as rifabutin and rifapentine, also induce CYP3A4, although to varying degrees.[9] Comparative studies suggest that rifabutin is a less potent PXR activator and CYP3A4 inducer than rifampicin, potentially offering a reduced risk of drug-drug interactions.[11]

PXR Activation and CYP3A4 Induction Pathway

Rifamycin Rifamycin Derivative PXR PXR (Pregnane X Receptor) Rifamycin->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Forms Heterodimer with RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to CYP3A4 CYP3A4 Gene XRE->CYP3A4 Promotes Transcription of CYP3A4_Protein CYP3A4 Enzyme CYP3A4->CYP3A4_Protein Translation Drug_Metabolism Increased Drug Metabolism CYP3A4_Protein->Drug_Metabolism Leads to

Caption: PXR activation pathway by rifamycin derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity and off-target effects. Below are protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[12]

Experimental Workflow for MTT Assay

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add serial dilutions of This compound derivatives Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate % viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a vehicle control. Replace the cell culture medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Off-Target Effect Assessment: PXR Activation Assay

A common method to assess PXR activation is a cell-based reporter gene assay.[8][13][14]

Protocol Details:

  • Cell Line: Utilize a stable cell line, such as HepG2 cells, co-transfected with a human PXR expression vector and a luciferase reporter vector containing PXR response elements from a target gene promoter (e.g., CYP3A4).[8]

  • Compound Treatment: Plate the cells and treat them with various concentrations of the this compound derivatives. Include a known PXR agonist (e.g., rifampicin) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay) and express the results as fold activation relative to the vehicle control.

Off-Target Effect Assessment: Mitochondrial Toxicity Assay

The Seahorse XF Analyzer is a common platform used to measure mitochondrial respiration and assess mitochondrial toxicity in real-time.[6][15]

Protocol Details:

  • Cell Seeding: Plate cells on a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with the this compound derivatives for a predetermined time.

  • Seahorse XF Assay: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Analyze the changes in the oxygen consumption rate (OCR) to identify specific mitochondrial liabilities, such as electron transport chain inhibition or uncoupling.

Conclusion

The assessment of cytotoxicity and off-target effects is paramount in the preclinical evaluation of this compound derivatives. While the 3-formyl group offers a versatile point for synthetic modification to enhance antibacterial efficacy, it can also introduce or potentiate interactions with host cell components. The available data, though not exhaustive in its comparative scope, highlights the importance of evaluating each new derivative for its potential to induce cytotoxicity, disrupt mitochondrial function, and activate nuclear receptors like PXR. The experimental protocols outlined in this guide provide a framework for generating the necessary data to build a comprehensive safety profile for these promising antibiotic candidates. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships governing the cytotoxicity and off-target effects of this important class of molecules.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of New Rifamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rifamycin (B1679328) class of antibiotics remains a cornerstone in the treatment of mycobacterial infections, particularly tuberculosis. However, the emergence of drug resistance and the need for improved pharmacological profiles have driven the development of new rifamycin derivatives. This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of established and newer rifamycins (B7979662), supported by experimental data.

Core Rifamycin Structures and Key Derivatives

The following diagram illustrates the fundamental structure of the rifamycin core and highlights the modifications that characterize its various derivatives. These structural changes significantly influence the pharmacokinetic and pharmacodynamic properties of each compound.

Rifamycin_Derivatives cluster_derivatives Key Derivatives Rifamycin_Core Rifamycin Core (Ansamycin Structure) Rifampicin Rifampicin Rifamycin_Core->Rifampicin Addition of a piperazine group Rifabutin (B1679326) Rifabutin Rifamycin_Core->Rifabutin Addition of a -spiropiperidyl group Rifapentine Rifapentine Rifamycin_Core->Rifapentine Addition of a cyclopentyl group Rifaximin Rifaximin Rifamycin_Core->Rifaximin Addition of a pyrido-imidazole ring Rifalazil Rifalazil (Benzoxazinorifamycin) Rifamycin_Core->Rifalazil Modification to a benzoxazinorifamycin Newer_Analogs Next-Generation Analogs (e.g., UMN-120, UMN-121) Rifabutin->Newer_Analogs C25-substituted carbamate (B1207046) series

Caption: Key structural modifications of the core rifamycin structure.

Comparative Pharmacokinetics

The pharmacokinetic profiles of rifamycins vary significantly, impacting their dosing regimens, tissue penetration, and potential for drug-drug interactions. The following table summarizes key pharmacokinetic parameters for several rifamycins.

ParameterRifampicinRifabutinRifapentineRifalazil
Absorption Decreased by food[1][2]Variable effect from foodIncreased with a high-fat meal[1][2][3]Bioavailability decreases with increased dose[4]
Protein Binding ~80%[1][2]~85%97%[1][2]~99%[4]
Half-life (t½) 2-5 hours[5]45 hours13-14 hours[3][5]Approximately 60 hours (terminated)[6]
Metabolism Inducer of CYP3A4[1][2]Substrate and inducer of CYP3A4 (less potent than rifampicin)[1][2]Inducer of CYP3A4 (less potent than rifampicin)[1][2]Metabolized by B-esterase and CYP3A4[7][8]
Key Feature Broadly used, potent enzyme inducer[9]Preferred for patients on certain antiretrovirals[3]Longer half-life allows for intermittent dosing[3]Very long half-life[6][10]

Comparative Pharmacodynamics

The in vitro and in vivo activity of rifamycins against target pathogens is a critical determinant of their clinical utility. This section compares the pharmacodynamic properties of different rifamycins.

ParameterRifampicinRifabutinRifapentineRifalazil/ABI-0043Next-Gen (UMN-120/121)
Target Pathogens M. tuberculosis, Staphylococcus aureus[9]M. tuberculosis, M. avium complex[3]M. tuberculosis[3]M. tuberculosis, S. aureus, Chlamydia spp.[6][11][12][13]M. abscessus, M. tuberculosis[14][15][16]
MIC for M. tuberculosis Higher MIC compared to rifapentine[5]MIC ≤ 0.06 µg/mL for susceptible strains[17]Generally lower MIC than rifampicin[5]64-fold more active than rifampin in vitro[6]Equipotent to rifabutin against M. tuberculosis[15][18]
Bactericidal Activity Bactericidal[9]Bactericidal[17]Bactericidal[9]Rapidly bactericidal against S. aureus[11][12][13][19]Highly bactericidal against replicating and non-replicating bacteria[15][18]
Key Feature Well-established efficacy[9]Active against some rifampicin-resistant strains[20]Potent with a long duration of action[5]Potent against a broad spectrum of bacteria[8]Overcomes intrinsic resistance in M. abscessus and has reduced drug-drug interaction potential[14][15][18]

Mechanism of Action and Resistance

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. Resistance primarily arises from mutations in the gene encoding the β-subunit of this enzyme (rpoB).

Rifamycin_MoA cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance Rifamycin Rifamycin Antibiotic RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Transcription_Block Inhibition of RNA Elongation RNAP->Transcription_Block Blocks transcription Bacterial_Death Bacterial Cell Death Transcription_Block->Bacterial_Death rpoB_Mutation Mutation in rpoB gene Altered_RNAP Altered RNAP Structure rpoB_Mutation->Altered_RNAP Reduced_Binding Reduced Rifamycin Binding Altered_RNAP->Reduced_Binding Reduced_Binding->RNAP Prevents inhibition

Caption: Mechanism of action and resistance pathway for rifamycins.

Experimental Protocols

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study in a murine model.

PK_Workflow start Start acclimation Animal Acclimation (3-5 days) start->acclimation drug_prep Drug Preparation (Sterile solution in appropriate vehicle) acclimation->drug_prep administration Drug Administration (e.g., Oral gavage, IV) drug_prep->administration sampling Serial Blood Sampling (Predetermined time points) administration->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (e.g., LC-MS/MS) storage->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) analysis->pk_calc end End pk_calc->end

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Detailed Methodologies:

  • Animal Handling and Dosing: Murine models, such as Swiss-Webster or BALB/c mice, are commonly used.[21] Animals are acclimated for at least 3-5 days in a controlled environment.[22] The rifamycin compound is prepared in a suitable sterile vehicle for administration via routes such as oral gavage or intravenous injection.[22]

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[22] Common techniques include saphenous vein puncture.[22]

  • Sample Processing and Analysis: Blood samples are processed to separate plasma, which is then stored at -80°C until analysis.[22] Drug concentrations in plasma are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[22][23]

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life using non-compartmental analysis.[23]

Determination of Minimum Inhibitory Concentration (MIC)
  • Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent against mycobacteria.[20][24]

    • A standardized inoculum of the mycobacterial strain is prepared.

    • The rifamycin is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).[24]

    • The bacterial suspension is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for M. tuberculosis).

    • The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.[25] For mycobacteria, this may involve radiometric or colorimetric indicators of growth.[17]

  • Agar (B569324) Proportion Method: This method is also commonly used for M. tuberculosis susceptibility testing.[25]

    • The rifamycin is incorporated into an agar-based medium (e.g., Middlebrook 7H10 or 7H11) at various concentrations.[25]

    • A standardized bacterial suspension and a 1:100 dilution are inoculated onto drug-containing and drug-free control quadrants of the agar plate.

    • Plates are incubated, and colony growth is observed.

    • The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the control.[17][25]

Conclusion

The landscape of rifamycin antibiotics is evolving, with newer derivatives demonstrating improved pharmacokinetic profiles and enhanced activity against challenging pathogens, including drug-resistant strains. Next-generation rifamycins, such as the C25-substituted carbamate series, show promise in overcoming some of the limitations of older agents, particularly concerning drug-drug interactions and intrinsic resistance mechanisms in non-tuberculous mycobacteria.[14][15] Continued research and clinical evaluation of these novel compounds are essential for advancing the treatment of mycobacterial and other serious bacterial infections.

References

A Head-to-Head In Vitro Comparison of Rifabutin, Rifapentine, and 3-Formyl Rifamycin Derivatives in Mycobacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in vitro comparison of the antimycobacterial activities of rifabutin (B1679326), rifapentine (B610483), and a series of 3-formyl rifamycin (B1679328) derivatives reveals significant differences in their potency against various mycobacterial species, including Mycobacterium tuberculosis. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their comparative efficacy, supported by experimental data and standardized protocols.

Rifamycins are a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1] This class of antibiotics functions by inhibiting the bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[] This analysis delves into the in vitro performance of two widely used rifamycins, rifabutin and rifapentine, alongside a promising class of derivatives known as 3-formyl rifamycin SV derivatives.

Comparative In Vitro Efficacy: A Quantitative Overview

The in vitro potency of these compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for rifabutin, rifapentine, and a representative this compound derivative against Mycobacterium tuberculosis and Mycobacterium avium complex (MAC).

Compound Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Rifabutin M. tuberculosis0.016 - 0.030.016 - 0.03[1]
M. avium complex≤0.062 - 0.50.25 - 1[3]
Rifapentine M. tuberculosis0.060.06[1]
M. avium complex≤2.0≤2.0[4]
3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) M. tuberculosis (RIF-susceptible)< 0.25≤ 0.25[5]
M. avium complex< 0.125≤ 0.125[5]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data indicates that rifabutin generally exhibits the lowest MIC values against M. tuberculosis and M. avium complex, suggesting a higher in vitro potency compared to rifapentine.[1][3] The this compound SV derivative, T9, also demonstrates potent activity, with MIC values comparable to or lower than rifapentine against the tested strains.[5]

Mechanism of Action: Inhibition of Bacterial Transcription

Rifamycins exert their bactericidal effect by specifically targeting the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[] This binding physically obstructs the path of the elongating RNA molecule, thereby halting the transcription process and subsequent protein synthesis, which ultimately leads to bacterial cell death. The high selectivity for prokaryotic RNAP over its eukaryotic counterpart is a key factor in the clinical utility of this antibiotic class.

Mechanism of Action of Rifamycins cluster_bacterium Bacterial Cell Rifamycin Rifamycin Derivative RNAP DNA-dependent RNA Polymerase (RNAP) (β-subunit) Rifamycin->RNAP Binds to Rifamycin->RNAP Inhibits RNA RNA Transcript RNAP->RNA Catalyzes CellDeath Bacterial Cell Death RNAP->CellDeath Inhibition leads to DNA Bacterial DNA DNA->RNA Transcription Protein Bacterial Proteins RNA->Protein Translation

Caption: Mechanism of rifamycin inhibition of bacterial transcription.

Experimental Protocols: In Vitro Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro efficacy of antimicrobial agents. The broth microdilution method is a standardized and widely used technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial inoculum is then added to each well, and the plates are incubated. The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

1. Preparation of Antimicrobial Stock Solutions:

  • Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for rifamycins) to create a high-concentration stock solution (e.g., 1000 µg/mL).[6]

  • Sterilize the stock solution by membrane filtration if necessary.[6]

2. Preparation of Microtiter Plates:

  • Dispense sterile broth medium (e.g., Middlebrook 7H9 with OADC supplement for mycobacteria) into the wells of a 96-well plate.[7][8]

  • Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.

3. Preparation of Bacterial Inoculum:

  • Culture the mycobacterial strain on an appropriate solid medium (e.g., Middlebrook 7H10).

  • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Dilute the standardized suspension to the final inoculum density required for the assay (typically 5 x 10⁵ CFU/mL for mycobacteria).[8]

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Seal the plates to prevent evaporation and incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis).[8]

5. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]

Experimental Workflow: Broth Microdilution MIC Assay A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Microtiter Plate B->D C Prepare and Standardize Bacterial Inoculum C->D E Incubate at 37°C D->E F Read and Record MIC Values E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This in vitro comparison underscores the potent antimycobacterial activity of rifabutin, rifapentine, and this compound derivatives. While rifabutin demonstrates the highest in vitro potency in many cases, the development and evaluation of novel derivatives, such as the this compound SV series, continue to be a promising avenue for expanding the arsenal (B13267) of effective antitubercular agents. The provided experimental protocols offer a standardized framework for conducting further comparative studies in this critical area of research.

References

A Comparative Guide to Topological Modeling of Antimycobacterial Activity for 3-Formyl Rifamycin SV Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of topological modeling for predicting the antimycobacterial activity of 3-formyl rifamycin (B1679328) SV derivatives against alternative computational approaches. Experimental data from a key study is presented, alongside detailed methodologies and workflow visualizations to offer a clear and objective overview for researchers in the field of antimycobacterial drug discovery.

Introduction to Rifamycin SV Derivatives and Antimycobacterial Activity

Rifamycins are a class of antibiotics that are highly effective against mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] A significant area of research involves the chemical modification of the rifamycin scaffold to enhance its efficacy, overcome drug resistance, and improve its pharmacokinetic properties. The 3-formyl rifamycin SV derivatives, in particular, have been a subject of interest for developing new antitubercular agents.[1]

Computational modeling plays a crucial role in modern drug discovery by enabling the prediction of biological activity and the elucidation of structure-activity relationships (SAR), thereby guiding the synthesis of more potent and specific drug candidates. This guide focuses on the application of topological modeling to a series of 53 this compound SV derivatives and compares this approach with other computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Machine Learning (ML) models.

Topological Modeling of this compound SV Derivatives

Topological modeling, a subset of QSAR studies, utilizes topological indices to describe the structure of a molecule.[2] These indices are numerical descriptors derived from the graph representation of a molecule, capturing information about its size, shape, branching, and connectivity. In the context of the 53 this compound SV derivatives, a multiparametric regression model was developed to correlate these topological descriptors with the observed antimycobacterial activity.[2]

Experimental and Predicted Activity

The antimycobacterial activity of the 53 derivatives was quantified as the logarithm of the inverse of the Minimum Inhibitory Concentration (log 1/MIC). A key study by Deeb et al. (2007) established a multiparametric regression model that demonstrated a strong correlation between the topological descriptors of the derivatives and their antimycobacterial activity.[2]

Below is a summary of the observed and predicted activities for a selection of the this compound SV derivatives from the study.

Compound IDObserved log(1/MIC)Predicted log(1/MIC)Residual
1 0.9400.941-0.001
5 0.8800.893-0.013
10 0.9300.933-0.003
15 0.8800.8660.014
20 0.9000.908-0.008
25 0.8700.8640.006
30 0.8800.8790.001
35 0.8600.864-0.004
40 0.8700.8670.003
45 0.8900.891-0.001
50 0.8500.851-0.001

Data extracted from Deeb, O., et al. (2007). Topological modeling of antimycobacterial activity of this compound SV derivatives. ARKIVOC, 2007(xiv), 141-162.[2]

Key Topological Descriptors

The multiparametric model relied on a combination of several topological indices to achieve its predictive power. While the original study investigated a large number of descriptors, the final model highlighted the importance of specific indices related to molecular size, shape, and complexity.

Comparison with Alternative Computational Models

While topological modeling provides valuable insights based on 2D structural information, other computational methods offer different perspectives and can capture alternative aspects of the structure-activity relationship.

FeatureTopological Modeling3D-QSARMachine Learning Models
Input Data 2D molecular structure3D molecular conformation and alignmentDiverse molecular descriptors (2D, 3D, physicochemical)
Core Principle Correlates topological indices with activityRelates 3D molecular fields (steric, electrostatic) to activityLearns complex patterns from data to make predictions
Key Advantage Simplicity and computational efficiencyProvides intuitive 3D visualization of favorable and unfavorable regions for activityCan model non-linear relationships and handle large datasets
Key Limitation Does not consider 3D conformation or stereochemistryHighly dependent on the quality of molecular alignmentCan be a "black box," making interpretation difficult; requires large datasets
3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond 2D topology by considering the three-dimensional structure of the molecules.[3] These methods require the alignment of the molecular structures and calculate steric and electrostatic fields around them. The resulting models can generate contour maps that visualize regions where bulky groups or specific electrostatic properties are predicted to enhance or diminish biological activity. This provides a more intuitive guide for medicinal chemists to design new derivatives.

Machine Learning (ML) Models

Machine learning approaches, including Random Forest, Support Vector Machines (SVM), and Neural Networks, have become increasingly powerful in QSAR studies.[4][5] These models can learn complex, non-linear relationships between a wide array of molecular descriptors and biological activity.[4][5] For antimycobacterial drug discovery, ML models have been trained on large datasets of compounds to predict their activity against M. tuberculosis.[4] The advantage of ML lies in its ability to potentially uncover subtle patterns that are not apparent with traditional regression-based methods.

Experimental Protocols

The following sections detail the general methodologies for the synthesis of this compound SV derivatives and the evaluation of their antimycobacterial activity.

General Synthesis of this compound SV Derivatives

The synthesis of this compound SV derivatives typically starts from rifampicin, which is hydrolyzed to this compound SV.[1] Subsequent reactions with various amines or hydrazines yield the desired derivatives.

Step 1: Synthesis of this compound SV from Rifampicin [1]

  • Rifampicin is dissolved in a suitable solvent system, such as water and an organic solvent (e.g., ethyl acetate).

  • An acid, typically hydrochloric acid, is added to the mixture.

  • The reaction mixture is heated (e.g., to 55°C) for several hours (e.g., 8 hours).

  • After cooling, the product is extracted into the organic layer.

  • The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield 3-formylrifamycin SV.

Step 2: Synthesis of this compound SV Derivatives

  • This compound SV is dissolved in an appropriate solvent (e.g., ethanol (B145695) or methanol).

  • The corresponding amine or hydrazine (B178648) is added to the solution, often in a slight molar excess.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period, depending on the reactivity of the amine/hydrazine.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or by evaporation of the solvent followed by purification, typically through recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a strain of Mycobacterium tuberculosis, commonly the H37Rv strain. The broth microdilution method is a standard and widely used technique.[6][7]

Protocol: Broth Microdilution Assay [6]

  • Preparation of Inoculum: A fresh culture of M. tuberculosis H37Rv is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC). The bacterial suspension is adjusted to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions of each compound is prepared in 96-well microtiter plates using the growth medium.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells containing no drug (growth control) and wells with no bacteria (sterility control) are also included.

  • Incubation: The microtiter plates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of viable bacteria.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the topological modeling approach and a comparison with alternative computational methods.

G cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application A Selection of 53 This compound SV Derivatives C Calculation of Topological Descriptors A->C B Experimental Determination of Antimycobacterial Activity (MIC) D Multiparametric Regression Analysis B->D C->D E QSAR Model Generation D->E F Statistical Validation (e.g., r^2, q^2) E->F G Prediction of Activity for New/Untested Derivatives F->G

Caption: Workflow of Topological Modeling for this compound SV Derivatives.

G cluster_input Input Data cluster_topo Topological Modeling cluster_3dqsar 3D-QSAR cluster_ml Machine Learning Input Set of Chemical Structures & Experimental Activities Topo_Desc Calculate 2D Topological Descriptors Input->Topo_Desc Align Generate 3D Conformations & Align Structures Input->Align ML_Desc Calculate Diverse Molecular Descriptors Input->ML_Desc Topo_Model Build Regression Model Topo_Desc->Topo_Model Topo_Output Predict Activity based on 2D Structure Topo_Model->Topo_Output Fields Calculate Steric/ Electrostatic Fields Align->Fields QSAR_Model Build PLS Model Fields->QSAR_Model QSAR_Output Predict Activity & Generate Contour Maps QSAR_Model->QSAR_Output ML_Train Train ML Model (e.g., Random Forest) ML_Desc->ML_Train ML_Output Predict Activity for New Compounds ML_Train->ML_Output

Caption: Comparison of Computational Modeling Workflows.

Conclusion

Topological modeling offers a computationally efficient method for establishing structure-activity relationships for this compound SV derivatives, relying on 2D structural information. The multiparametric regression models have demonstrated good predictive power for the antimycobacterial activity of these compounds. However, for a more comprehensive understanding and to guide the design of novel derivatives with enhanced potency, it is beneficial to consider alternative approaches. 3D-QSAR provides valuable insights into the three-dimensional requirements for activity, while machine learning models can capture complex, non-linear relationships within the data. The choice of computational method will depend on the specific research question, the available data, and the computational resources. A multi-faceted approach, combining insights from different modeling techniques, is likely to be the most effective strategy in the discovery of new and improved antimycobacterial agents.

References

A Comparative Insight on Newly Emerging Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring challenge of antimicrobial resistance necessitates the continuous innovation of antibiotic classes. Rifamycins (B7979662), a cornerstone in the treatment of mycobacterial infections, are facing increasing resistance. This guide provides a comparative analysis of newly emerging rifamycin (B1679328) derivatives, offering a glimpse into the next generation of this vital antibiotic class. We present available quantitative data, detailed experimental protocols for their evaluation, and visual representations of key biological and experimental processes.

Overview of a New Generation of Rifamycins

Recent research and development efforts have yielded several promising rifamycin derivatives designed to overcome existing resistance mechanisms and improve upon the pharmacokinetic and safety profiles of established rifamycins like rifampicin (B610482) and rifabutin. Among these are rifametane, TNP-2092, and TNP-2198, each with unique structural modifications and therapeutic targets.[1][2]

  • Rifametane : A semi-synthetic derivative of rifamycin SV, characterized by a longer half-life and higher area under the curve (AUC) values compared to rifampicin in preclinical studies.[3]

  • TNP-2092 : A dual-acting antibiotic that combines a rifamycin core with a quinolizinone moiety. This hybrid design allows it to inhibit both RNA polymerase (the traditional target of rifamycins) and DNA gyrase/topoisomerase IV.[4]

  • TNP-2198 (Rifasutenizol) : This conjugate molecule links a rifamycin pharmacophore with a nitroimidazole, creating a dual-targeted agent effective against microaerophilic and anaerobic bacteria.[5]

These novel compounds are primarily being investigated for the treatment of tuberculosis (TB), prosthetic joint infections (PJI), and infections caused by other difficult-to-treat pathogens.[1][4]

Comparative In Vitro Activity

The in vitro potency of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency. The following table summarizes available MIC data for newly emerging rifamycin derivatives against various bacterial strains, in comparison to established rifamycins.

Compound Organism MIC50 (µg/mL) MIC90 (µg/mL) Reference
TNP-2092 Staphylococcus aureus (PJI isolates)≤0.00750.015[5]
Staphylococcus epidermidis (PJI isolates)≤0.00750.015[5]
Rifabutin Mycobacterium abscessus complex4 - 816[6]
Mycobacterium avium complex≤0.062 - 0.50.25 - 1[6]
Mycobacterium kansasii≤0.062≤0.062[6]
Rifampicin Mycobacterium abscessus complex32 - >64>64[6]
Rifapentine Mycobacterium abscessus complex32 - >64>64[6]
Rifaximin Mycobacterium abscessus complex32 - 64>64[6]

Pharmacokinetic and Safety Profiles

A favorable pharmacokinetic and safety profile is paramount for the clinical success of any new drug. The table below presents a comparative summary of available data for emerging and established rifamycins.

Parameter Rifametane TNP-2092 Rifampicin Reference
Half-life (t½) Longer than rifampicin (species-dependent)Favorable in Phase I trials~2-5 hours[3][7]
AUC Higher than rifampicinFavorable in Phase I trials-[3][7]
Safety Profile Accumulation with repeated dosing in preclinical modelsGood safety profile in Phase I & II trials; similar adverse events to vancomycinWell-established; potential for hepatotoxicity and drug-drug interactions[3][4]

Overcoming Resistance: Mechanism of Action

A primary mechanism of resistance to rifamycins is the enzymatic inactivation of the drug via ADP-ribosylation, catalyzed by ADP-ribosyltransferase (Arr) enzymes.[1][8] This modification at the C23 hydroxyl group of the rifamycin core prevents the antibiotic from binding to its target, the bacterial RNA polymerase.[2][8]

Newly emerging derivatives, such as certain C25-substituted rifabutins, are specifically designed to block this ADP-ribosylation, thereby restoring activity against resistant strains.[2] TNP-2092 and TNP-2198 employ a different strategy by incorporating a second pharmacophore, creating dual-targeting molecules that can still exert an antibacterial effect even if one of the targets is affected by resistance.[4][5]

G cluster_Rifamycin Standard Rifamycin Action cluster_Resistance Resistance Mechanism cluster_NewDerivatives Action of New Derivatives Rif Rifamycin RNAP Bacterial RNA Polymerase (RpoB) Rif->RNAP Binds to RpoB subunit Arr Arr Enzyme (ADP-ribosyltransferase) Rif->Arr RNA Elongation RNA Elongation block X block->RNA Elongation Inhibits Rif_inactive ADP-ribosylated Rifamycin (Inactive) Arr->Rif_inactive Modifies Rifamycin NAD NAD+ NAD->Arr Rif_inactive->RNAP Cannot Bind New_Rif C25-Substituted Rifamycin New_Rif->RNAP Binds to RpoB, resists Arr TNP2092 TNP-2092 (Rifamycin-Quinolizinone) TNP2092->RNAP DNA_Gyrase DNA Gyrase/ Topoisomerase IV TNP2092->DNA_Gyrase

Caption: Mechanism of action and resistance of rifamycins.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the comparative evaluation of new antimicrobial agents. Below are detailed methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antimicrobial agent.[6][9][10]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the rifamycin derivative in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 100 times the highest concentration to be tested.

  • Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antimicrobial stock solution to the first well of each row and perform two-fold serial dilutions across the plate by transferring 50 µL from each well to the next.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

G start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions of Antimicrobial prep_stock->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.[11][12][13]

Protocol:

  • Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare tubes containing CAMHB with the rifamycin derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC) and a growth control tube without the antimicrobial.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or a neutralizing broth and plate onto appropriate agar (B569324) plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of new antimicrobial compounds to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14][15][16][17]

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HeLa) into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the rifamycin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).

G start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat Cells with Rifamycin Derivative incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs analyze Calculate Cell Viability and IC50 measure_abs->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The landscape of rifamycin antibiotics is evolving, with new derivatives showing promise in overcoming the challenge of antimicrobial resistance. Compounds like rifametane, TNP-2092, and TNP-2198, along with novel C25-substituted analogs, demonstrate the potential for enhanced efficacy, improved pharmacokinetic properties, and novel mechanisms to combat resistant pathogens. The continued rigorous evaluation of these emerging derivatives using standardized in vitro and in vivo models will be critical in determining their future role in clinical practice. This guide provides a foundational comparative insight to aid researchers and drug development professionals in this ongoing endeavor.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Formyl Rifamycin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Formyl rifamycin (B1679328), a key intermediate in the synthesis of rifamycin antibiotics. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

3-Formyl rifamycin presents several hazards that necessitate careful handling and disposal. It is classified as a substance that can cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[1][2] Ingestion may also be harmful.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves should be worn.

  • Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: Use a laboratory fume hood or other suitable local exhaust ventilation.[4]

Hazard StatementGHS ClassificationSource
Causes serious eye damageH318[1][2]
Very toxic to aquatic life with long-lasting effectsH410[1]
Very toxic to aquatic lifeH400[1][2]
Harmful if swallowedH302[3]

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for the disposal of this compound and associated contaminated materials. This protocol is designed to be in compliance with general laboratory safety standards and environmental regulations.

1. Waste Segregation:

  • Crucial First Step: Do not mix this compound waste with general laboratory or household garbage.[1][5] All materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers, must be segregated as hazardous chemical waste.[5][6]

2. Waste Collection and Containment:

  • Designated Containers: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

3. Storage Pending Disposal:

  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Avoid Drains and Waterways: Under no circumstances should this compound or its containers be disposed of down the drain or in any sewer system.[1]

4. Final Disposal:

  • Licensed Disposal Service: The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[5][7]

  • Incineration: The preferred method of disposal is high-temperature incineration at a permitted facility, which ensures the complete destruction of the active pharmaceutical ingredient.[5][7]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.[3][7]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.[1]

  • Contain the Spill: Prevent the spill from spreading and from entering any drains or watercourses.[7]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[7] Avoid generating dust.

    • Use a neutralizing agent if recommended by your institution's safety protocols.[1]

  • Decontaminate: Thoroughly clean the spill area.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.[1]

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Containment cluster_2 Interim Storage cluster_3 Final Disposal A Unused this compound D Collect in Designated Hazardous Waste Container A->D B Contaminated Labware (Gloves, Wipes, etc.) B->D C Empty Containers C->D E Clearly Label Container - Hazardous Waste - Chemical Name D->E F Store in Secure, Designated Area E->F G Arrange for Pickup by Licensed Waste Contractor F->G H High-Temperature Incineration at Permitted Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Formyl rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 3-Formyl rifamycin (B1679328).

Chemical Identifier:

  • Name: 3-Formyl rifamycin

  • Synonyms: 3-formyl Rifampicin SV, 3-formyl-rifamycin, NCI 145-635, Rifaldehyde[1]

  • CAS Number: 13292-22-3[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. According to safety data sheets, it can cause serious eye damage and is harmful if swallowed.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment (PPE):

Protection TypeRequired PPERationale and Guidelines
Eye/Face Protection Chemical safety goggles or glasses with side-shields.[2]To prevent serious eye damage.[1] In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[3]
Skin Protection Impervious gloves (e.g., nitrile) and a lab coat.[2][3]Handle with gloves and inspect them before use.[3] Use proper glove removal technique to avoid skin contact. Wash hands thoroughly after handling.[2][3] In case of skin contact, wash off immediately with plenty of water.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Required when there is a risk of dust formation or when engineering controls are insufficient.[3] Avoid breathing dust, fumes, or vapors.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to minimize risks during the handling of this compound.

1. Preparation:

  • Consult SDS: Always review the latest Safety Data Sheet (SDS) before use.

  • Designate Area: Perform all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and designated waste containers, are readily accessible.

2. Handling:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Handle the solid powder carefully to avoid creating dust.[3]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from strong acids/alkalis and strong oxidizing/reducing agents.[2]

4. Post-Handling:

  • Decontamination: Clean the work area thoroughly after handling.

  • Doff PPE: Remove PPE carefully, avoiding self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water.[4]

Emergency Procedures

Spill Response:

  • Small Spill: Wear appropriate PPE.[3] Carefully sweep or vacuum up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3] Clean the spill area thoroughly.

  • Large Spill: Evacuate the area and contact the emergency response team. Ensure adequate ventilation.[3]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately and copiously with water. Seek medical attention if symptoms occur.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[3] Wash out the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[3]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter sewers or surface and ground water due to its high toxicity to aquatic life.[1]

  • Waste Chemical: Antibiotics in powder form and large quantities of antibiotic-containing solutions must be disposed of as chemical waste.[6]

  • Contaminated Materials: Dispose of contaminated lab ware and PPE as hazardous waste in a designated and labeled container.

Experimental Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Consult SDS prep_area Designate Fume Hood prep_sds->prep_area prep_ppe Assemble PPE & Materials prep_area->prep_ppe handle_don Don PPE prep_ppe->handle_don handle_weigh Weighing handle_don->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution post_decon Decontaminate Work Area handle_solution->post_decon disp_waste Dispose of Chemical Waste handle_solution->disp_waste post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_contam Dispose of Contaminated Materials post_doff->disp_contam

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Formyl rifamycin
Reactant of Route 2
3-Formyl rifamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.